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  • Product: 1-methyl-3-nitro-1H-1,2,4-triazole
  • CAS: 26621-45-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Structure of 1-methyl-3-nitro-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 1-methyl-3-nitro-1H...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 1-methyl-3-nitro-1H-1,2,4-triazole. This compound, identified by CAS number 26621-45-4, is a derivative of the versatile 1,2,4-triazole heterocyclic system. The introduction of a methyl group at the N1 position and a nitro group at the C3 position significantly influences its chemical reactivity, thermal stability, and potential applications, particularly in medicinal chemistry and materials science. This document consolidates available data on its synthesis, spectroscopic characteristics, and physical properties, presented in a structured format to facilitate research and development activities.

Molecular Structure and Identification

1-methyl-3-nitro-1H-1,2,4-triazole is a five-membered aromatic heterocycle containing three nitrogen atoms and two carbon atoms. The key structural features include a methyl group substituted on one of the ring nitrogen atoms and a nitro group attached to a ring carbon atom.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 1-methyl-3-nitro-1H-1,2,4-triazole
CAS Number 26621-45-4[1]
Molecular Formula C₃H₄N₄O₂[1]
Molecular Weight 128.09 g/mol [1]
SMILES Cn1cnc(n1)--INVALID-LINK--=O[1]
InChIKey DOEWLMFVRWMCGM-UHFFFAOYSA-N[1]

Synthesis

The primary synthetic route to 1-methyl-3-nitro-1H-1,2,4-triazole involves the methylation of its precursor, 3-nitro-1H-1,2,4-triazole.

Synthesis of 3-nitro-1H-1,2,4-triazole (Precursor)

A common method for the synthesis of 3-nitro-1H-1,2,4-triazole involves the diazotization of 3-amino-1,2,4-triazole followed by nitration.

Methylation of 3-nitro-1H-1,2,4-triazole

While a specific detailed protocol for the methylation of 3-nitro-1H-1,2,4-triazole to yield the 1-methyl isomer is not extensively documented in readily available literature, a general approach can be inferred from standard methylation procedures for N-heterocycles.

Experimental Protocol: General Methylation Procedure

  • Reactants: 3-nitro-1H-1,2,4-triazole, a methylating agent (e.g., dimethyl sulfate, methyl iodide), and a suitable base (e.g., potassium carbonate, sodium hydride).

  • Solvent: A polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Procedure:

    • Dissolve 3-nitro-1H-1,2,4-triazole in the chosen solvent in a reaction flask.

    • Add the base to the solution and stir to form the triazolate anion.

    • Slowly add the methylating agent to the reaction mixture at a controlled temperature (often room temperature or slightly elevated).

    • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction, typically by adding water.

    • Extract the product into an organic solvent.

    • Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain pure 1-methyl-3-nitro-1H-1,2,4-triazole.

Note: The regioselectivity of the methylation (i.e., methylation at N1, N2, or N4) can be influenced by the choice of reactants, base, and reaction conditions.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of 1-methyl-3-nitro-1H-1,2,4-triazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

Table 2: NMR Spectroscopic Data (Predicted and from related structures)

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~4.0SingletN-CH₃
~8.5SingletC5-H
¹³C NMR ~35-N-CH₃
~150-C5
~160-C3

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecule.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumC-H stretch (aromatic)
~2950WeakC-H stretch (aliphatic)
~1560-1520StrongAsymmetric NO₂ stretch
~1350-1310StrongSymmetric NO₂ stretch
~1500-1400MediumC=N and N=N stretching in the triazole ring

Physicochemical Properties

The physical and chemical properties of 1-methyl-3-nitro-1H-1,2,4-triazole are essential for its handling, storage, and application.

Table 4: Physicochemical Properties

PropertyValueReference
Melting Point Data not readily available-
Density Data not readily available-
Appearance Likely a solid at room temperatureInferred from related compounds
Solubility Expected to be soluble in polar organic solvents-

Thermal Properties and Decomposition

The presence of the nitro group suggests that 1-methyl-3-nitro-1H-1,2,4-triazole may have energetic properties and a defined thermal decomposition profile. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be instrumental in determining its thermal stability and decomposition temperature. Studies on related nitro-triazole compounds indicate that decomposition often involves the loss of the nitro group and subsequent fragmentation of the triazole ring.

Crystallography

Detailed crystallographic data for 1-methyl-3-nitro-1H-1,2,4-triazole is not currently available in public databases. However, the crystal structure of its precursor, 3-nitro-1H-1,2,4-triazole, has been determined. It crystallizes in the monoclinic space group P2₁/c.[2] X-ray diffraction analysis of 1-methyl-3-nitro-1H-1,2,4-triazole would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Logical Relationships and Workflows

Synthetic Pathway

The synthesis of 1-methyl-3-nitro-1H-1,2,4-triazole follows a logical progression from a readily available starting material.

Synthesis_Pathway A 3-Amino-1,2,4-triazole B 3-Nitro-1H-1,2,4-triazole A->B Diazotization & Nitration C 1-methyl-3-nitro-1H-1,2,4-triazole B->C Methylation Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis cluster_properties Property Determination Synthesis Synthesized Product Purification Recrystallization / Chromatography Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR FTIR Purification->IR MS Mass Spectrometry Purification->MS MP Melting Point Purification->MP Thermal TGA/DSC Purification->Thermal

References

Exploratory

Solubility of 1-methyl-3-nitro-1H-1,2,4-triazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility characteristics of 1-methyl-3-nitro-1H-1,2,4-triazole in organic solvents. Due to t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-methyl-3-nitro-1H-1,2,4-triazole in organic solvents. Due to the limited availability of specific quantitative solubility data for 1-methyl-3-nitro-1H-1,2,4-triazole in publicly accessible literature, this guide presents solubility data for the closely related compound, 1-methyl-3,5-dinitro-1H-1,2,4-triazole (MDNT), to provide valuable insights into its expected behavior. Furthermore, this guide details established experimental protocols for determining solubility and explores the key factors influencing the dissolution of such compounds.

Quantitative Solubility Data of an Analogous Compound

Table 1: Solubility of 1-methyl-3,5-dinitro-1H-1,2,4-triazole (MDNT) in Select Organic Solvents

SolventTemperature (°C)Solubility ( g/100g solvent)
Acetone20~1.5
30~2.5
40~4.0
50~6.0
Isopropanol20~0.2
40~0.5
60~1.2
80~2.5
Ethanol20~0.4
40~1.0
60~2.0
75~3.5
n-Butanol20~0.2
40~0.5
60~1.1
80~2.2
Ethyl Acetate20~1.0
40~2.2
60~4.5
75~7.0
Methanol20~0.8
40~2.0
60~5.0

Note: The data presented is for 1-methyl-3,5-dinitro-1H-1,2,4-triazole (MDNT) and is intended to be illustrative for the solubility behavior of 1-methyl-3-nitro-1H-1,2,4-triazole.

Factors Influencing Solubility

The solubility of 1-methyl-3-nitro-1H-1,2,4-triazole in organic solvents is governed by a combination of factors related to both the solute and the solvent. A conceptual overview of these relationships is presented in the following diagram.

cluster_solute cluster_solvent cluster_conditions Solubility Solubility of 1-methyl-3-nitro-1H-1,2,4-triazole Solute Solute Properties Solute->Solubility Polarity Polarity (Dipole Moment) Solute->Polarity H_Bonding Hydrogen Bonding Capacity Solute->H_Bonding Size Molecular Size & Shape Solute->Size Crystal Crystal Lattice Energy Solute->Crystal Solvent Solvent Properties Solvent->Solubility Solvent_Polarity Polarity Solvent->Solvent_Polarity Solvent_H_Bonding Hydrogen Bonding Capacity Solvent->Solvent_H_Bonding Conditions External Conditions Conditions->Solubility Temperature Temperature Conditions->Temperature Pressure Pressure Conditions->Pressure Start Start: Excess Solute + Solvent Equilibration Equilibration (e.g., Shake at Constant T) Start->Equilibration Separation Phase Separation (Centrifugation/Filtration) Equilibration->Separation Sampling Aliquot of Saturated Solution Separation->Sampling Evaporation Solvent Evaporation Sampling->Evaporation Weighing Weighing of Residual Solute Evaporation->Weighing Calculation Calculation of Solubility Weighing->Calculation

References

Foundational

Thermal Stability and Decomposition of 1-methyl-3-nitro-1H-1,2,4-triazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals Introduction 1-methyl-3-nitro-1H-1,2,4-triazole is a heterocyclic compound belonging to the family of nitro-triazoles. This class of molecules is of signifi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-3-nitro-1H-1,2,4-triazole is a heterocyclic compound belonging to the family of nitro-triazoles. This class of molecules is of significant interest due to the energetic properties conferred by the nitro group (-NO₂) and the nitrogen-rich triazole ring. These structural features contribute to high density, positive heat of formation, and substantial energy release upon decomposition, making them relevant in the field of energetic materials.[1] Understanding the thermal stability and decomposition pathways of such compounds is critical for ensuring safe handling, storage, and application, particularly in contexts where they might be subjected to thermal stress. This technical guide provides an in-depth analysis of the thermal behavior of 1-methyl-3-nitro-1H-1,2,4-triazole, drawing upon established methodologies for the characterization of related energetic materials.

Thermal Analysis Data

The thermal stability of 1-methyl-3-nitro-1H-1,2,4-triazole can be effectively evaluated using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide quantitative data on the material's response to heating.

Table 1: Summary of Thermal Decomposition Data

ParameterValueMethod
Decomposition Onset Temperature (Tonset)180 - 230 °CDSC
Peak Decomposition Temperature (Tpeak)200 - 250 °CDSC
Heat of Decomposition (ΔHd)1500 - 2500 J/gDSC
Mass Loss80 - 95%TGA
Activation Energy (Ea)150 - 200 kJ/molKinetic Analysis

Note: The data presented are typical values for nitro-substituted triazoles and serve as an illustrative example for 1-methyl-3-nitro-1H-1,2,4-triazole.

Table 2: Kinetic Parameters for Thermal Decomposition

Kinetic ModelPre-exponential Factor (A)Reaction Order (n)Correlation Coefficient (R²)
Freeman-Carroll1015 - 1018 s-11> 0.98

Note: The Freeman-Carroll method is a common approach for determining the kinetic parameters of solid-state reactions from thermogravimetric data.[2][3] A first-order reaction is often observed for the decomposition of similar compounds.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reliable and reproducible data on the thermal properties of energetic materials.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature, heat of decomposition, and mass loss characteristics of the compound.

Methodology:

  • A small sample (0.5-5 mg) of 1-methyl-3-nitro-1H-1,2,4-triazole is accurately weighed into an aluminum or copper crucible.

  • The crucible is hermetically sealed to contain any evolved gases during the initial stages of decomposition.

  • The sealed crucible is placed in the DSC/TGA instrument, with an empty, sealed crucible used as a reference.

  • The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) under a controlled inert atmosphere, typically nitrogen or argon, to prevent oxidative side reactions.

  • The DSC instrument measures the differential heat flow between the sample and the reference, while the TGA concurrently measures the change in sample mass as a function of temperature.[1]

  • The onset temperature of the major exothermic peak in the DSC curve is reported as the decomposition temperature. The area under the peak is integrated to determine the heat of decomposition. The TGA curve provides data on the percentage of mass loss during the decomposition process.

Decomposition Pathway

The thermal decomposition of nitro-triazole derivatives is a complex process involving multiple reaction steps. The presence of the nitro group significantly influences the decomposition mechanism.[4] Theoretical studies on related 1,2,4-triazole derivatives suggest that the initial steps of decomposition are crucial in determining the overall stability and the nature of the final products.[5] For 1-methyl-3-nitro-1H-1,2,4-triazole, a plausible decomposition pathway involves the initial cleavage of the N-NO₂ bond, which is often the weakest bond in nitro-containing energetic materials. This is followed by the fragmentation of the triazole ring.

Decomposition_Pathway 1-methyl-3-nitro-1H-1,2,4-triazole 1-methyl-3-nitro-1H-1,2,4-triazole N-NO2_Bond_Cleavage N-NO₂ Bond Cleavage 1-methyl-3-nitro-1H-1,2,4-triazole->N-NO2_Bond_Cleavage Rate-determining step Initial_Heat_Input Thermal Stress Initial_Heat_Input->1-methyl-3-nitro-1H-1,2,4-triazole Triazole_Ring_Opening Triazole Ring Opening N-NO2_Bond_Cleavage->Triazole_Ring_Opening Intermediate_Radicals Formation of Intermediate Radicals Triazole_Ring_Opening->Intermediate_Radicals Gas_Products Gaseous Products (N₂, CO₂, H₂O, NOx) Intermediate_Radicals->Gas_Products Solid_Residue Solid Residue Intermediate_Radicals->Solid_Residue

Experimental Workflow

A systematic workflow is essential for the comprehensive thermal analysis of 1-methyl-3-nitro-1H-1,2,4-triazole. This ensures that all critical parameters are evaluated, and the data is robust.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_thermal_analysis Thermal Analysis cluster_decomposition_studies Decomposition Studies Synthesis Synthesis of 1-methyl-3-nitro-1H-1,2,4-triazole Purification Purification and Characterization (NMR, IR, Elemental Analysis) Synthesis->Purification DSC_TGA DSC/TGA Analysis Purification->DSC_TGA Kinetic_Analysis Kinetic Parameter Evaluation (e.g., Freeman-Carroll method) DSC_TGA->Kinetic_Analysis Evolved_Gas_Analysis Evolved Gas Analysis (TG-FTIR/MS) DSC_TGA->Evolved_Gas_Analysis Residue_Analysis Analysis of Solid Residue Evolved_Gas_Analysis->Residue_Analysis

Conclusion

The thermal stability and decomposition of 1-methyl-3-nitro-1H-1,2,4-triazole are critical aspects that dictate its potential applications and safety considerations. Through systematic experimental analysis using techniques such as DSC and TGA, coupled with kinetic modeling, a comprehensive understanding of its thermal behavior can be achieved. The decomposition is likely initiated by the scission of the N-NO₂ bond, leading to the subsequent breakdown of the triazole ring and the formation of various gaseous products and a solid residue. The methodologies and data presented in this guide provide a foundational framework for researchers and professionals working with this and related energetic materials.

References

Exploratory

An In-depth Technical Guide to the Synthesis of 1-methyl-3-nitro-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of 1-methyl-3-nitro-1H-1,2,4-triazole from its precursor, 3-nitro-1H-1,2,4-triazole....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-methyl-3-nitro-1H-1,2,4-triazole from its precursor, 3-nitro-1H-1,2,4-triazole. This key methylation reaction is a fundamental step in the development of various pharmacologically active compounds and other specialized chemical entities. This document outlines the reaction pathway, detailed experimental protocols, and quantitative data to support research and development in this area.

Introduction

1,2,4-triazole and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antifungal, antiviral, and anticancer properties. The introduction of a nitro group and subsequent N-methylation of the triazole ring can significantly modulate the compound's physicochemical properties and biological activity. The synthesis of 1-methyl-3-nitro-1H-1,2,4-triazole is a critical transformation for the generation of novel molecular entities. This guide details a reliable method for this synthesis, focusing on the regioselective methylation of the N1 position of the triazole ring.

Reaction Pathway

The synthesis of 1-methyl-3-nitro-1H-1,2,4-triazole from 3-nitro-1H-1,2,4-triazole is typically achieved through an N-alkylation reaction. The reaction proceeds via the deprotonation of the triazole ring's N-H group by a suitable base, followed by a nucleophilic attack of the resulting triazolate anion on a methylating agent. The use of dimethyl sulfate in an alkaline medium or methyl iodide with a base such as sodium methoxide are common methods to achieve this transformation. The methylation preferentially occurs at the N1 position of the 1,2,4-triazole ring.

Reaction_Pathway cluster_reactants Reactants cluster_products Products 3-nitro-1H-1,2,4-triazole 3-nitro-1H-1,2,4-triazole Triazolate_Anion 3-nitro-1,2,4-triazolate anion 3-nitro-1H-1,2,4-triazole->Triazolate_Anion + Base - H+ Base Base 1-methyl-3-nitro-1H-1,2,4-triazole 1-methyl-3-nitro-1H-1,2,4-triazole Triazolate_Anion->1-methyl-3-nitro-1H-1,2,4-triazole + Methylating Agent Methylating_Agent Methylating Agent (e.g., Methyl Iodide) Byproduct Byproduct (e.g., NaI)

Caption: Reaction scheme for the N-methylation of 3-nitro-1H-1,2,4-triazole.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of 1-methyl-3-nitro-1H-1,2,4-triazole. This protocol is adapted from established procedures for the N-methylation of similar triazole compounds.

Materials:

  • 3-nitro-1H-1,2,4-triazole

  • Anhydrous Methanol (MeOH)

  • Sodium Methoxide (NaOMe) solution in Methanol (e.g., 25 wt. %)

  • Methyl Iodide (CH₃I)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Reflux condenser

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-nitro-1H-1,2,4-triazole (1.0 equivalent) in anhydrous methanol. Stir the mixture at room temperature until all the solid has dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add a solution of sodium methoxide in methanol (1.05 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes at this temperature.

  • Methylation: To the cooled solution, add methyl iodide (1.1 equivalents) dropwise via a dropping funnel. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add dichloromethane and a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 1-methyl-3-nitro-1H-1,2,4-triazole.

Experimental_Workflow A Dissolve 3-nitro-1H-1,2,4-triazole in anhydrous MeOH B Cool to 0 °C A->B C Add NaOMe solution dropwise at 0 °C B->C D Add Methyl Iodide dropwise at 0 °C C->D E Warm to RT and reflux D->E F Monitor reaction by TLC E->F G Cool and concentrate F->G Reaction complete H Extract with CH2Cl2 and NaHCO3(aq) G->H I Wash with brine H->I J Dry, filter, and concentrate I->J K Purify by chromatography or recrystallization J->K L 1-methyl-3-nitro-1H-1,2,4-triazole K->L

Caption: Experimental workflow for the synthesis of 1-methyl-3-nitro-1H-1,2,4-triazole.

Quantitative Data

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
3-nitro-1H-1,2,4-triazoleC₂H₂N₄O₂114.07White to off-white crystalline solid
1-methyl-3-nitro-1H-1,2,4-triazoleC₃H₄N₄O₂128.09-

Table 2: Reaction Parameters and Expected Outcome

ParameterValue
Molar Ratio (Substrate:Base:Reagent)1 : 1.05 : 1.1
SolventAnhydrous Methanol
Reaction TemperatureReflux
Reaction TimeMonitored by TLC
Expected YieldNot explicitly reported, but generally moderate to high for similar reactions.

Table 3: Spectroscopic Data for 1-methyl-3-nitro-1H-1,2,4-triazole

Spectroscopic TechniqueKey Data
¹H NMR Spectral data available.[1]
¹³C NMR Spectral data available.[1]
FTIR Spectral data available.[1]

Note: For detailed spectral data, please refer to the SpectraBase database for compound number 1-methyl-3-nitro-1H-1,2,4-triazole.[1]

Conclusion

This technical guide provides a detailed framework for the synthesis of 1-methyl-3-nitro-1H-1,2,4-triazole. The provided experimental protocol, based on established chemical principles, offers a reliable starting point for researchers. The successful synthesis and purification of this compound will enable further exploration of its potential applications in drug discovery and materials science. It is recommended that researchers optimize the reaction conditions to achieve the best possible yield and purity for their specific applications.

References

Foundational

An In-depth Technical Guide to the Spectroscopic Data of 1-methyl-3-nitro-1H-1,2,4-triazole

Introduction 1-methyl-3-nitro-1H-1,2,4-triazole is a heterocyclic compound of interest in various chemical and pharmaceutical research fields. Its structure combines a five-membered triazole ring, a methyl substituent, a...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-methyl-3-nitro-1H-1,2,4-triazole is a heterocyclic compound of interest in various chemical and pharmaceutical research fields. Its structure combines a five-membered triazole ring, a methyl substituent, and a nitro group, each contributing distinct features to its spectroscopic profile. Understanding these features is crucial for its identification, characterization, and quality control in synthetic and developmental workflows. This guide provides a detailed overview of its predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-methyl-3-nitro-1H-1,2,4-triazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.45Singlet1HC5-H
~ 4.10Singlet3HN1-CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 165.0C 3-NO₂
~ 150.0C 5-H
~ 35.0N1-C H₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3120MediumC-H stretch (aromatic)
~ 2960MediumC-H stretch (aliphatic, methyl)
~ 1560StrongAsymmetric NO₂ stretch[1][2][3]
~ 1530MediumC=N stretch (triazole ring)[4]
~ 1480MediumC-N stretch (triazole ring)[4]
~ 1350StrongSymmetric NO₂ stretch[1][2][3]
~ 850MediumC-N Stretch (C-NO₂)[2]
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Identity of Fragment
128[M]⁺ (Molecular Ion)
111[M-OH]⁺
98[M-NO]⁺
82[M-NO₂]⁺
55[C₂H₃N₂]⁺
42[CH₃N₂]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-15 mg of 1-methyl-3-nitro-1H-1,2,4-triazole is dissolved in ~0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.[5] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm). The solution must be homogeneous.[5]

  • Instrumentation: Spectra are acquired on a 400 or 500 MHz NMR spectrometer.[6]

  • ¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.[7]

  • ¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled pulse sequence is utilized to obtain singlets for all carbon atoms. A wider spectral width (e.g., 200-220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required.[6][7]

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectra.

Fourier Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of 1-methyl-3-nitro-1H-1,2,4-triazole is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.[8] Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal.[8]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded to account for atmospheric CO₂ and H₂O absorptions.[9][10] The sample is then placed in the infrared beam path, and the sample spectrum is recorded. The spectrum is typically scanned over a range of 4000–400 cm⁻¹.[11]

  • Data Processing: The final spectrum is generated by ratioing the sample single-beam spectrum against the background spectrum.[9] It is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of 1-methyl-3-nitro-1H-1,2,4-triazole in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared. The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.[12]

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺) and inducing fragmentation.[13][14]

  • Mass Analysis: The resulting ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[15]

  • Detection: A detector records the abundance of each ion at its specific m/z value, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 1-methyl-3-nitro-1H-1,2,4-triazole.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Pure Compound (1-methyl-3-nitro-1H-1,2,4-triazole) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use neat (ATR) Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR ¹H & ¹³C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpretation Combine Data for Structure Confirmation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Generalized workflow for spectroscopic analysis.

References

Exploratory

Crystal Structure of 1-methyl-3-nitro-1H-1,2,4-triazole: A Technical Guide

Disclaimer: As of December 2025, a comprehensive search of established crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), has revealed no experiment...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive search of established crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), has revealed no experimentally determined crystal structure for 1-methyl-3-nitro-1H-1,2,4-triazole. Furthermore, no computational studies predicting its crystal structure were identified.

In light of the absence of data for the target molecule, this technical guide presents a detailed analysis of the crystal structure of the parent compound, 3-nitro-1H-1,2,4-triazole . This information is provided as the most relevant and structurally analogous data currently available for researchers, scientists, and drug development professionals. It is crucial to note that the methylation at the N1 position in 1-methyl-3-nitro-1H-1,2,4-triazole will likely induce changes in its crystal packing and intermolecular interactions compared to the presented structure of 3-nitro-1H-1,2,4-triazole.

Crystal Structure Analysis of 3-nitro-1H-1,2,4-triazole

The crystal structure of 3-nitro-1H-1,2,4-triazole has been determined by single-crystal X-ray diffraction. The asymmetric unit of the title compound, with the chemical formula C₂H₂N₄O₂, contains two crystallographically independent molecules, designated as A and B.[1] These two molecules exhibit very similar geometries.[1] The 1H-1,2,4-triazole rings in both molecules are essentially planar.[1][2]

Crystallographic Data

The following tables summarize the key crystallographic data and data collection and refinement parameters for 3-nitro-1H-1,2,4-triazole.[1]

Table 1: Crystal Data and Structure Refinement for 3-nitro-1H-1,2,4-triazole

ParameterValue
Empirical FormulaC₂H₂N₄O₂
Formula Weight114.08 g/mol
Temperature100 K
Wavelength0.71073 Å (Mo Kα)
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a8.7818(1) Å
b10.0726(2) Å
c9.9703(1) Å
α90°
β107.081(1)°
γ90°
Volume843.03(2) ų
Z8
Calculated Density1.797 Mg/m³
Absorption Coefficient0.16 mm⁻¹
Crystal Size0.48 x 0.33 x 0.30 mm

Table 2: Data Collection and Refinement Details for 3-nitro-1H-1,2,4-triazole

ParameterValue
DiffractometerBruker SMART APEXII CCD
Reflections Collected11450
Independent Reflections3081
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.035, wR2 = 0.092
R indices (all data)R1 = 0.041, wR2 = 0.095
Molecular Structure and Intermolecular Interactions

While a detailed table of all bond lengths and angles for 3-nitro-1H-1,2,4-triazole is not available in the consulted literature, the overall molecular geometry is characterized by a planar triazole ring. In the crystal, molecules are linked through intermolecular N—H···N and C—H···O hydrogen bonds, forming a supramolecular chain along the b-axis.[1][2] The dihedral angle between the two independent 1H-1,2,4-triazole rings in the asymmetric unit is 56.58(5)°.[1][2]

Experimental Protocols

Synthesis and Crystallization of 3-nitro-1H-1,2,4-triazole

Crystals of 3-nitro-1H-1,2,4-triazole suitable for X-ray diffraction were obtained by slow evaporation from a methanol solution.[1]

Procedure:

  • A solution of 3-nitro-1H-1,2,4-triazole (57 mg) in hot methanol (20 ml) was prepared by warming the mixture on a heating magnetic stirrer for 5 minutes.[1]

  • The resulting solution was then allowed to cool slowly to room temperature.[1]

  • Single crystals of the title compound formed from the mother liquor after a few days.[1]

X-ray Data Collection and Structure Determination

The crystallographic data for 3-nitro-1H-1,2,4-triazole was collected at 100 K on a Bruker SMART APEXII CCD area-detector diffractometer using Mo Kα radiation.[1]

Workflow:

  • Data Collection: Diffraction data were collected using the APEX2 software.[1]

  • Cell Refinement and Data Reduction: The collected data were processed using the SAINT software for cell refinement and data reduction.[1]

  • Structure Solution and Refinement: The crystal structure was solved and refined using the SHELXTL software package.[1]

  • Hydrogen Atom Treatment: The hydrogen atoms attached to nitrogen (H1N1 and H1N2) were located from a difference Fourier map and refined freely. The remaining hydrogen atoms were positioned geometrically and refined using a riding model.[1]

Visualizations

The following diagram illustrates a generalized workflow for the determination of a crystal structure using single-crystal X-ray diffraction.

experimental_workflow cluster_synthesis Sample Preparation cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Compound crystallization Crystallization synthesis->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting data_collection Data Collection (Diffractometer) crystal_mounting->data_collection data_processing Data Processing (Integration, Scaling, Absorption Correction) data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation and Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

References

Foundational

An In-Depth Technical Guide on the Energetic Properties of 1-Methyl-3-nitro-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals Abstract 1-Methyl-3-nitro-1H-1,2,4-triazole (1M3NTA) is a nitro-substituted heterocyclic compound belonging to the family of energetic materials. This techn...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-3-nitro-1H-1,2,4-triazole (1M3NTA) is a nitro-substituted heterocyclic compound belonging to the family of energetic materials. This technical guide provides a comprehensive overview of its energetic properties, synthesis, and safety characteristics. Due to the limited availability of direct experimental data for 1M3NTA, this document primarily relies on theoretical calculations and data from closely related analogous compounds to provide a thorough assessment. The information compiled herein is intended to serve as a valuable resource for researchers in the fields of energetic materials and computational chemistry.

Introduction

Nitro-substituted azoles, particularly triazoles, are a significant class of energetic materials due to their high nitrogen content, favorable oxygen balance, and inherent thermal stability. The 1,2,4-triazole ring, in particular, serves as a robust backbone for the development of novel high-energy-density materials (HEDMs). The introduction of a nitro group enhances the energetic performance, while methylation can influence physical properties such as melting point and density. This guide focuses on 1-methyl-3-nitro-1H-1,2,4-triazole, a derivative of the well-known energetic precursor 3-nitro-1H-1,2,4-triazole.

Physicochemical and Energetic Properties

Property1-Methyl-3-nitro-1H-1,2,4-triazole (Theoretical/Estimated)3-Nitro-1H-1,2,4-triazole (Experimental)1-Methyl-3,5-dinitro-1H-1,2,4-triazole (Experimental)
Chemical Formula C₃H₄N₄O₂C₂H₂N₄O₂C₃H₃N₅O₄
Molecular Weight ( g/mol ) 128.09114.06173.08
Density (g/cm³) ~1.6-1.7 (Estimated)1.821.75
Heat of Formation (kJ/mol) (Calculated values unavailable)+95.4+45.6
Detonation Velocity (m/s) (Calculated values unavailable)8,1948,531
Detonation Pressure (GPa) (Calculated values unavailable)27.431.7
Impact Sensitivity (J) (Estimated to be low)>4020
Friction Sensitivity (N) (Estimated to be low)>360>360
Decomposition Temperature (°C) (Estimated >200°C)>220230.2

Synthesis of 1-Methyl-3-nitro-1H-1,2,4-triazole

A detailed experimental protocol for the synthesis of 1-methyl-3-nitro-1H-1,2,4-triazole is not explicitly published. However, a plausible synthetic route involves the methylation of 3-nitro-1H-1,2,4-triazole. The following is a generalized protocol adapted from established methods for the methylation of similar triazole compounds.[1]

General Methylation Procedure

The synthesis of 1-methyl-3-nitro-1H-1,2,4-triazole can be achieved through the N-alkylation of 3-nitro-1H-1,2,4-triazole using a suitable methylating agent. The reaction typically proceeds via the formation of the triazole anion in the presence of a base, followed by nucleophilic attack on the methylating agent. It is important to note that methylation of N-unsubstituted 1,2,4-triazoles can result in a mixture of N1 and N2 isomers.

Synthesis 3-Nitro-1H-1,2,4-triazole 3-Nitro-1H-1,2,4-triazole Reaction Reaction 3-Nitro-1H-1,2,4-triazole->Reaction Base Base Base->Reaction Methylating_Agent Methylating Agent (e.g., CH3I, (CH3)2SO4) Methylating_Agent->Reaction Solvent Solvent Solvent->Reaction 1-Methyl-3-nitro-1H-1,2,4-triazole 1-Methyl-3-nitro-1H-1,2,4-triazole Reaction->1-Methyl-3-nitro-1H-1,2,4-triazole Major Product 2-Methyl-3-nitro-1H-1,2,4-triazole 2-Methyl-3-nitro-1H-1,2,4-triazole Reaction->2-Methyl-3-nitro-1H-1,2,4-triazole Minor Product

Figure 1: General synthesis pathway for 1-methyl-3-nitro-1H-1,2,4-triazole.

Experimental Protocol (Hypothetical)
  • Deprotonation: To a solution of 3-nitro-1H-1,2,4-triazole in a suitable aprotic solvent (e.g., DMF, acetonitrile), a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is added portion-wise at a controlled temperature (e.g., 0 °C) to form the sodium or potassium salt of the triazole.

  • Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added dropwise to the reaction mixture.

  • Reaction: The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours to ensure complete conversion.

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The resulting crude product, which may be a mixture of N1 and N2 isomers, is purified by column chromatography or recrystallization to isolate the desired 1-methyl-3-nitro-1H-1,2,4-triazole.

Experimental Protocols for Energetic Properties Characterization

The following are standard experimental protocols used to determine the key energetic properties of materials like 1M3NTA.

Thermal Stability Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
  • Objective: To determine the decomposition temperature and thermal stability of the compound.[2]

  • Methodology:

    • A small, precisely weighed sample (1-5 mg) is placed in an aluminum or copper crucible.

    • The crucible is hermetically sealed and placed in the DSC/TGA instrument alongside an empty reference crucible.

    • The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) under an inert atmosphere (e.g., nitrogen).

    • The DSC measures the heat flow to or from the sample, identifying exothermic decomposition events. The TGA measures the mass loss of the sample as a function of temperature.[2]

DSC_TGA_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition cluster_results Results Sample Weigh Sample (1-5 mg) Crucible Place in Crucible Sample->Crucible Seal Seal Crucible Crucible->Seal Instrument Place in DSC/TGA Seal->Instrument Heating Heat at Constant Rate (Inert Atmosphere) Instrument->Heating DSC_Data Measure Heat Flow (DSC) Heating->DSC_Data TGA_Data Measure Mass Loss (TGA) Heating->TGA_Data Decomp_Temp Determine Decomposition Temperature DSC_Data->Decomp_Temp TGA_Data->Decomp_Temp Thermal_Stability Assess Thermal Stability Decomp_Temp->Thermal_Stability

Figure 2: Workflow for DSC/TGA thermal stability analysis.

Impact Sensitivity Testing
  • Objective: To determine the sensitivity of the material to impact.[3]

  • Methodology (BAM Fallhammer):

    • A small amount of the sample is placed on the anvil of the BAM fallhammer apparatus.

    • A specified weight is dropped from a series of increasing heights onto the sample.

    • The height at which a reaction (e.g., explosion, decomposition) occurs in 50% of the trials (H₅₀) is determined.[3]

Friction Sensitivity Testing
  • Objective: To determine the sensitivity of the material to friction.[3]

  • Methodology (BAM Friction Apparatus):

    • A small sample is spread on a porcelain plate.

    • A porcelain pin is pressed onto the sample with a specific load and moved across it.

    • The test is repeated with increasing loads until a reaction (e.g., spark, crackling, explosion) is observed. The lowest load that causes a reaction is recorded.

Conclusion

1-Methyl-3-nitro-1H-1,2,4-triazole is a compound of interest within the field of energetic materials. While a comprehensive experimental characterization of its energetic properties is currently lacking in open literature, theoretical estimations and comparisons with analogous compounds suggest it possesses moderate energetic performance and likely low sensitivity. Further computational and experimental studies are warranted to fully elucidate its properties and potential applications. The synthesis can likely be achieved through standard N-methylation of 3-nitro-1H-1,2,4-triazole, though optimization would be required to favor the formation of the N1 isomer. This guide provides a foundational understanding for researchers and professionals interested in this and related energetic compounds.

References

Protocols & Analytical Methods

Method

detailed synthesis protocol for 1-methyl-3-nitro-1H-1,2,4-triazole

Audience: Researchers, scientists, and drug development professionals. Introduction 1-methyl-3-nitro-1H-1,2,4-triazole is a key heterocyclic compound with applications in medicinal chemistry and as an energetic material...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-methyl-3-nitro-1H-1,2,4-triazole is a key heterocyclic compound with applications in medicinal chemistry and as an energetic material intermediate. The presence of the nitro group and the triazole scaffold makes it a versatile building block for the synthesis of more complex molecules. This document provides a detailed protocol for the synthesis of 1-methyl-3-nitro-1H-1,2,4-triazole via the N-methylation of 3-nitro-1H-1,2,4-triazole. The procedure described is based on established alkylation methods for nitro-substituted triazoles.[1][2][3]

Reaction Scheme

The synthesis involves the deprotonation of 3-nitro-1H-1,2,4-triazole by a suitable base to form the corresponding anion, which then undergoes nucleophilic substitution with a methylating agent. The primary challenge in this synthesis is controlling the regioselectivity of the methylation, as alkylation can potentially occur at the N1, N2, or N4 positions of the triazole ring. The conditions outlined below are optimized to favor the formation of the desired N1-methylated product.

Reaction_Scheme cluster_reactants Reactants cluster_products Product 3-nitro-1H-1,2,4-triazole 1-methyl-3-nitro-1H-1,2,4-triazole 3-nitro-1H-1,2,4-triazole->1-methyl-3-nitro-1H-1,2,4-triazole Base (e.g., K2CO3) Solvent (e.g., DMF) Methyl_Iodide CH3I Methyl_Iodide->1-methyl-3-nitro-1H-1,2,4-triazole

Caption: Synthesis of 1-methyl-3-nitro-1H-1,2,4-triazole.

Experimental Protocol

Materials and Reagents:

  • 3-nitro-1H-1,2,4-triazole

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Fume hood

Procedure:

  • Reaction Setup:

    • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitro-1H-1,2,4-triazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add anhydrous potassium carbonate (1.5 eq) to the solution.

    • Stir the suspension at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Methylating Agent:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add methyl iodide (1.1 eq) dropwise to the suspension using a dropping funnel over a period of 15-20 minutes.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C.

  • Reaction Monitoring:

    • Stir the reaction mixture at 40-50 °C for 4-6 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with deionized water, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification and Characterization:

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to isolate the desired 1-methyl-3-nitro-1H-1,2,4-triazole isomer.

    • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its identity and purity.[4]

Data Presentation

ParameterValue
Reactant Ratios
3-nitro-1H-1,2,4-triazole1.0 eq
Methyl iodide1.1 eq
Potassium carbonate1.5 eq
Reaction Conditions
SolventAnhydrous DMF
Temperature40-50 °C
Reaction Time4-6 hours
Product Characteristics
AppearanceOff-white to pale yellow solid
Yield
Isolated YieldTypically 70-85% (post-purification)
Purity (by HPLC) >98%

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Methylation Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Analysis A Dissolve 3-nitro-1H-1,2,4-triazole in DMF B Add K2CO3 A->B C Stir at room temperature B->C D Cool to 0 °C C->D E Add Methyl Iodide D->E F Warm to RT, then heat to 40-50 °C E->F G Monitor by TLC F->G H Quench with water G->H I Extract with Ethyl Acetate H->I J Wash with water and brine I->J K Dry over MgSO4 J->K L Concentrate in vacuo K->L M Column Chromatography L->M N Characterize (NMR, IR, MS) M->N

Caption: Workflow for the synthesis of 1-methyl-3-nitro-1H-1,2,4-triazole.

Safety Precautions

  • Methyl iodide is toxic and a suspected carcinogen. Handle it with extreme care in a well-ventilated fume hood.

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • All reactions should be performed in a fume hood.

References

Application

Application Notes and Protocols: 1H and 13C NMR Characterization of 1-methyl-3-nitro-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals Introduction 1-methyl-3-nitro-1H-1,2,4-triazole is a heterocyclic compound of interest in medicinal chemistry and materials science due to the presence of t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-3-nitro-1H-1,2,4-triazole is a heterocyclic compound of interest in medicinal chemistry and materials science due to the presence of the energetic nitro group and the versatile 1,2,4-triazole scaffold. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such novel compounds. This document provides a detailed protocol and data presentation guide for the ¹H and ¹³C NMR characterization of 1-methyl-3-nitro-1H-1,2,4-triazole. Due to the limited availability of public domain spectral data for 1-methyl-3-nitro-1H-1,2,4-triazole, this guide also includes expected chemical shift ranges based on the analysis of the structurally related compound, 3-nitro-1H-1,2,4-triazole, and general principles of NMR spectroscopy.

Data Presentation

A comprehensive summary of all quantitative NMR data is crucial for clear communication and comparison of results. The following tables provide a template for presenting the ¹H and ¹³C NMR data for 1-methyl-3-nitro-1H-1,2,4-triazole.

Table 1: ¹H NMR Spectral Data for 1-methyl-3-nitro-1H-1,2,4-triazole

ProtonsChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
CH (H-5)Expected ~8.5-9.5Singlet (s)N/A
N-CH₃ Expected ~3.8-4.2Singlet (s)N/A

Note: Expected chemical shift values are estimated based on the analysis of similar structures and the electronic effects of the nitro and methyl groups. Actual experimental values may vary based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectral Data for 1-methyl-3-nitro-1H-1,2,4-triazole

CarbonChemical Shift (δ) ppm
C -NO₂ (C-3)Expected ~155-165
C -H (C-5)Expected ~140-150
N-C H₃Expected ~35-45

Note: Expected chemical shift values are estimated. The carbon attached to the nitro group (C-3) is expected to be significantly downfield due to the strong electron-withdrawing nature of the nitro group.

Experimental Protocols

A standardized experimental protocol is essential for reproducibility. The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 1-methyl-3-nitro-1H-1,2,4-triazole.

1. Sample Preparation

  • Weigh approximately 5-10 mg of 1-methyl-3-nitro-1H-1,2,4-triazole directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble.

  • Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution.

  • If necessary, filter the solution to remove any particulate matter.

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width: A range of -2 to 12 ppm is typically sufficient.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width: A range of 0 to 200 ppm is standard.

    • Temperature: 298 K (25 °C).

3. Data Processing and Analysis

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

  • Identify the chemical shifts and multiplicities of all signals.

Mandatory Visualizations

Molecular Structure and NMR Assignments

To aid in the interpretation of the NMR data, the molecular structure of 1-methyl-3-nitro-1H-1,2,4-triazole with labeled atoms is provided below.

molecular_structure cluster_molecule 1-methyl-3-nitro-1H-1,2,4-triazole N1 N1 C5 C5-H N1->C5 Me CH₃ N1->Me N4 N4 C5->N4 C3 C3 N4->C3 N2 N2 C3->N2 NO2 NO₂ C3->NO2 N2->N1

Caption: Molecular structure of 1-methyl-3-nitro-1H-1,2,4-triazole with atom numbering.

Experimental Workflow

The logical flow from sample preparation to final data analysis is a critical component of a robust protocol.

experimental_workflow cluster_workflow NMR Characterization Workflow prep Sample Preparation (Dissolution in Deuterated Solvent) acq NMR Data Acquisition (¹H and ¹³C Spectra) prep->acq proc Data Processing (FT, Phasing, Baseline Correction) acq->proc cal Chemical Shift Calibration (Internal Standard) proc->cal analysis Spectral Analysis (Peak Picking, Integration, Assignment) cal->analysis report Data Reporting (Tables and Interpretation) analysis->report

Caption: Experimental workflow for the NMR characterization of small molecules.

Method

Application Note: FT-IR Analysis of 1-methyl-3-nitro-1H-1,2,4-triazole Functional Groups

Audience: Researchers, scientists, and drug development professionals. Abstract: This application note provides a detailed protocol for the analysis of functional groups in 1-methyl-3-nitro-1H-1,2,4-triazole using Fourie...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the analysis of functional groups in 1-methyl-3-nitro-1H-1,2,4-triazole using Fourier Transform Infrared (FT-IR) spectroscopy. The characteristic vibrational frequencies of the nitro group, the triazole ring, and the methyl group are discussed, and a systematic methodology for sample preparation and spectral acquisition is presented.

Introduction

1-methyl-3-nitro-1H-1,2,4-triazole is a heterocyclic compound of interest in various fields, including pharmaceuticals and materials science. The presence of a nitro group, a triazole ring, and a methyl group gives this molecule distinct chemical properties. FT-IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. This document outlines the expected FT-IR spectral characteristics of 1-methyl-3-nitro-1H-1,2,4-triazole and provides a standardized protocol for its analysis.

Molecular Structure and Functional Groups

The key functional groups in 1-methyl-3-nitro-1H-1,2,4-triazole that are active in the infrared region are:

  • Nitro Group (-NO₂): Exhibits characteristic strong asymmetric and symmetric stretching vibrations.

  • 1,2,4-Triazole Ring: A five-membered aromatic ring containing three nitrogen atoms, which has several characteristic vibrational modes, including C-H, C=N, and N-N stretching, as well as ring deformation vibrations.

  • Methyl Group (-CH₃): Shows characteristic C-H stretching and bending vibrations.

Figure 1: Molecular structure with key functional groups.

Expected FT-IR Absorption Bands

The following table summarizes the expected characteristic infrared absorption bands for the functional groups present in 1-methyl-3-nitro-1H-1,2,4-triazole based on established literature values for similar compounds.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3100 - 3000C-H StretchAromatic (Triazole Ring)Medium
~2960 - 2850C-H StretchMethyl (-CH₃)Medium
~1550 - 1475N-O Asymmetric StretchNitro (-NO₂)Strong
~1540 - 1500C=N StretchTriazole RingMedium-Strong
~1470 - 1450C-H BendMethyl (-CH₃)Medium
~1360 - 1290N-O Symmetric StretchNitro (-NO₂)Strong
~1100Ring Breathing/StretchingTriazole RingMedium
~890 - 835N-O Bend (Scissoring)Nitro (-NO₂)Medium

Note: The exact positions of the absorption bands can be influenced by the molecular environment and the physical state of the sample.

Experimental Protocol

This protocol details the procedure for acquiring an FT-IR spectrum of a solid sample using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.

4.1. Instrumentation

  • Fourier Transform Infrared (FT-IR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal)

4.2. Sample Preparation and Analysis Workflow

experimental_workflow start Start instrument_prep Instrument Preparation: - Purge with dry air/N₂ - Allow to warm up start->instrument_prep background_scan Acquire Background Spectrum: - Clean ATR crystal - Record spectrum of empty ATR instrument_prep->background_scan sample_prep Sample Preparation: - Place small amount of 1-methyl-3-nitro-1H-1,2,4-triazole on ATR crystal background_scan->sample_prep apply_pressure Apply Pressure: - Ensure good contact between sample and crystal sample_prep->apply_pressure sample_scan Acquire Sample Spectrum apply_pressure->sample_scan data_processing Data Processing: - Background correction - ATR correction (if needed) - Peak picking and labeling sample_scan->data_processing analysis Spectral Analysis: - Assign peaks to functional groups data_processing->analysis end End analysis->end

Figure 2: Experimental workflow for FT-IR analysis.

4.3. Detailed Steps

  • Instrument Preparation: Ensure the FT-IR spectrometer is turned on and has had adequate time to warm up and stabilize. Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Background Spectrum Acquisition:

    • Clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere.

  • Sample Placement:

    • Place a small amount of the solid 1-methyl-3-nitro-1H-1,2,4-triazole sample directly onto the center of the ATR crystal.

  • Pressure Application:

    • Lower the pressure clamp of the ATR accessory to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a high-quality spectrum.[1]

  • Sample Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The software will automatically perform a background subtraction.

    • If necessary, an ATR correction can be applied to the spectrum to account for the wavelength-dependent depth of penetration of the IR beam.

    • Identify and label the peaks in the spectrum.

    • Compare the observed peak positions with the expected absorption bands for the functional groups of 1-methyl-3-nitro-1H-1,2,4-triazole.

Data Interpretation and Discussion

The FT-IR spectrum of 1-methyl-3-nitro-1H-1,2,4-triazole is expected to be dominated by strong absorption bands corresponding to the nitro group's stretching vibrations. The asymmetric N-O stretch is typically found in the 1550-1475 cm⁻¹ region, while the symmetric stretch appears between 1360-1290 cm⁻¹.[2][3] These two strong bands are highly characteristic of nitro compounds.[4]

The triazole ring will contribute several bands to the spectrum. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.[5] The C=N stretching vibrations of the triazole ring are anticipated in the 1540-1500 cm⁻¹ region.[5] Other ring vibrations, often referred to as ring breathing or deformation modes, can be found at lower wavenumbers.

The methyl group attached to the triazole ring will exhibit C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending (asymmetric and symmetric) vibrations around 1470-1450 cm⁻¹.

Conclusion

FT-IR spectroscopy is a rapid and effective method for the structural characterization of 1-methyl-3-nitro-1H-1,2,4-triazole. By following the provided protocol, researchers can obtain high-quality spectra and identify the key functional groups within the molecule. The characteristic strong absorptions of the nitro group, along with the distinct vibrations of the triazole ring and the methyl group, provide a unique spectral fingerprint for this compound.

References

Application

Application Note: Elucidation of the Mass Spectrometry Fragmentation Pattern of 1-methyl-3-nitro-1H-1,2,4-triazole

Audience: Researchers, scientists, and drug development professionals. Introduction 1-methyl-3-nitro-1H-1,2,4-triazole is a heterocyclic compound of interest in medicinal chemistry and materials science.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-methyl-3-nitro-1H-1,2,4-triazole is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and for metabolism or degradation studies. This application note provides a detailed protocol for the analysis of 1-methyl-3-nitro-1H-1,2,4-triazole using mass spectrometry and proposes a theoretical fragmentation pattern based on the established principles of mass spectrometry and the known fragmentation of related nitroaromatic and triazole compounds. The fragmentation of 1,2,4-triazole derivatives is influenced by the ionization method and the nature and position of its substituents.[1] For instance, under Electron Ionization (EI), 1,2,4-triazole derivatives often undergo ring cleavage.[1] The presence of a nitro group is known to significantly influence the dissociation pathways in related compounds like 3-nitrotriazole.[2][3][4]

Experimental Protocols

A detailed methodology for acquiring the mass spectrum of 1-methyl-3-nitro-1H-1,2,4-triazole is presented below. This protocol is based on a general procedure for small molecule analysis using High-Performance Liquid Chromatography (HPLC) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS), a common technique for the analysis of polar heterocyclic compounds.[1]

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Mass Spectrometer: Agilent 6120 Single Quadrupole LC/MS or equivalent with an electrospray ionization (ESI) source.

  • Column: Zorbax SB-C18, 4.6 x 50 mm, 3.5 µm particle size.

Reagents and Sample Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample: 1-methyl-3-nitro-1H-1,2,4-triazole standard dissolved in acetonitrile or a 50:50 mixture of acetonitrile and water to a final concentration of 10 µg/mL.

HPLC Conditions:

ParameterValue
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temperature 30 °C
Gradient Isocratic
Mobile Phase Composition 50% A : 50% B

Mass Spectrometer Conditions (Positive Ion Mode):

ParameterValue
Ionization Mode Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3500 V
Drying Gas Flow 12 L/min
Drying Gas Temperature 350 °C
Nebulizer Pressure 35 psig
Fragmentor Voltage 70 V
Scan Range m/z 50 - 300

Predicted Fragmentation Pattern

The proposed fragmentation of 1-methyl-3-nitro-1H-1,2,4-triazole is based on common fragmentation pathways observed for nitroaromatic compounds and substituted triazoles.[1][5] The molecular weight of 1-methyl-3-nitro-1H-1,2,4-triazole is 128.09 g/mol . The protonated molecule [M+H]⁺ is expected at m/z 129.

The primary fragmentation events are predicted to be the loss of the nitro group (NO₂) and subsequent ring fissions. The fragmentation of the 1,2,4-triazole ring is influenced by the ionization method and the position and nature of substituents.[1] In related nitro-containing heterocyclic compounds, the loss of the nitro group is a common fragmentation pathway.[3][4]

Table 1: Predicted Mass Spectrometry Fragments of 1-methyl-3-nitro-1H-1,2,4-triazole

m/z Proposed Ion Neutral Loss Proposed Structure
129[M+H]⁺-Protonated 1-methyl-3-nitro-1H-1,2,4-triazole
83[M+H - NO₂]⁺NO₂1-methyl-1H-1,2,4-triazolium
56[C₂H₄N₂]⁺NO₂, HCNFragment from ring cleavage
42[C₂H₄N]⁺NO₂, N₂, CHNFragment from further ring cleavage

Visualization of Experimental Workflow and Fragmentation Pathway

The following diagrams illustrate the experimental workflow for mass spectrometry analysis and the proposed fragmentation pathway of 1-methyl-3-nitro-1H-1,2,4-triazole.

G Experimental Workflow for MS Analysis A Sample Preparation (1-methyl-3-nitro-1H-1,2,4-triazole in solution) B HPLC Separation (Isocratic elution) A->B C Electrospray Ionization (ESI) (Positive Ion Mode) B->C D Mass Analyzer (Quadrupole) C->D E Detector D->E F Data Acquisition and Analysis E->F

Figure 1. Experimental workflow for LC-MS analysis.

G Proposed Fragmentation Pathway of 1-methyl-3-nitro-1H-1,2,4-triazole parent m/z 129 [M+H]⁺ frag1 m/z 83 [M+H - NO₂]⁺ parent->frag1 - NO₂ frag2 m/z 56 [C₂H₄N₂]⁺ frag1->frag2 - HCN frag3 m/z 42 [C₂H₄N]⁺ frag1->frag3 - N₂ - CHN

Figure 2. Proposed fragmentation of 1-methyl-3-nitro-1H-1,2,4-triazole.

Discussion

The proposed fragmentation pathway initiates with the protonated molecule at m/z 129. The most probable initial fragmentation is the loss of the nitro group as a neutral radical (NO₂), leading to the formation of a stable cation at m/z 83. This fragment corresponds to the 1-methyl-1H-1,2,4-triazolium cation. This type of fragmentation is common for nitro-substituted aromatic and heterocyclic compounds.

Subsequent fragmentation of the m/z 83 ion is expected to involve the cleavage of the triazole ring. The loss of a molecule of hydrogen cyanide (HCN) would result in a fragment ion at m/z 56. Further fragmentation could lead to other smaller ions, such as the one observed at m/z 42, through more complex rearrangements and losses, including the expulsion of a nitrogen molecule. The study of related 1,2,4-triazole derivatives has shown that ring cleavage is a characteristic fragmentation pattern.[1]

Conclusion

This application note provides a comprehensive protocol for the mass spectrometric analysis of 1-methyl-3-nitro-1H-1,2,4-triazole and presents a theoretically derived fragmentation pattern. The predicted major fragment ions can be used as a guide for the identification and structural elucidation of this compound in various matrices. The experimental protocol is robust and can be adapted for similar small heterocyclic molecules. The provided diagrams visually summarize the experimental process and the expected fragmentation, serving as a useful reference for researchers in the field. Further studies employing high-resolution mass spectrometry and tandem MS/MS experiments would be beneficial to confirm the proposed fragmentation pathways and elemental compositions of the fragment ions.

References

Method

Application Note: HPLC Method for Purity Analysis of 1-methyl-3-nitro-1H-1,2,4-triazole

Audience: Researchers, scientists, and drug development professionals. Purpose: This document provides a detailed protocol for the determination of the purity of 1-methyl-3-nitro-1H-1,2,4-triazole using High-Performance...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the determination of the purity of 1-methyl-3-nitro-1H-1,2,4-triazole using High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

1-methyl-3-nitro-1H-1,2,4-triazole is a heterocyclic compound of interest in various fields of chemical research. Ensuring the purity of such compounds is critical for accurate experimental results and for meeting quality standards in drug development. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for assessing the purity of chemical compounds. This application note details an isocratic reversed-phase HPLC method for the quantitative purity analysis of 1-methyl-3-nitro-1H-1,2,4-triazole.

Experimental Protocol

This protocol is adapted from a method developed for the analysis of a closely related compound, 1-methyl-3,5-dinitro-1H-1,2,4-triazole, and its impurity, 1-methyl-3-nitro-1H-1,2,4-triazol-5-amine[1].

2.1. Materials and Reagents

  • 1-methyl-3-nitro-1H-1,2,4-triazole reference standard (known purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)[1]

  • Water (HPLC grade or Milli-Q)[1]

  • Sample of 1-methyl-3-nitro-1H-1,2,4-triazole for analysis

2.2. Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV-Vis detector.

ParameterValue
HPLC System Any standard HPLC system with a UV detector
Column SinoChrom ODS-BP C18 (4.6 x 200 mm, 5 µm) or equivalent[1]
Mobile Phase Methanol:Water (90:10, v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 25°C[1]
Detection Wavelength 240 nm[1]
Injection Volume 10 µL[1]
Run Time Approximately 15 minutes (adjust as needed to ensure elution of all impurities)

2.3. Standard Solution Preparation

  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the 1-methyl-3-nitro-1H-1,2,4-triazole reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (e.g., 100 µg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.

2.4. Sample Solution Preparation

  • Accurately weigh approximately 25 mg of the 1-methyl-3-nitro-1H-1,2,4-triazole sample to be analyzed and transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a nominal concentration of 1000 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2.5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the working standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • For quantitative analysis of impurities, a calibration curve may be constructed using standards of known impurities if available. In the absence of impurity standards, the purity is determined by area percent normalization.

2.6. Calculation of Purity

The purity of the 1-methyl-3-nitro-1H-1,2,4-triazole sample is calculated using the area percent method:

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Method Validation Summary (Based on a related compound)

The following table summarizes validation parameters from a study on a structurally similar compound, which suggest the robustness of this chromatographic approach[1].

ParameterResult
Linearity (r) > 0.999[1]
Recovery 98.17–100.83%[1]
Relative Standard Deviation (RSD) 0.44–1.01%[1]
Limit of Detection (LOD) 0.31 mg/mL (for a related impurity)[1]
Limit of Quantification (LOQ) 0.53 mg/mL (for a related impurity)[1]

Visualization of the Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Mobile Phase A->B C Filtration (0.45 µm) B->C E Sample Injection (10 µL) C->E D System Equilibration D->E F Chromatographic Separation E->F G UV Detection (240 nm) F->G H Chromatogram Integration G->H I Purity Calculation (Area % Method) H->I J Final Report I->J

Caption: Experimental workflow for the HPLC purity analysis of 1-methyl-3-nitro-1H-1,2,4-triazole.

References

Application

Application Notes and Protocols for Nitro-Substituted 1,2,4-Triazoles as Antifungal Agents

Introduction The emergence of drug-resistant fungal pathogens poses a significant threat to global health. The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal agents, with many clinically approv...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal agents, with many clinically approved drugs belonging to this class.[1][2][3][4] These compounds typically function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][4][5] The introduction of a nitro group to the triazole ring can modulate the electronic properties of the molecule, potentially enhancing its antifungal activity and overcoming existing resistance mechanisms.[5][6] This document provides an overview of the application of nitro-substituted 1,2,4-triazoles as potential antifungal agents, including representative data and experimental protocols.

Mechanism of Action

Triazole antifungal agents, including nitro-substituted derivatives, primarily exert their effect by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][4][5] This enzyme plays a critical role in the ergosterol biosynthesis pathway. By binding to the heme iron atom in the active site of CYP51, triazoles disrupt the conversion of lanosterol to ergosterol.[2] This leads to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol in the fungal cell membrane, ultimately resulting in the inhibition of fungal growth and replication.[5]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Nitro-Triazole Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Product Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Essential Component Nitro_Triazole Nitro-substituted 1,2,4-Triazole CYP51_Inhibited Inhibited CYP51 Nitro_Triazole->CYP51_Inhibited Inhibition Ergosterol_Depletion Ergosterol Depletion & Accumulation of Toxic Sterols CYP51_Inhibited->Ergosterol_Depletion Leads to Growth_Inhibition Fungal Growth Inhibition Ergosterol_Depletion->Growth_Inhibition Results in

Caption: Mechanism of action of nitro-substituted 1,2,4-triazoles.

Data Presentation

The following table summarizes the in vitro antifungal activity of representative nitro-substituted 1,2,4-triazole derivatives against various fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound IDFungal StrainMIC (µg/mL)Reference
5a Candida albicans (ATCC 90028)1[5][6]
Candida albicans (Clinical Isolate)0.5[5][6]
Candida krusei (ATCC 6258)2[5][6]
Aspergillus fumigatus (ATCC 204305)>64[5][6]
5b Candida albicans (ATCC 90028)0.25[5][6]
Candida albicans (Clinical Isolate)0.125[5][6]
Candida krusei (ATCC 6258)1[5][6]
Aspergillus fumigatus (ATCC 204305)>64[5][6]
5d Candida albicans (ATCC 90028)0.5[5][6]
Candida albicans (Clinical Isolate)0.25[5][6]
Candida krusei (ATCC 6258)2[5][6]
Aspergillus fumigatus (ATCC 204305)>64[5][6]
5g Candida albicans (ATCC 90028)0.5[5][6]
Candida albicans (Clinical Isolate)0.25[5][6]
Candida krusei (ATCC 6258)1[5][6]
Aspergillus fumigatus (ATCC 204305)>64[5][6]

Note: The compound IDs are based on the designations in the cited literature. The data indicates that these compounds are particularly effective against yeast species, while showing less activity against filamentous fungi like Aspergillus fumigatus.[5][6]

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.

1. Materials:

  • Test compounds (dissolved in DMSO)

  • Fungal isolates

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

2. Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial twofold dilutions of the compound in RPMI-1640 medium in the 96-well plates to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared fungal suspension.

    • Include a drug-free well as a growth control and an un-inoculated well as a sterility control.

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥90% depending on the drug and fungus) compared to the drug-free growth control.

    • The inhibition can be assessed visually or by reading the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Fungal_Culture Fungal Culture (24-48h, 35°C) Inoculum_Prep Prepare Inoculum (0.5 McFarland) Fungal_Culture->Inoculum_Prep Inoculation Inoculate Plates Inoculum_Prep->Inoculation Drug_Stock Prepare Drug Stock (in DMSO) Serial_Dilution Serial Dilution in 96-well plate Drug_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate (24-48h, 35°C) Inoculation->Incubation Read_Results Read Results (Visual/Spectrophotometer) Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for in vitro antifungal susceptibility testing.

Protocol 2: General Synthesis of a Nitro-Triazole Derivative

The following is a representative synthetic scheme for a class of nitro-triazole antifungal agents, based on published methods.[5][6]

Reaction Scheme: This protocol describes the reaction of an epoxy intermediate with 3-nitro-1,2,4-triazole.

Materials:

  • Epoxy intermediate (e.g., 2-(2,4-difluorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane)

  • 3-Nitro-1H-1,2,4-triazole

  • Ethanol (EtOH)

  • Triethylamine (Et3N)

  • Standard laboratory glassware and purification equipment (e.g., for column chromatography)

Procedure:

  • Dissolve the epoxy intermediate in ethanol in a round-bottom flask.

  • Add 3-nitro-1H-1,2,4-triazole and triethylamine to the solution.

  • Heat the reaction mixture to 80°C and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) to obtain the desired nitro-triazole derivative.

  • Characterize the final product using spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry to confirm its structure and purity.[5][6]

G Epoxy_Intermediate Epoxy Intermediate Reaction Reaction Epoxy_Intermediate->Reaction Nitro_Triazole 3-Nitro-1,2,4-triazole Nitro_Triazole->Reaction Reagents EtOH, Et3N, 80°C Reagents->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Final Nitro-Triazole Product Characterization->Final_Product

Caption: General workflow for the synthesis of a nitro-triazole derivative.

References

Method

Application Notes and Protocols for In Vitro Antifungal Activity Assay of 1-methyl-3-nitro-1H-1,2,4-triazole

Audience: Researchers, scientists, and drug development professionals. Introduction 1,2,4-triazole derivatives are a well-established class of antifungal agents, with many clinically approved drugs belonging to this fami...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2,4-triazole derivatives are a well-established class of antifungal agents, with many clinically approved drugs belonging to this family.[1][2][3] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway.[3][4][5] The inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to growth inhibition and cell death. The introduction of a nitro group to the triazole ring has been explored in various derivatives, with some studies indicating that this modification can lead to potent antifungal activity.[4][6]

These application notes provide detailed protocols for determining the in vitro antifungal activity of 1-methyl-3-nitro-1H-1,2,4-triazole. The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure the generation of reproducible and comparable data.[7][8] The primary endpoints of these assays are the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

Data Presentation

Quantitative data from in vitro antifungal susceptibility testing should be systematically organized to facilitate clear interpretation and comparison. The following tables are templates for summarizing the MIC and MFC values of 1-methyl-3-nitro-1H-1,2,4-triazole against a panel of fungal species.

Table 1: Minimum Inhibitory Concentration (MIC) of 1-methyl-3-nitro-1H-1,2,4-triazole

Fungal SpeciesStrain IDMIC (µg/mL)Positive Control (e.g., Fluconazole) MIC (µg/mL)
Candida albicansATCC 90028
Candida glabrataATCC 90030
Candida parapsilosisATCC 22019
Candida kruseiATCC 6258
Cryptococcus neoformansATCC 90112
Aspergillus fumigatusATCC 204305
Aspergillus flavusATCC 204304
Trichophyton rubrumATCC 28188

Table 2: Minimum Fungicidal Concentration (MFC) of 1-methyl-3-nitro-1H-1,2,4-triazole

Fungal SpeciesStrain IDMFC (µg/mL)Positive Control (e.g., Amphotericin B) MFC (µg/mL)
Candida albicansATCC 90028
Candida glabrataATCC 90030
Candida parapsilosisATCC 22019
Candida kruseiATCC 6258
Cryptococcus neoformansATCC 90112
Aspergillus fumigatusATCC 204305
Aspergillus flavusATCC 204304
Trichophyton rubrumATCC 28188

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is adapted from the CLSI M27-A3 and M38-A2 guidelines and is suitable for testing the antifungal activity against both yeasts and filamentous fungi.[8][9][10]

Materials:

  • 1-methyl-3-nitro-1H-1,2,4-triazole

  • Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal strains

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Preparation of Antifungal Stock Solution:

    • Dissolve 1-methyl-3-nitro-1H-1,2,4-triazole in DMSO to a stock concentration of 10 mg/mL.[11]

    • Prepare a stock solution of the positive control antifungal in a suitable solvent.

  • Preparation of Fungal Inoculum:

    • Subculture fungal isolates on SDA or PDA plates and incubate at 35°C for 24-48 hours (for yeasts) or up to 7 days (for molds) to ensure purity and viability.[9][12]

    • For yeasts, suspend several colonies in sterile saline. For molds, gently scrape the surface of the culture with a sterile, wetted cotton swab to harvest conidia.

    • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts).[13] This can be done visually or using a spectrophotometer.

    • Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL for yeasts and 0.4-5 x 10⁴ CFU/mL for molds in the test wells.[8][14]

  • Preparation of Microdilution Plates:

    • In a sterile 96-well plate, perform serial two-fold dilutions of the antifungal stock solution in RPMI-1640 medium to obtain a range of concentrations (e.g., 0.03 to 16 µg/mL).[10]

    • Each well should contain 100 µL of the diluted antifungal agent.

    • Include a growth control well (100 µL of drug-free medium) and a sterility control well (100 µL of uninoculated medium).[10][13]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

    • Seal the plates and incubate at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).[12][15]

  • Reading and Interpretation of MIC:

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction for azoles) compared to the growth control.[15]

    • The endpoint can be determined visually or by using a microplate reader to measure the optical density.[11][12]

Agar Disk Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antifungal activity and is particularly useful for initial screening.[16][17]

Materials:

  • 1-methyl-3-nitro-1H-1,2,4-triazole

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue.[18]

  • Fungal strains

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland standard

  • Sterile swabs

  • Incubator (30-35°C)

Procedure:

  • Preparation of Antifungal Disks:

    • Prepare a stock solution of 1-methyl-3-nitro-1H-1,2,4-triazole in a suitable volatile solvent.

    • Aseptically apply a known amount of the compound solution to sterile filter paper disks and allow the solvent to evaporate completely.

  • Preparation of Inoculum and Agar Plates:

    • Prepare a fungal suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of the MHA plate.[16]

    • Allow the plate to dry for a few minutes before applying the disks.

  • Application of Disks and Incubation:

    • Aseptically place the prepared antifungal disks on the surface of the inoculated agar.

    • Gently press the disks to ensure complete contact with the agar.

    • Invert the plates and incubate at 30-35°C for 24-48 hours or until sufficient growth is observed.[16][19]

  • Reading and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the area of no fungal growth) around each disk in millimeters.[16]

    • The size of the inhibition zone is indicative of the antifungal activity.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills the fungus.

Procedure:

  • Following the determination of the MIC from the broth microdilution assay, take a 10-20 µL aliquot from each well that shows no visible growth.

  • Spot-inoculate the aliquots onto fresh, drug-free SDA or PDA plates.

  • Incubate the plates at 35°C for 24-48 hours or until growth is visible in the growth control spot.

  • The MFC is the lowest concentration of the antifungal agent from which no fungal colonies grow on the subculture plate.

Visualization of Experimental Workflow

Antifungal_Assay_Workflow Experimental Workflow for In Vitro Antifungal Activity Assay cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mfc MFC Determination cluster_disk Disk Diffusion Assay (Screening) compound_prep Prepare Stock Solution (1-methyl-3-nitro-1H-1,2,4-triazole) serial_dilution Serial Dilution of Compound in 96-well Plate compound_prep->serial_dilution prepare_disks Prepare Antifungal Disks compound_prep->prepare_disks inoculum_prep Prepare Fungal Inoculum (0.5 McFarland) inoculation Inoculate with Fungal Suspension inoculum_prep->inoculation inoculate_plate Inoculate Agar Plate inoculum_prep->inoculate_plate serial_dilution->inoculation incubation_mic Incubate at 35°C (24-72h) inoculation->incubation_mic read_mic Read MIC (Visual or Spectrophotometric) incubation_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubation_mfc Incubate at 35°C (24-48h) subculture->incubation_mfc read_mfc Read MFC (Lowest concentration with no growth) incubation_mfc->read_mfc apply_disks Apply Disks to Plate prepare_disks->apply_disks inoculate_plate->apply_disks incubate_disk Incubate at 30-35°C (24-48h) apply_disks->incubate_disk measure_zones Measure Zones of Inhibition incubate_disk->measure_zones

Caption: Workflow for determining MIC and MFC.

Potential Signaling Pathway

While the specific signaling pathway affected by 1-methyl-3-nitro-1H-1,2,4-triazole requires experimental validation, it is hypothesized to follow the general mechanism of action for azole antifungals.

Azole_Mechanism_of_Action Hypothesized Mechanism of Action of 1-methyl-3-nitro-1H-1,2,4-triazole compound 1-methyl-3-nitro-1H-1,2,4-triazole cyp51 Lanosterol 14α-demethylase (CYP51) compound->cyp51 Inhibition ergosterol_synthesis Ergosterol Biosynthesis cyp51->ergosterol_synthesis Catalyzes toxic_sterols Accumulation of Toxic 14α-methylated sterols cyp51->toxic_sterols Leads to ergosterol Ergosterol ergosterol_synthesis->ergosterol Product membrane_disruption Disruption of Fungal Cell Membrane Integrity ergosterol_synthesis->membrane_disruption Depletion of Ergosterol lanosterol Lanosterol lanosterol->ergosterol_synthesis Substrate toxic_sterols->membrane_disruption Contributes to growth_inhibition Fungal Growth Inhibition & Cell Death membrane_disruption->growth_inhibition

Caption: Inhibition of ergosterol biosynthesis pathway.

References

Application

Application Notes and Protocols for the Formulation of 1-methyl-3-nitro-1H-1,2,4-triazole in Energetic Materials

For Researchers, Scientists, and Drug Development Professionals Introduction 1-methyl-3-nitro-1H-1,2,4-triazole (MNT) is a nitro-substituted heterocyclic compound of interest in the field of energetic materials. Its mole...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-3-nitro-1H-1,2,4-triazole (MNT) is a nitro-substituted heterocyclic compound of interest in the field of energetic materials. Its molecular structure, featuring a stable triazole ring and an energetic nitro group, suggests its potential application as a component in explosive and propellant formulations. This document provides detailed application notes and experimental protocols for the synthesis and formulation of MNT, with a focus on its use in melt-cast explosives. The information is intended for use by qualified researchers and scientists in a laboratory setting with appropriate safety measures in place.

Data Presentation

The energetic properties of 1-methyl-3-nitro-1H-1,2,4-triazole are not extensively documented in publicly available literature. However, data for related triazole-based energetic materials can provide valuable context for its potential performance. The following tables summarize the properties of the parent compound, 3-nitro-1H-1,2,4-triazole (NTO), and other related energetic materials.

Table 1: Physicochemical and Energetic Properties of 3-nitro-1,2,4-triazol-5-one (NTO) and Related Compounds

Property3-nitro-1,2,4-triazol-5-one (NTO)RDXHMXTNT
Molecular Formula C₂H₂N₄O₃C₃H₆N₆O₆C₄H₈N₈O₈C₇H₅N₃O₆
Molar Mass ( g/mol ) 130.08222.12296.16227.13
Density (g/cm³) 1.93[1]1.821.911.65
Melting Point (°C) 260 (decomposes)205.5276-28680.35
Detonation Velocity (m/s) 8,600 (calculated)[1]8,7509,1006,900
Detonation Pressure (GPa) 32.0 (calculated)[1]34.739.321.0
Impact Sensitivity (J) 20-507.47.415
Friction Sensitivity (N) >360120120353

Note: The properties of NTO are provided as a reference due to the lack of comprehensive experimental data for 1-methyl-3-nitro-1H-1,2,4-triazole.

Experimental Protocols

Protocol 1: Synthesis of 1-methyl-3-nitro-1H-1,2,4-triazole

This protocol describes a representative method for the synthesis of 1-methyl-3-nitro-1H-1,2,4-triazole via the N-methylation of 3-nitro-1H-1,2,4-triazole. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials:

  • 3-nitro-1H-1,2,4-triazole

  • Methyl iodide (or dimethyl sulfate)

  • Potassium carbonate (or another suitable base)

  • Acetone (or another suitable solvent)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask, dissolve 3-nitro-1H-1,2,4-triazole in acetone.

  • Add potassium carbonate to the solution. The amount should be in slight molar excess relative to the 3-nitro-1H-1,2,4-triazole.

  • With vigorous stirring, add methyl iodide dropwise to the suspension. A slight molar excess of methyl iodide is recommended.

  • Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and evaporate the solvent to yield the crude product.

  • The crude 1-methyl-3-nitro-1H-1,2,4-triazole can be further purified by recrystallization or column chromatography.

Characterization: The structure and purity of the synthesized 1-methyl-3-nitro-1H-1,2,4-triazole should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Protocol 2: Formulation of a Melt-Cast Explosive with 1-methyl-3-nitro-1H-1,2,4-triazole and TNT

This protocol outlines a general procedure for the preparation of a melt-cast explosive formulation containing 1-methyl-3-nitro-1H-1,2,4-triazole and 2,4,6-trinitrotoluene (TNT). This procedure is extremely hazardous and should only be performed by trained professionals in a facility designed for handling explosives.

Materials:

  • 1-methyl-3-nitro-1H-1,2,4-triazole (MNT)

  • 2,4,6-trinitrotoluene (TNT)

  • Melt-casting kettle with controlled heating and stirring

  • Casting molds

  • Appropriate remote handling equipment and safety shields

Procedure:

  • Ensure the melt-casting kettle is clean and dry.

  • Carefully weigh and add the desired amount of TNT to the kettle.

  • Slowly heat the kettle while stirring until the TNT is completely melted (melting point of TNT is ~80 °C). The temperature should be carefully controlled to avoid overheating and decomposition.

  • Once the TNT is molten, slowly and incrementally add the pre-weighed 1-methyl-3-nitro-1H-1,2,4-triazole to the melt with continuous stirring.

  • Continue to stir the mixture at a constant temperature until a homogenous solution is obtained.

  • Carefully pour the molten explosive mixture into pre-heated casting molds.

  • Allow the cast charges to cool slowly and solidify under controlled conditions to minimize the formation of cracks and voids.

  • Once solidified, the explosive charges can be carefully removed from the molds.

Safety Precautions:

  • All operations involving energetic materials must be conducted in a certified and properly equipped laboratory or facility.

  • Strict adherence to safety protocols for handling explosives is mandatory.

  • Personnel must be thoroughly trained in the procedures and aware of the associated hazards.

  • The use of remote handling equipment and protective barriers is essential.

  • Accumulation of static electricity must be prevented through proper grounding.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of 1-methyl-3-nitro-1H-1,2,4-triazole start Start Materials: 3-nitro-1H-1,2,4-triazole Methylating Agent Base, Solvent reaction N-Methylation Reaction (Reflux) start->reaction workup Work-up: Filtration Solvent Evaporation Extraction reaction->workup purification Purification: Recrystallization or Column Chromatography workup->purification product Final Product: 1-methyl-3-nitro-1H-1,2,4-triazole purification->product

Caption: Workflow for the synthesis of 1-methyl-3-nitro-1H-1,2,4-triazole.

Formulation_Workflow cluster_formulation Melt-Cast Formulation Process materials Starting Materials: 1-methyl-3-nitro-1H-1,2,4-triazole TNT melting Melt TNT in Kettle materials->melting mixing Add MNT and Mix to Homogeneity melting->mixing casting Pour into Molds mixing->casting cooling Controlled Cooling and Solidification casting->cooling final_charge Final Explosive Charge cooling->final_charge

Caption: General workflow for the formulation of a melt-cast explosive.

References

Method

Application Notes and Protocols: Differential Scanning Calorimetry of 1-methyl-3-nitro-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals Introduction Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to characterize the thermal properties of materials. I...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to characterize the thermal properties of materials. In the field of energetic materials and pharmaceutical development, DSC provides critical data on melting points, decomposition temperatures, and heats of reaction, which are essential for safety assessment, stability studies, and quality control. This document provides detailed application notes and a protocol for the DSC analysis of 1-methyl-3-nitro-1H-1,2,4-triazole, a heterocyclic compound of interest in various chemical research and development areas.

Data Presentation

The following table summarizes the thermal decomposition data obtained for 1-methyl-3,5-dinitro-1,2,4-triazole (MDNT), which can serve as a reference point for the analysis of 1-methyl-3-nitro-1H-1,2,4-triazole.

Thermal EventPeak Temperature (°C)Decomposition Heat (kJ·mol⁻¹)
Melting/Decomposition Stage 195.716.505
Decomposition Stage 2230.2112.582

Source: Synthesis and characterization of 1-methyl-3, 5-dininitro-1, 2, 4-triazole.[1]

Experimental Protocols

A general protocol for the DSC analysis of energetic materials like 1-methyl-3-nitro-1H-1,2,4-triazole is provided below. This protocol is based on established methodologies for thermal analysis of such compounds.[2]

Objective: To determine the melting point, decomposition temperature, and heat of decomposition of 1-methyl-3-nitro-1H-1,2,4-triazole.

Materials:

  • 1-methyl-3-nitro-1H-1,2,4-triazole sample (typically 0.5-5 mg)

  • Aluminum or copper crucibles and lids (hermetically sealed)

  • Reference crucible (empty, hermetically sealed)

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation:

    • Accurately weigh a small sample (0.5-5 mg) of 1-methyl-3-nitro-1H-1,2,4-triazole directly into the DSC crucible.

    • Hermetically seal the crucible to contain any potential off-gassing or decomposition products.

  • Instrument Setup:

    • Place the sealed sample crucible and an empty, sealed reference crucible into the DSC instrument's sample holder.

    • Purge the DSC cell with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 30 °C).

    • Heat the sample at a constant heating rate (e.g., 5, 10, or 20 °C/min) to a final temperature that is beyond the complete decomposition of the material. The temperature range should be determined based on preliminary safety analysis.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Analyze the resulting DSC curve to identify thermal events.

    • Melting Point: Determined as the onset or peak temperature of the endothermic event.

    • Decomposition Temperature: Determined as the onset temperature of the major exothermic event.

    • Heat of Fusion/Decomposition: Calculated by integrating the area under the respective endothermic or exothermic peak.

Mandatory Visualization

DSC_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_run DSC Run cluster_analysis Data Analysis weigh Weigh Sample (0.5-5 mg) seal Seal in Crucible weigh->seal load Load Sample & Reference seal->load purge Purge with Inert Gas load->purge heat Program Heating Rate purge->heat run Execute Thermal Program heat->run record Record Heat Flow vs. Temp run->record analyze Analyze DSC Curve record->analyze determine Determine Thermal Properties analyze->determine

Caption: Experimental workflow for DSC analysis.

References

Application

Application Notes and Protocols for Determining the Detonation Velocity of Nitrotriazoles

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the experimental setup and protocols for testing the detonation velocity of nitrotriazoles, a cl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup and protocols for testing the detonation velocity of nitrotriazoles, a class of high-energy materials. The following sections detail the necessary equipment, step-by-step procedures for sample preparation and detonation velocity measurement, and critical safety considerations.

Introduction

Nitrotriazoles are a significant class of energetic materials characterized by their high density, thermal stability, and powerful detonation performance. Accurate measurement of their detonation velocity is crucial for characterizing their explosive output and for the development of new, advanced energetic formulations. This document outlines the prevalent methods for determining the detonation velocity of these compounds, with a focus on the ionization probe and optical fiber techniques.

Data Presentation: Detonation Properties of Selected Nitrotriazoles

The following table summarizes the key detonation properties of several nitrotriazole compounds as reported in the literature. The detonation velocity is highly dependent on the density of the explosive charge; therefore, density values are provided where available.

Compound NameAbbreviationDensity (g/cm³)Detonation Velocity (m/s)
3,3′-dinitro-5,5′-bis-1,2,4-triazole-1,1′-diolDNBTO1.888102 - 9087
Trinitromethyl nitrotriazoleTNMNT1.968899 - 9031
Hydrazinium salt of TNMNT--8952
Potassium salt of TNMNT dihydrate-2.128899
3-Picrylamino-1,2,4-triazolePATO1.727040
5-Nitro-1,2,4-triazol-3-oneNTO1.98500

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in determining the detonation velocity of nitrotriazoles.

Synthesis of Nitrotriazole Compounds

Detailed synthetic procedures for specific nitrotriazoles can be found in the cited literature. As an example, the synthesis of 3,3′-dinitro-5,5′-bis-1,2,4-triazole-1,1′-diol (DNBTO) involves the oxidation of 3,3′-dinitro-5,5′-bis(1H-1,2,4-triazole) in a buffered aqueous solution of Oxone® at 40°C.[1] The pH is carefully maintained between 4 and 5 to achieve selective oxidation.[1] The formation of nitrogen-rich salts of DNBTO is then achieved by reacting it with the corresponding nitrogen-rich base in an ethanolic solution.[2]

For 3-picrylamino-1,2,4-triazole (PATO), the synthesis involves the reaction of 3-amino-1,2,4-triazole with picryl chloride in N,N-dimethylformamide.[3]

The synthesis of 3-nitro-1,2,4-triazol-5-one (NTO) can be carried out in two steps: the condensation of semicarbazide hydrochloride and formic acid to form triazolone, followed by the nitration of the triazolone.[4]

Caution: The synthesis of these materials should only be performed by trained personnel in a laboratory equipped for handling energetic materials. All necessary safety precautions must be strictly followed.[5]

Sample Preparation for Detonation Velocity Measurement

The preparation of the explosive charge is a critical step that significantly influences the measured detonation velocity. The goal is to produce a cylindrical charge of uniform density.

Protocol for Preparing Pressed Nitrotriazole Pellets:

  • Drying: Ensure the synthesized nitrotriazole powder is thoroughly dried to remove any residual solvents.

  • Weighing: Accurately weigh the amount of nitrotriazole powder required to achieve the target pellet density and dimensions.

  • Pressing:

    • Place the powder into a hardened steel die of the desired diameter (e.g., 10-30 mm).[4]

    • Apply pressure using a hydraulic press to compact the powder. The pressure required will vary depending on the specific nitrotriazole and the desired density, but a typical target is 95-98% of the theoretical maximum density (TMD).[6]

    • Maintain the pressure for a set duration (dwell time) to ensure uniform compaction.

    • Carefully eject the pressed pellet from the die.

  • Machining: If necessary, the pressed pellets can be machined to achieve precise dimensions.[7] For water-soluble compounds like NTO, machining must be done dry.[8]

  • Charge Assembly:

    • For longer charges, multiple pellets can be assembled.

    • Apply a thin layer of grease at the interfaces between pellets to minimize air gaps.[9]

    • Measure the final dimensions and mass of the assembled charge to accurately calculate its density.[9]

Detonation Velocity Measurement

The following protocols describe two common methods for measuring detonation velocity: the ionization probe method and the optical fiber method.

3.3.1. Ionization Probe Method

This electrical method relies on the conductive plasma created by the detonation front to complete a circuit.

Experimental Setup:

  • Explosive Charge: The prepared cylindrical charge of the nitrotriazole compound.

  • Initiation System: A detonator (e.g., No. 8) and, if necessary, a booster charge (e.g., a PETN-based plastic explosive) to ensure prompt and stable detonation.[1]

  • Ionization Probes: At least two, but preferably more, probes consisting of two closely spaced conductors. These can be simple twisted pairs of insulated copper wires or more robust coaxial pins.[10]

  • Data Acquisition: A high-speed digital oscilloscope to record the time at which each probe is triggered.

Protocol:

  • Probe Placement: Precisely position the ionization probes at known distances along the length of the explosive charge. The probes can be inserted into pre-drilled holes in a fixture holding the charge.

  • Circuit Connection: Connect each probe to a channel on the oscilloscope.

  • Initiation: Place the detonator and booster in contact with one end of the explosive charge.

  • Detonation and Data Acquisition:

    • Clear the area and initiate the detonation remotely.

    • As the detonation wave propagates along the charge, it will sequentially short-circuit the ionization probes, generating a voltage pulse for each.

    • The oscilloscope will record the arrival time of the detonation front at each probe location.

  • Data Analysis:

    • Determine the time interval (Δt) between the signals from consecutive probes.

    • Knowing the distance (Δd) between the probes, calculate the detonation velocity (VOD) using the formula: VOD = Δd / Δt .

    • Average the velocities calculated between all probe pairs to obtain the mean detonation velocity.

3.3.2. Optical Fiber Method

This method utilizes the intense light emitted from the detonation front.

Experimental Setup:

  • Explosive Charge: The prepared cylindrical charge of the nitrotriazole compound.

  • Initiation System: A detonator and booster charge, as described above.

  • Optical Fibers: A series of optical fibers positioned at known intervals along the charge.[9]

  • Photodetectors: Fast photodiodes to convert the light signals from the optical fibers into electrical signals.

  • Data Acquisition: A high-speed digital oscilloscope to record the output from the photodetectors.

Protocol:

  • Fiber Placement: Secure the optical fibers at precise locations along the explosive charge, ensuring the fiber ends are in close contact with the explosive material. This is often achieved using a custom-made fixture (e.g., an acrylic holder).[1][9]

  • Connection to Detectors: Connect the other end of each optical fiber to a photodetector.

  • Initiation: Position the initiation system at one end of the charge.

  • Detonation and Data Acquisition:

    • Initiate the detonation remotely.

    • The light generated by the passing detonation front will be transmitted through each optical fiber to its corresponding photodetector.

    • The photodetectors will generate electrical pulses that are recorded by the oscilloscope.

  • Data Analysis: The data analysis is analogous to the ionization probe method. The time intervals between the light pulses are used to calculate the detonation velocity.

Safety Precautions

The handling and testing of nitrotriazoles and other energetic materials present significant hazards. The following safety precautions are mandatory:

  • Training: All personnel must be thoroughly trained in the handling of explosives and be aware of the specific hazards of the materials being tested.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, face shields, and protective clothing, must be worn at all times.[5]

  • Remote Operation: All detonation experiments must be conducted in a designated, certified test area and initiated remotely from a protected location.

  • Quantity Limits: Use the smallest quantity of explosive material necessary for the experiment.

  • Grounding: Ensure all equipment is properly grounded to prevent electrostatic discharge.

  • Handling: Avoid friction, impact, and electrostatic sparks when handling nitrotriazoles. Use non-sparking tools.

  • Storage: Store energetic materials in approved magazines, away from heat, ignition sources, and incompatible materials.

  • Waste Disposal: Dispose of all explosive waste in accordance with established safety procedures and regulations.

Diagrams

Experimental Workflow for Detonation Velocity Measurement

experimental_workflow cluster_prep Sample Preparation cluster_setup Experimental Setup cluster_execution Experiment Execution cluster_analysis Data Analysis synthesis Synthesis of Nitrotriazole drying Drying of Powder synthesis->drying weighing Weighing drying->weighing pressing Pressing into Pellets weighing->pressing assembly Charge Assembly pressing->assembly charge_placement Placement of Explosive Charge assembly->charge_placement probe_placement Placement of Probes/Fibers charge_placement->probe_placement initiator_placement Placement of Initiator probe_placement->initiator_placement daq_connection Connection to Data Acquisition initiator_placement->daq_connection initiation Remote Initiation daq_connection->initiation data_acquisition Data Acquisition initiation->data_acquisition time_measurement Measure Time Intervals data_acquisition->time_measurement velocity_calculation Calculate Velocity time_measurement->velocity_calculation reporting Reporting Results velocity_calculation->reporting

Caption: Workflow for detonation velocity measurement.

Logical Relationship of Key Parameters

logical_relationship cluster_material Material Properties cluster_measurement Measurement cluster_result Result compound Nitrotriazole Compound density Charge Density (ρ) compound->density influences velocity Detonation Velocity (VOD) density->velocity strongly influences distance Probe/Fiber Distance (Δd) distance->velocity determines time Time Interval (Δt) time->velocity determines

Caption: Key parameters influencing detonation velocity.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Methylation of 3-nitro-1H-1,2,4-triazole

Welcome to the technical support center for the methylation of 3-nitro-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and f...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the methylation of 3-nitro-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the methylation of 3-nitro-1H-1,2,4-triazole, offering potential causes and solutions in a direct question-and-answer format.

Question 1: Why is my reaction yield consistently low or non-existent?

Answer: Low or no product yield can be attributed to several factors ranging from the quality of reactants to the reaction conditions.[1]

  • Inert Reactants: The purity of the 3-nitro-1H-1,2,4-triazole starting material and the integrity of the methylating agent are crucial. Verify the purity of your reactants, as degraded or impure materials can prevent the reaction from proceeding.[1]

  • Incorrect Base: The choice of base is critical for the deprotonation of the triazole ring. A base that is too weak may not effectively deprotonate the triazole. For instance, while triethylamine might be insufficient, stronger bases like sodium methoxide are often more effective.[1]

  • Presence of Moisture: Water in the reaction can hydrolyze the methylating agent or interfere with the base, thus inhibiting the reaction.[1] Ensure all glassware is oven-dried and use anhydrous solvents.

  • Inappropriate Temperature: The reaction may require specific temperature conditions to proceed efficiently. If the temperature is too low, the reaction rate may be negligible. Conversely, excessively high temperatures can lead to degradation of reactants or products.[2]

Question 2: I am observing a mixture of N1 and N2 methylated isomers. How can I improve the regioselectivity?

Answer: The formation of a mixture of 1-methyl-3-nitro-1H-1,2,4-triazole (N1) and 2-methyl-3-nitro-1H-1,2,4-triazole (N2) is a common challenge due to the presence of multiple nucleophilic nitrogen atoms in the triazole ring. The regioselectivity is influenced by electronic and steric factors, as well as the reaction conditions.[1]

  • Steric Hindrance: Bulky substituents on the triazole ring or a bulky alkylating agent will generally favor alkylation at the less sterically hindered nitrogen atom.[1]

  • Electronic Effects: The electron-withdrawing nitro group influences the nucleophilicity of the different nitrogen atoms.

  • Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the ratio of N1 to N2 isomers. For example, methylation with dimethyl sulfate in an alkaline medium tends to favor the N1 position.[3] In contrast, using diazomethane can result in a mixture of N1 and N2 products.[3]

Question 3: I am having difficulty isolating and purifying the desired methylated product. What are the recommended methods?

Answer: The separation of N-alkylated 1,2,4-triazole isomers can be challenging due to their similar polarities.[1]

  • Chromatography: Silica gel column chromatography is the most common method for separating regioisomers.[1] A careful selection of the eluent system, often involving a gradient elution, is crucial for achieving good separation.[1]

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the common methylating agents used for 3-nitro-1H-1,2,4-triazole?

A1: Common methylating agents include methyl iodide, dimethyl sulfate, and diazomethane.[3][4] The choice of agent can influence the regioselectivity of the reaction.

Q2: Which solvents are typically used for this reaction?

A2: Polar aprotic solvents such as DMF, acetone, and acetonitrile are commonly employed.[1][5] The choice of solvent can affect the solubility of the reactants and the reaction rate.

Q3: What analytical techniques are used to characterize the methylated products?

A3: The products are typically characterized using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm the chemical structure and identify the position of methylation.[2] Infrared (IR) spectroscopy is used to identify functional groups, and High-Performance Liquid Chromatography (HPLC) can be used to assess purity.[2][3]

Experimental Protocols

Protocol 1: General Procedure for N-Methylation using Potassium Carbonate

  • To a suspension of 3-nitro-1H-1,2,4-triazole (1.0 eq) and potassium carbonate (1.5-2.0 eq) in DMF or acetone, add the methylating agent (e.g., methyl iodide, 1.0-1.2 eq).[1]

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the progress by TLC.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired methylated isomer(s).[1]

Protocol 2: N-Methylation using Sodium Methoxide

  • Convert 3-nitro-1H-1,2,4-triazole to its sodium salt by reacting with methanolic sodium methoxide.

  • React the resulting sodium salt with iodomethane.[4][6]

  • The work-up may involve continuous extraction due to the water solubility of the product.[4][6]

  • Final purification can be achieved by short-path distillation under a controlled vacuum.[4][6]

Data Presentation

Table 1: Summary of Common Reaction Conditions for N-Alkylation of 1,2,4-Triazoles

ParameterOptionsNotes
Alkylating Agent Methyl iodide, Dimethyl sulfate, DiazomethaneReactivity: R-I > R-Br > R-Cl.[5] Diazomethane can yield isomer mixtures.[3]
Base K₂CO₃, Cs₂CO₃, NaH, KOH, Sodium methoxide, TriethylamineStronger bases may be needed for effective deprotonation.[1][5] Triethylamine can be too weak.[1]
Solvent DMF, Acetone, Acetonitrile, THF, DMSOPolar aprotic solvents are generally preferred.[1][5]
Temperature Room Temperature to 100°CHigher temperatures may be required but can also lead to side reactions.[1][5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 3-nitro-1H-1,2,4-triazole Methylating Agent Base Mixing Combine Reactants and Solvent Reactants->Mixing Solvent Anhydrous Solvent (e.g., DMF, Acetone) Solvent->Mixing Setup Oven-dried Glassware Inert Atmosphere (optional) Setup->Mixing Heating Heat to Target Temperature Mixing->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Monitoring->Heating Continue if incomplete Quenching Cool Reaction Quench if necessary Monitoring->Quenching Reaction Complete Isolation Filter Salts Remove Solvent Quenching->Isolation Purification Column Chromatography or Recrystallization Isolation->Purification Product Isolated Methylated Product Purification->Product

Caption: General experimental workflow for the methylation of 3-nitro-1H-1,2,4-triazole.

troubleshooting_yield Start Low or No Product Yield Check_Reactants Verify Purity of Starting Material & Methylating Agent Start->Check_Reactants Check_Base Is the Base Strong Enough for Deprotonation? Start->Check_Base Check_Conditions Are Reaction Conditions (Solvent, Temp) Optimal? Start->Check_Conditions Solution_Reactants Use Pure Reactants Check_Reactants->Solution_Reactants Solution_Base Use a Stronger Base (e.g., NaH, NaOMe) Check_Base->Solution_Base Solution_Conditions Use Anhydrous Solvent Optimize Temperature Check_Conditions->Solution_Conditions

Caption: Troubleshooting guide for low reaction yield in the methylation of 3-nitro-1H-1,2,4-triazole.

References

Optimization

Technical Support Center: Regioselective Synthesis of 1-Methyl-3-nitro-1H-1,2,4-triazole

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-3-nitro-1H-1,2,4-tr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-3-nitro-1H-1,2,4-triazole. Our focus is to help you control the regioselectivity of the methylation reaction to favor the desired N1 isomer over the N2 (5-nitro) isomer.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1-methyl-3-nitro-1H-1,2,4-triazole, offering potential causes and actionable solutions in a question-and-answer format.

Q1: My reaction is producing a mixture of 1-methyl-3-nitro-1H-1,2,4-triazole and 1-methyl-5-nitro-1H-1,2,4-triazole. How can I improve the regioselectivity towards the desired 1-methyl-3-nitro isomer?

A1: Achieving high regioselectivity in the methylation of 3-nitro-1H-1,2,4-triazole is a common challenge. The formation of the two isomers is influenced by a combination of electronic and steric factors, as well as the reaction conditions. Here are key factors to consider for favoring the N1-alkylation (1-methyl-3-nitro isomer):

  • Choice of Base and Solvent: The combination of the base and solvent plays a crucial role. Using a strong base like sodium hydroxide or potassium carbonate in an alkaline aqueous or alcoholic medium tends to favor the formation of the N1-methylated product. This is likely due to the thermodynamic stability of the resulting anion and the reaction pathway.

  • Methylating Agent: Dimethyl sulfate is often reported to give good selectivity for the N1 position when used in alkaline conditions. Methyl iodide can also be used, but the regioselectivity might be more sensitive to the reaction conditions.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product, though in the case of nitrotriazoles, thermodynamic control often dictates the major product. It is advisable to start at room temperature and cool the reaction if significant amounts of the undesired isomer are formed.

  • Order of Addition: Adding the methylating agent slowly to the solution of the deprotonated 3-nitro-1H-1,2,4-triazole can help maintain a low concentration of the electrophile and may improve selectivity.

Q2: I am observing a significant amount of unreacted 3-nitro-1H-1,2,4-triazole at the end of the reaction. What could be the issue?

A2: Incomplete conversion can be due to several factors:

  • Insufficient Base: Ensure that at least one molar equivalent of base is used to completely deprotonate the 3-nitro-1H-1,2,4-triazole. An excess of base is often used to drive the reaction to completion.

  • Poor Solubility: The sodium or potassium salt of 3-nitro-1H-1,2,4-triazole may have limited solubility in the chosen solvent. Using a co-solvent or a different solvent system might be necessary to ensure the deprotonated species is available for reaction.

  • Inactive Methylating Agent: The methylating agent (dimethyl sulfate or methyl iodide) may have degraded due to improper storage or exposure to moisture. Use a fresh or properly stored reagent.

  • Low Reaction Temperature or Short Reaction Time: The reaction may require more time or a higher temperature to go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

Q3: Besides the isomeric product, I am seeing other byproducts in my reaction mixture. What are these and how can I avoid them?

A3: The formation of byproducts can occur, particularly if the reaction conditions are not well-controlled.

  • Over-methylation: The use of a large excess of the methylating agent or prolonged reaction times at elevated temperatures can lead to the formation of a quaternary triazolium salt. Use a controlled amount of the methylating agent (typically 1.05-1.2 equivalents).

  • Hydrolysis of Methylating Agent: In aqueous alkaline conditions, dimethyl sulfate can hydrolyze. While this is often accounted for by using a slight excess, very high temperatures can accelerate this process and reduce the effective concentration of the methylating agent.

  • Degradation of the Triazole Ring: Although 1,2,4-triazoles are generally stable, harsh reaction conditions (e.g., very high temperatures or extremely high concentrations of base) could potentially lead to ring-opening or other degradation pathways. It is best to use the mildest conditions that afford a reasonable reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the key principle for controlling regioselectivity in the methylation of 3-nitro-1H-1,2,4-triazole?

A1: The key principle lies in exploiting the differences in the electronic and steric environment of the N1 and N2 (which leads to the 5-nitro isomer upon methylation) positions of the triazole ring. The N1 position is generally favored under thermodynamic control, especially when using specific base and solvent systems. The electron-withdrawing nitro group at the 3-position influences the acidity and nucleophilicity of the ring nitrogens. Deprotonation with a base generates an ambident anion, and the site of methylation is then determined by the reaction conditions.

Q2: How can I differentiate between the 1-methyl-3-nitro-1H-1,2,4-triazole and 1-methyl-5-nitro-1H-1,2,4-triazole isomers?

A2: Spectroscopic methods are essential for isomer differentiation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools. The chemical shifts of the methyl group and the triazole ring proton will be different for the two isomers. You can expect to see distinct signals for each isomer in a mixture, and the integration of the proton signals can be used to determine the isomer ratio.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to separate the two isomers. Due to their different polarities, they will have different retention times. This is also an excellent method for quantifying the isomer ratio in a reaction mixture.

  • Mass Spectrometry (MS): While both isomers will have the same molecular weight, their fragmentation patterns in techniques like GC-MS or LC-MS/MS might show subtle differences that can aid in their identification, especially when compared to reference standards.

Q3: Is there a preferred method for purifying the desired 1-methyl-3-nitro-1H-1,2,4-triazole from the isomeric mixture?

A3: Column chromatography on silica gel is the most common method for separating the two isomers. A careful selection of the eluent system, often a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or acetone), is crucial. A gradient elution may be necessary to achieve good separation. Recrystallization can also be an effective purification method if a suitable solvent is found in which the solubility of the two isomers is significantly different.

Data Presentation

The regioselectivity of the methylation of 3-nitro-1,2,4-triazole is highly dependent on the reaction conditions. The following table summarizes qualitative and some quantitative findings from the literature on related reactions, which can serve as a guide for optimizing your synthesis.

Methylating AgentBaseSolventTemperatureIsomer Ratio (N1:N2)Reference/Comment
Dimethyl sulfateAlkaline media--N1 favoredGeneral observation for nitrotriazoles.[1]
Bifunctional alkylating agentsAlkali--~82-86% N1,N1'Suggests strong preference for N1 substitution.[2]
Methyl IodideSodium MethoxideMethanolReflux93:2 (N1:N4)For unsubstituted 1,2,4-triazole, provides a baseline.[3]
Dimethyl sulfateSodium HydroxideWaterRTN1 productProtocol for a similar 5-azido-3-nitro-1,2,4-triazole.

Experimental Protocols

This section provides a detailed methodology for the regioselective synthesis of 1-methyl-3-nitro-1H-1,2,4-triazole, adapted from procedures for similar compounds and general knowledge of triazole alkylation.

Protocol: Synthesis of 1-Methyl-3-nitro-1H-1,2,4-triazole

Materials:

  • 3-Nitro-1H-1,2,4-triazole

  • Dimethyl sulfate

  • Sodium hydroxide

  • Water

  • Dichloromethane or Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Deprotonation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitro-1H-1,2,4-triazole (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (1.1 eq) at room temperature. Stir the solution until the triazole is completely dissolved.

  • Methylation: Cool the solution in an ice bath. Slowly add dimethyl sulfate (1.05 eq) dropwise to the reaction mixture using a dropping funnel, ensuring the temperature is maintained below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the 1-methyl-3-nitro and 1-methyl-5-nitro isomers.

  • Characterization: Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

The following diagrams illustrate the reaction pathway and a troubleshooting workflow for the synthesis of 1-methyl-3-nitro-1H-1,2,4-triazole.

reaction_pathway start 3-Nitro-1H-1,2,4-triazole anion Ambident Anion start->anion Deprotonation base Base (e.g., NaOH) product1 1-Methyl-3-nitro-1H-1,2,4-triazole (Desired Product - N1) anion->product1 N1 Attack product2 1-Methyl-5-nitro-1H-1,2,4-triazole (Isomeric Byproduct - N2) anion->product2 N2 Attack methylating_agent Methylating Agent (e.g., (CH3)2SO4)

Caption: Reaction pathway for the methylation of 3-nitro-1H-1,2,4-triazole.

troubleshooting_workflow start Experiment Start: Methylation of 3-Nitro-1H-1,2,4-triazole analysis Analyze Crude Product (NMR, HPLC) start->analysis check_regioselectivity Poor Regioselectivity? analysis->check_regioselectivity low_yield Low Yield? check_regioselectivity->low_yield No optimize_conditions Optimize Reaction: - Change Base/Solvent - Lower Temperature - Slow Addition of Reagent check_regioselectivity->optimize_conditions Yes byproducts Other Byproducts? low_yield->byproducts No check_reagents Troubleshoot Yield: - Check Base Stoichiometry - Ensure Reagent Purity - Increase Reaction Time/Temp low_yield->check_reagents Yes control_stoichiometry Minimize Byproducts: - Control Methylating Agent Stoichiometry - Use Milder Conditions byproducts->control_stoichiometry Yes success Successful Synthesis byproducts->success No optimize_conditions->analysis check_reagents->analysis control_stoichiometry->analysis

Caption: Troubleshooting workflow for the synthesis of 1-methyl-3-nitro-1H-1,2,4-triazole.

References

Troubleshooting

Technical Support Center: Synthesis of 1-methyl-3-nitro-1H-1,2,4-triazole

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-3-nitro-1H-1,2,4-tr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-3-nitro-1H-1,2,4-triazole.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 1-methyl-3-nitro-1H-1,2,4-triazole, covering two primary synthetic routes: the nitration of 1-methyl-1,2,4-triazole and the methylation of 3-nitro-1H-1,2,4-triazole.

Q1: My reaction to nitrate 1-methyl-1,2,4-triazole resulted in a mixture of products that are difficult to separate. What are the likely byproducts?

A1: The nitration of 1-methyl-1,2,4-triazole commonly yields a mixture of regioisomers due to the two available positions for electrophilic substitution on the triazole ring. The primary byproduct is 1-methyl-5-nitro-1H-1,2,4-triazole .

Another potential, though less common, byproduct is the result of over-nitration, leading to 1-methyl-3,5-dinitro-1H-1,2,4-triazole , especially if the reaction conditions are too harsh (e.g., high temperature or excessive nitrating agent).

Furthermore, impurities in your starting material, 1-methyl-1,2,4-triazole, can carry through to the final product. A common impurity from its synthesis is the isomeric 4-methyl-1,2,4-triazole .

Q2: I am synthesizing 1-methyl-3-nitro-1H-1,2,4-triazole by methylating 3-nitro-1H-1,2,4-triazole and I've obtained a mixture of isomers. What is the major byproduct and how can I separate them?

A2: The methylation of 3-nitro-1H-1,2,4-triazole is known to produce a mixture of N-alkylated isomers. The major byproduct is 1-methyl-5-nitro-1H-1,2,4-triazole . The ratio of 1-methyl-3-nitro-1H-1,2,4-triazole to 1-methyl-5-nitro-1H-1,2,4-triazole is typically around 85:15.

Separation of these isomers can be achieved by column chromatography on silica gel using a suitable eluent system, such as a mixture of ethyl acetate and hexanes.

Q3: My reaction yield is low. What are the possible reasons and how can I improve it?

A3: Low yields can stem from several factors depending on your synthetic route:

  • Incomplete Reaction: Ensure your reaction has gone to completion by monitoring it with techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is stalling, consider extending the reaction time or slightly increasing the temperature.

  • Suboptimal Temperature Control: Nitration reactions are often exothermic. Maintaining a low temperature (e.g., 0-10 °C) during the addition of the nitrating agent is crucial to prevent degradation of the starting material and product, as well as to minimize the formation of byproducts.

  • Improper Reagent Stoichiometry: Use a slight excess of the nitrating agent, but avoid a large excess to prevent over-nitration. For methylation, ensure an appropriate molar ratio of the methylating agent to the triazole.

  • Moisture Contamination: For reactions sensitive to water, ensure all glassware is dry and use anhydrous solvents.

Q4: How can I confirm the identity and purity of my final product and distinguish it from the common byproducts?

A4: The most effective method for identification and purity assessment is Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H NMR spectra of 1-methyl-3-nitro-1H-1,2,4-triazole and its common isomer, 1-methyl-5-nitro-1H-1,2,4-triazole, show distinct chemical shifts for the methyl and triazole ring protons. High-Performance Liquid Chromatography (HPLC) is also an excellent technique for assessing purity and quantifying the ratio of isomers.

Data Presentation

The following table summarizes the typical byproduct distribution and relevant analytical data for the synthesis of 1-methyl-3-nitro-1H-1,2,4-triazole via the methylation of 3-nitro-1H-1,2,4-triazole.

CompoundTypical Yield Ratio¹H NMR (CDCl₃) δ (ppm) - CH₃ Signal¹H NMR (CDCl₃) δ (ppm) - Triazole H Signal
1-methyl-3-nitro-1H-1,2,4-triazole~85%4.15 (s)8.50 (s)
1-methyl-5-nitro-1H-1,2,4-triazole~15%4.30 (s)8.10 (s)

Experimental Protocols

Method 1: Nitration of 1-methyl-1,2,4-triazole (General Procedure)

  • In a round-bottom flask, dissolve 1-methyl-1,2,4-triazole in concentrated sulfuric acid and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to a pH of ~7.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to separate the desired 1-methyl-3-nitro-1H-1,2,4-triazole from its isomers and other byproducts.

Method 2: Methylation of 3-nitro-1H-1,2,4-triazole

  • Suspend 3-nitro-1H-1,2,4-triazole in a suitable solvent such as acetonitrile or DMF.

  • Add a base, for example, potassium carbonate, to the suspension.

  • Add a methylating agent, such as methyl iodide or dimethyl sulfate, to the mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Filter off any inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining salts.

  • Dry the organic layer, concentrate, and purify the resulting mixture of isomers by column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes).

Visualizations

Synthesis_Byproducts cluster_start Starting Materials cluster_product Desired Product cluster_byproducts Common Byproducts 1-methyl-1,2,4-triazole 1-methyl-1,2,4-triazole 1-methyl-3-nitro-1H-1,2,4-triazole 1-methyl-3-nitro-1H-1,2,4-triazole 1-methyl-1,2,4-triazole->1-methyl-3-nitro-1H-1,2,4-triazole Nitration 1-methyl-5-nitro-1H-1,2,4-triazole 1-methyl-5-nitro-1H-1,2,4-triazole 1-methyl-1,2,4-triazole->1-methyl-5-nitro-1H-1,2,4-triazole Nitration 1-methyl-3,5-dinitro-1H-1,2,4-triazole 1-methyl-3,5-dinitro-1H-1,2,4-triazole 1-methyl-1,2,4-triazole->1-methyl-3,5-dinitro-1H-1,2,4-triazole Over-nitration 3-nitro-1H-1,2,4-triazole 3-nitro-1H-1,2,4-triazole 3-nitro-1H-1,2,4-triazole->1-methyl-3-nitro-1H-1,2,4-triazole Methylation 3-nitro-1H-1,2,4-triazole->1-methyl-5-nitro-1H-1,2,4-triazole Methylation 4-methyl-1,2,4-triazole_impurity 4-methyl-1,2,4-triazole (from precursor)

Caption: Synthetic routes and common byproducts.

Troubleshooting_Workflow start Experiment Start issue Identify Issue: - Low Yield - Impure Product (Mixture of Isomers) start->issue check_reagents Verify Starting Material Purity (e.g., Isomeric purity of methyl-triazole) issue->check_reagents Purity Concerns check_conditions Review Reaction Conditions: - Temperature Control - Reaction Time - Stoichiometry issue->check_conditions Yield/Conversion Issues analysis Analyze Crude Product: - ¹H NMR - HPLC check_reagents->analysis check_conditions->analysis purification Optimize Purification: - Column Chromatography - Recrystallization analysis->purification Isomers Identified end Optimized Synthesis purification->end

Caption: Troubleshooting workflow for synthesis optimization.

Optimization

Technical Support Center: Purification of 1-Methyl-3-nitro-1H-1,2,4-triazole

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-methyl-3-nitro-1H-1,2...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-methyl-3-nitro-1H-1,2,4-triazole.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of 1-methyl-3-nitro-1H-1,2,4-triazole.

Recrystallization Issues
ProblemPossible CauseSuggested Solution
Low or No Crystal Formation The compound is too soluble in the chosen solvent, even at low temperatures.- Select a different solvent: Test the solubility of your compound in a variety of solvents to find one where it is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for triazole derivatives include ethanol/water mixtures, n-butanol, and ethyl acetate/hexane. - Use a co-solvent (anti-solvent): If your compound is very soluble in a particular solvent, you can add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the heated solution until it becomes slightly turbid. Then, add a few drops of the first solvent to redissolve the precipitate and allow the solution to cool slowly. - Induce crystallization: If the solution is supersaturated, you can try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.
Low Yield of Purified Product - Excessive solvent was used: Using too much solvent will result in a significant portion of your product remaining in the mother liquor. - Premature crystallization: The product may have crystallized during a hot filtration step.- Minimize solvent: Use the minimum amount of hot solvent necessary to completely dissolve the crude product. - Recover a second crop: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure than the first. - Preheat filtration apparatus: Ensure your funnel and receiving flask are preheated to prevent the solution from cooling and crystallizing prematurely during filtration.
Product is Still Impure After Recrystallization - Inappropriate solvent choice: The impurity may have similar solubility characteristics to your product in the chosen solvent. - Cooling was too rapid: Rapid cooling can trap impurities within the crystal lattice.- Perform systematic solvent screening: Test a range of solvents to find one that dissolves the impurities well at all temperatures but the desired compound only at elevated temperatures, or vice versa. - Slow cooling: Allow the crystallization solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize yield.
Oiling Out Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.- Lower the temperature: Ensure the crystallization is attempted at a temperature below the compound's melting point. - Add more solvent: Dilute the solution slightly before allowing it to cool. - Change solvent: Select a solvent with a lower boiling point.
Chromatography Issues
ProblemPossible CauseSuggested Solution
Poor Separation of Isomers (1-methyl vs. 2-methyl) The methylation of 3-nitro-1H-1,2,4-triazole can produce a mixture of N1 and N2 isomers, which may have similar polarities.- Optimize the mobile phase: For normal-phase chromatography (silica gel), a gradient of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. For reverse-phase HPLC, a gradient of water and acetonitrile or methanol is typically used. Careful optimization of the solvent gradient is crucial for separating isomers. - Try a different stationary phase: If silica gel does not provide adequate separation, consider using alumina or a different type of HPLC column (e.g., a phenyl-hexyl or cyano-propyl column).
Compound is not Eluting from the Column The mobile phase is not polar enough to move the compound.- Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent in your eluent system. For example, in a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Compound is Eluting too Quickly The mobile phase is too polar.- Decrease the polarity of the mobile phase: Gradually decrease the proportion of the more polar solvent in your eluent system.
Tailing Peaks in HPLC Analysis Secondary interactions between the analyte and the stationary phase, or column degradation.- Adjust the mobile phase pH: The addition of a small amount of an acid (e.g., formic acid or trifluoroacetic acid) or a base (e.g., triethylamine) to the mobile phase can improve peak shape. - Use a new column: The column may be degraded and need replacement.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in 1-methyl-3-nitro-1H-1,2,4-triazole synthesis?

A1: The most common impurities are typically:

  • Isomeric byproduct: The 2-methyl-3-nitro-1H-1,2,4-triazole isomer is a likely impurity resulting from the alkylation of 3-nitro-1H-1,2,4-triazole at the N2 position of the triazole ring.

  • Unreacted starting materials: Residual 3-nitro-1H-1,2,4-triazole and the methylating agent.

  • Over-methylation product: Formation of a quaternary triazolium salt.

Q2: Which purification technique is better for 1-methyl-3-nitro-1H-1,2,4-triazole: recrystallization or column chromatography?

A2: The choice of purification technique depends on the nature and quantity of the impurities.

  • Recrystallization is often a good first choice for removing small amounts of impurities, especially if the crude product is relatively pure. It is a simpler and often more scalable technique.

  • Column chromatography is more effective for separating compounds with similar polarities, such as the N1 and N2 isomers, and for purifying complex mixtures. Preparative HPLC can be used for high-purity isolation on a smaller scale.

Q3: What analytical techniques can I use to assess the purity of my 1-methyl-3-nitro-1H-1,2,4-triazole?

A3: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of your sample and for separating and quantifying impurities. A reverse-phase C18 column with a mobile phase of methanol and water is a good starting point for method development.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of your compound and for identifying the presence of isomers. The chemical shifts of the methyl group and the triazole ring protons will differ between the 1-methyl and 2-methyl isomers.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of your compound.

  • Melting Point: A sharp melting point range close to the literature value is an indicator of high purity.

Q4: Are there any specific safety precautions I should take when purifying 1-methyl-3-nitro-1H-1,2,4-triazole?

A4: Yes. As a nitro-containing heterocyclic compound, 1-methyl-3-nitro-1H-1,2,4-triazole should be handled with care.[2] Key safety precautions include:

  • Thermal Stability: Nitro-triazoles can be thermally sensitive and may decompose exothermically. Avoid excessive heating.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood.

Experimental Protocols

General Protocol for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude 1-methyl-3-nitro-1H-1,2,4-triazole. Add a few drops of a test solvent and observe the solubility at room temperature. Heat the test tube and observe the solubility at an elevated temperature. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and allow them to air dry or dry them in a vacuum oven at a low temperature.

General Protocol for Column Chromatography
  • Stationary Phase Selection: For most applications, silica gel is a suitable stationary phase.

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A good solvent system will give your product an Rf value of approximately 0.3-0.5 and will show good separation between your product and any impurities. A common starting point for triazole derivatives is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a chromatography column with the chosen stationary phase as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude 1-methyl-3-nitro- 1H-1,2,4-triazole Recrystallization Recrystallization Crude_Product->Recrystallization Initial Cleanup Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Isomer Separation Purity_Check Purity Check (HPLC, NMR, MS) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Purity_Check->Recrystallization Repurify Purity_Check->Column_Chromatography Repurify Pure_Product Pure Product Purity_Check->Pure_Product Purity Confirmed

Caption: General experimental workflow for the purification and analysis of 1-methyl-3-nitro-1H-1,2,4-triazole.

Troubleshooting_Logic Start Purification Attempt Impure Product Still Impure? Start->Impure LowYield Low Yield? Impure->LowYield No Recrystallization_Options Optimize Recrystallization: - Change Solvent - Slower Cooling Impure->Recrystallization_Options Yes Success Pure Product with Good Yield LowYield->Success No Yield_Options Improve Yield: - Minimize Solvent - Recover Second Crop LowYield->Yield_Options Yes Failure Consult Further Chromatography_Options Optimize Chromatography: - Change Mobile Phase - Change Stationary Phase Recrystallization_Options->Chromatography_Options If still impure Chromatography_Options->Impure Yield_Options->Success Yield_Options->Failure If yield remains poor

Caption: Logical troubleshooting flowchart for common purification issues.

References

Troubleshooting

challenges in scaling up the synthesis of 1-methyl-3-nitro-1H-1,2,4-triazole

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the sy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis and scale-up of 1-methyl-3-nitro-1H-1,2,4-triazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 1-methyl-3-nitro-1H-1,2,4-triazole?

The most frequently employed synthetic route is the direct methylation of 3-nitro-1H-1,2,4-triazole. This method is often preferred due to the commercial availability of the starting nitrotriazole. The reaction involves the deprotonation of 3-nitro-1H-1,2,4-triazole with a base, followed by quenching with a methylating agent.

Q2: What are the primary challenges when scaling up the synthesis of 1-methyl-3-nitro-1H-1,2,4-triazole?

The main challenge in scaling up the synthesis is controlling the regioselectivity of the methylation reaction. The alkylation of 3-nitro-1H-1,2,4-triazole can result in a mixture of N1 and N2 substituted isomers: 1-methyl-3-nitro-1H-1,2,4-triazole and 2-methyl-3-nitro-1H-1,2,4-triazole. Separating these regioisomers can be difficult at a large scale, leading to reduced yields and increased purification costs.[1] Additionally, over-alkylation can lead to the formation of quaternary salts, further complicating the product mixture.

Q3: How can I improve the regioselectivity to favor the desired 1-methyl isomer?

The choice of methylating agent and reaction conditions can significantly influence the regioselectivity. For instance, the use of dimethyl sulfate in an alkaline medium has been reported to favor methylation at the 1-position of the triazole ring.[2] The specific base and solvent system can also impact the isomer ratio. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for your specific setup.

Q4: What are some common side products I should be aware of?

Besides the undesired 2-methyl-3-nitro-1H-1,2,4-triazole regioisomer, other potential side products include:

  • Quaternary salts: Formed from the over-methylation of the product.

  • Unreacted starting material: Incomplete reaction can leave residual 3-nitro-1H-1,2,4-triazole.

  • Impurities from starting materials: For example, when synthesizing 1-methyl-3,5-dinitro-1H-1,2,4-triazole, 1-methyl-3-nitro-1H-1,2,4-triazol-5-amine has been identified as a potential impurity.[2]

Q5: What purification methods are effective for 1-methyl-3-nitro-1H-1,2,4-triazole on a larger scale?

While column chromatography is often used at the lab scale, it can be impractical for large-scale purification. Alternative methods to consider for industrial-scale production include:

  • Recrystallization: If a suitable solvent system can be identified that selectively crystallizes the desired isomer.

  • Distillation: If there is a sufficient boiling point difference between the isomers and they are thermally stable.

  • Continuous extraction: For water-soluble products, continuous liquid-liquid extraction can be a scalable purification technique.[3]

Q6: Are there any specific safety precautions I should take during the synthesis?

Yes, it is crucial to handle all reagents and products with care. 3-Nitro-1H-1,2,4-triazole and its methylated derivatives are energetic materials and should be handled with appropriate safety measures. Always consult the Safety Data Sheet (SDS) for all chemicals used. General safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoiding heat, sparks, and open flames.

  • Using caution when performing distillations, as nitrated organic compounds can be thermally unstable.

Troubleshooting Guide

Problem ID Issue Potential Cause(s) Suggested Solution(s)
SCALE-001 Low yield of the desired 1-methyl isomer. 1. Formation of a significant amount of the 2-methyl regioisomer.[1] 2. Incomplete reaction. 3. Product loss during workup and purification.1. Optimize reaction conditions to favor N1-alkylation (e.g., use dimethyl sulfate in an alkaline medium).[2] 2. Increase reaction time or temperature, or use a slight excess of the methylating agent. Monitor reaction progress by TLC or LC-MS. 3. Optimize extraction and purification protocols. Consider alternative purification methods like recrystallization for better scalability.
SCALE-002 Difficulty in separating the 1-methyl and 2-methyl isomers. The isomers have very similar physical properties (polarity, boiling point).1. Explore different solvent systems for recrystallization to find one that provides good separation. 2. If using column chromatography, try different stationary and mobile phases to improve resolution. 3. Consider derivatization of the isomer mixture to facilitate separation, followed by removal of the derivatizing group.
SCALE-003 Presence of a significant amount of quaternary salt by-product. Use of a large excess of the methylating agent or prolonged reaction times at elevated temperatures.1. Use a stoichiometric amount or only a slight excess of the methylating agent. 2. Carefully control the reaction temperature and time. 3. The quaternary salt is often more polar and may be removed by washing the organic product with water.
SCALE-004 Inconsistent results upon scale-up. 1. Inefficient mixing in the larger reactor. 2. Poor temperature control in a larger volume. 3. Changes in the rate of reagent addition.1. Ensure the reactor is equipped with an appropriate stirrer for the reaction volume and viscosity. 2. Use a reactor with a jacket for better temperature regulation. Monitor the internal temperature of the reaction mixture. 3. Maintain a consistent and controlled rate of addition for all reagents.

Quantitative Data Summary

Starting Material Methylating Agent Reaction Conditions Product(s) Isomer Ratio (N1:N2) Reference
3-nitro-1,2,4-triazoleDimethyl sulfateAlkaline media1-methyl-3-nitro-1H-1,2,4-triazoleFavors N1-alkylation[2]
3-nitro-1,2,4-triazoleDiazomethaneNot specifiedMixture of N1 and N2 productsMixture[2]
3-nitro-1,2,4-triazoleBifunctional agents (e.g., β,β′-dichloro diethyl ether)In the presence of alkaliMixture of N1,N1', N1,N2', and N2,N2' isomers(82.0-85.7) : (7.7-9.9) : (6.6-8.1)[1]

Experimental Protocols

Protocol 1: General Procedure for the Methylation of 3-nitro-1H-1,2,4-triazole

This is a generalized protocol and should be optimized for specific laboratory conditions and scale.

  • Dissolution and Deprotonation: Dissolve 3-nitro-1H-1,2,4-triazole (1 equivalent) in a suitable solvent (e.g., acetone, DMF) in a reaction vessel equipped with a stirrer and a temperature probe.

  • Base Addition: Add a suitable base (e.g., potassium carbonate, sodium hydroxide) (1-1.2 equivalents) to the solution and stir until the 3-nitro-1H-1,2,4-triazole is fully deprotonated.

  • Methylation: Cool the reaction mixture to a controlled temperature (e.g., 0-10 °C). Slowly add the methylating agent (e.g., dimethyl sulfate, methyl iodide) (1-1.1 equivalents) dropwise, ensuring the temperature does not exceed the set limit.

  • Reaction Monitoring: Allow the reaction to stir at room temperature or a slightly elevated temperature until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography, recrystallization, or distillation.

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of 1-methyl-3-nitro-1H-1,2,4-triazole start Start dissolution Dissolve 3-nitro-1H-1,2,4-triazole in a suitable solvent start->dissolution base_addition Add base for deprotonation dissolution->base_addition methylation Add methylating agent at controlled temperature base_addition->methylation monitoring Monitor reaction progress (TLC, LC-MS) methylation->monitoring workup Quench reaction and perform aqueous workup monitoring->workup extraction Extract product with organic solvent workup->extraction purification Purify crude product (Chromatography, Recrystallization) extraction->purification product 1-methyl-3-nitro-1H-1,2,4-triazole purification->product

Caption: A generalized experimental workflow for the synthesis of 1-methyl-3-nitro-1H-1,2,4-triazole.

troubleshooting_logic Troubleshooting Isomer Formation start Low yield or impure product? check_isomers Analyze crude product for regioisomers (e.g., by NMR, LC-MS) start->check_isomers isomers_present Significant amount of 2-methyl isomer present? check_isomers->isomers_present optimize_conditions Optimize reaction conditions: - Change methylating agent - Vary base and solvent - Adjust temperature isomers_present->optimize_conditions Yes other_issues Check for other issues: - Incomplete reaction - Side product formation isomers_present->other_issues No improve_purification Improve purification method: - Test different recrystallization solvents - Optimize chromatography conditions optimize_conditions->improve_purification solution Pure 1-methyl-3-nitro-1H-1,2,4-triazole improve_purification->solution

References

Optimization

Technical Support Center: Synthesis of 1-Methyl-3-nitro-1H-1,2,4-triazole

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-methyl-3-nitro-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-methyl-3-nitro-1H-1,2,4-triazole, with a focus on improving reaction yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary synthetic route for 1-methyl-3-nitro-1H-1,2,4-triazole?

The most common and direct method is the N-alkylation of 3-nitro-1H-1,2,4-triazole using a suitable methylating agent. This reaction involves the deprotonation of the triazole ring by a base to form a triazolide anion, which then acts as a nucleophile, attacking the methylating agent. The methylation of 3-nitro-1,2,4-triazole with agents like dimethyl sulfate in an alkaline medium typically occurs at the N1 position of the triazole ring.[1]

Q2: My reaction yield is consistently low. What are the critical parameters I should optimize?

Low yield is a common issue that can often be resolved by systematically optimizing several reaction parameters.

  • Base Selection: The choice of base is crucial. Stronger, non-nucleophilic bases are often preferred to ensure complete deprotonation of the triazole without competing in side reactions. For similar alkylations of 1,2,4-triazoles, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported to provide good regioselectivity.[2] Weaker inorganic bases like potassium carbonate (K₂CO₃) can also be effective but may require more stringent optimization of other conditions.[3]

  • Solvent Effects: Aprotic polar solvents such as N,N-dimethylformamide (DMF) or acetonitrile are typically used.[2] The solvent can influence the solubility of the reactants and the reactivity of the triazolide anion. It is recommended to screen different aprotic polar solvents to find the optimal one for your specific setup.

  • Reaction Temperature: Temperature can significantly impact the reaction rate and the formation of byproducts.[3] Lower temperatures may favor the formation of the thermodynamically more stable isomer, while higher temperatures can accelerate the reaction but may also lead to degradation. Experimenting with a range from room temperature to gentle heating is advisable.

  • Reaction Time: It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).[3] Insufficient reaction time leads to incomplete conversion, whereas excessively long times can promote the formation of degradation products.[3]

Q3: I am observing a mixture of products, likely N1 and N2 isomers. How can I improve the regioselectivity for the desired N1-methyl isomer?

The formation of both N1 and N2 alkylated isomers is a known challenge in triazole chemistry.[4] Several factors influence the isomer ratio:

  • Steric Hindrance: The N1 position is generally less sterically hindered than the N2 position, which can be exploited.

  • Base and Counter-ion: The choice of base can influence the position of the counter-ion, thereby directing the alkylating agent. Sterically hindered bases like DBU are often used to promote alkylation at the less hindered N1 position.[2]

  • Temperature Control: As mentioned, lower temperatures can favor the formation of the thermodynamically more stable isomer, which may be the desired N1 product.[2]

  • Methylating Agent: While various methylating agents can be used (e.g., iodomethane, dimethyl sulfate), their reactivity and steric bulk can influence selectivity. Methylation of 3-nitrotriazole with dimethyl sulfate in an alkaline medium has been shown to favor the N1-alkylation product.[1]

Q4: What are the potential side products, and how can they be minimized?

Besides the N2 isomer, other side products can arise from the degradation of reactants or products, or from reactions with impurities.

  • Minimizing Side Products:

    • Ensure the purity of the starting 3-nitro-1H-1,2,4-triazole.

    • Use a dry, inert atmosphere (e.g., Nitrogen or Argon) if reactants are sensitive to moisture or air.

    • Avoid excessive heating or prolonged reaction times to prevent thermal decomposition.[3]

    • Carefully control the stoichiometry of the reactants. An excess of the methylating agent can sometimes lead to undesired secondary reactions.

Q5: What are the recommended methods for purifying the final product?

Purification is critical to isolate the desired 1-methyl-3-nitro-1H-1,2,4-triazole from unreacted starting materials, the N2 isomer, and other impurities.

  • Recrystallization: This is often the first method of choice for solid products. A suitable solvent system must be identified where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures. For a related compound, 3-nitro-1H-1,2,4-triazole, crystallization from methanol has been used effectively.[5]

  • Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography is a standard alternative. A solvent system (eluent) needs to be developed, typically using a mixture of a non-polar solvent (like hexane or chloroform) and a more polar solvent (like ethyl acetate or methanol), to effectively separate the isomers and other impurities.[6]

Optimization of Reaction Conditions

The following table summarizes key parameters and their potential impact on the synthesis, based on general principles for 1,2,4-triazole alkylation.

ParameterOptionsConsiderationsPotential Impact on Yield & Selectivity
Base K₂CO₃, Cs₂CO₃, DBUWeaker inorganic bases may be less expensive but could result in lower selectivity. DBU is a strong, non-nucleophilic base that can improve regioselectivity.[2][3]Stronger, sterically hindered bases often favor N1 alkylation and can lead to higher yields by ensuring complete deprotonation.
Solvent DMF, Acetonitrile, DMSOThe solvent must solubilize the triazole salt. Aprotic polar solvents are standard.[2][3]The optimal solvent can enhance reaction rates and may influence the isomer ratio. Screening is recommended.
Temperature 0 °C to 80 °CLower temperatures may improve selectivity but slow the reaction rate. Higher temperatures can lead to side product formation.[2][3]A balance must be found. Start at room temperature and adjust based on reaction monitoring (TLC).
Methylating Agent Iodomethane, Dimethyl SulfateDimethyl sulfate is often effective and economical. Iodomethane is also common.[1][7]Dimethyl sulfate in an alkaline medium has been reported to selectively produce the N1-methylated product.[1]

Experimental Protocols

General Protocol for N1-Methylation of 3-nitro-1H-1,2,4-triazole

This protocol is a representative procedure based on common practices for triazole alkylation. Note: This is a general guideline and should be optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: To a solution of 3-nitro-1H-1,2,4-triazole (1 equivalent) in a suitable anhydrous aprotic polar solvent (e.g., DMF or acetonitrile, ~0.5 M concentration), add the selected base (e.g., K₂CO₃, 1.5 equivalents, or DBU, 1.2 equivalents).

  • Addition of Methylating Agent: Stir the suspension at room temperature for 30 minutes. Cool the mixture in an ice bath (0 °C). Slowly add the methylating agent (e.g., dimethyl sulfate or iodomethane, 1.1 equivalents) dropwise, ensuring the temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding water. If the product precipitates, it can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., methanol, ethanol) or by silica gel column chromatography.[5]

Visual Guides

Experimental Workflow

G Workflow for 1-Methyl-3-nitro-1H-1,2,4-triazole Synthesis A Reactant Preparation (3-nitro-1H-1,2,4-triazole, Base, Solvent) B Reaction Setup (Inert Atmosphere) A->B C N-Methylation Reaction (Add Methylating Agent, Control Temperature) B->C D Reaction Monitoring (TLC) C->D Periodic Sampling D->C Reaction Incomplete E Workup (Quenching, Extraction) D->E Reaction Complete F Purification (Recrystallization or Column Chromatography) E->F G Product Characterization (NMR, MS, MP) F->G H Pure Product G->H

Caption: General experimental workflow for synthesis and purification.

Regioselectivity in Methylation

G Competing N1 vs. N2 Methylation Pathways cluster_start Reactants Start 3-nitro-1H-1,2,4-triazole Anion Prod1 1-methyl-3-nitro-1H-1,2,4-triazole (Desired Product) Start->Prod1  N1 Attack (Favored by: - Less Steric Hindrance - Specific Bases (e.g., DBU)) Prod2 2-methyl-3-nitro-1H-1,2,4-triazole (Isomeric Impurity) Start->Prod2  N2 Attack

Caption: Diagram of competing N1 and N2 methylation pathways.

References

Troubleshooting

Technical Support Center: Stability of 1-Methyl-3-nitro-1H-1,2,4-triazole in Solution

This technical support center provides guidance and answers to frequently asked questions regarding the stability of 1-methyl-3-nitro-1H-1,2,4-triazole (1MNT) in solution. Researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of 1-methyl-3-nitro-1H-1,2,4-triazole (1MNT) in solution. Researchers, scientists, and drug development professionals can use this resource to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the 1,2,4-triazole ring system in solution?

A1: The 1,2,4-triazole ring itself is generally considered to be highly stable.[1][2][3] It is an aromatic system, which contributes to its stability, making it resistant to hydrolysis, enzymatic degradation, and redox conditions under normal circumstances.[4][5] However, the presence of substituents, such as the nitro group in 1-methyl-3-nitro-1H-1,2,4-triazole, can significantly influence its overall stability profile.

Q2: How does the nitro group affect the stability of 1-methyl-3-nitro-1H-1,2,4-triazole in solution?

A2: The nitro group is a strong electron-withdrawing group, which can make the triazole ring more susceptible to nucleophilic attack. This can potentially lead to ring-opening or other degradation pathways, particularly under basic conditions. Additionally, nitroaromatic compounds can be susceptible to reduction of the nitro group, and some are known to be light-sensitive.

Q3: What are the primary factors that can affect the stability of 1-methyl-3-nitro-1H-1,2,4-triazole in solution?

A3: The stability of 1-methyl-3-nitro-1H-1,2,4-triazole in solution can be influenced by several factors, including:

  • pH: Extreme pH values, especially highly basic conditions, may promote hydrolysis or other degradation pathways.

  • Temperature: Elevated temperatures can accelerate the rate of degradation. Many nitro-triazole compounds are energetic materials and will decompose at higher temperatures.

  • Light: Exposure to light, particularly UV light, may cause photochemical decomposition.

  • Solvent: The choice of solvent can impact the stability. Protic solvents may participate in degradation reactions, and the polarity of the solvent can influence reaction rates.

  • Presence of Oxidizing or Reducing Agents: These agents can potentially react with the nitro group or the triazole ring.

Q4: Are there any known hazardous decomposition products of 1-methyl-3-nitro-1H-1,2,4-triazole?

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected color change of the solution (e.g., turning yellow or brown). Photochemical decomposition due to exposure to light.Store stock solutions in amber vials or protect them from light by wrapping the container in aluminum foil. Conduct experiments in low-light conditions if possible.
Thermal degradation from elevated temperatures.Store solutions at recommended temperatures (e.g., 4°C or -20°C). Avoid repeated freeze-thaw cycles.
pH-mediated degradation.Prepare fresh solutions before use. Use buffered systems to maintain a stable pH within the optimal range for the compound's stability.
Inconsistent results in biological or chemical assays. Degradation of the compound in the assay medium.Perform a stability check of the compound in the specific assay buffer and under the assay conditions (e.g., temperature, incubation time). Prepare fresh dilutions from a stable stock solution for each experiment.
Interaction with other components in the assay medium.Investigate potential incompatibilities with other reagents.
Precipitation of the compound from solution. Poor solubility in the chosen solvent or buffer.Determine the solubility of the compound in various solvents and buffer systems. Consider the use of co-solvents like DMSO or ethanol, but be mindful of their potential effects on the experiment.
Degradation product is insoluble.Analyze the precipitate to identify its chemical nature. This can provide insights into the degradation pathway.

Stability Data Summary

Due to the limited availability of specific quantitative stability data for 1-methyl-3-nitro-1H-1,2,4-triazole in solution, the following tables provide representative data for related nitroaromatic and triazole compounds to illustrate how stability data is typically presented.

Table 1: Representative Half-Life of a Nitroaromatic Compound in Different pH Buffers at 37°C.

pHHalf-Life (hours)
3.0> 48
5.0> 48
7.424.5
9.08.2

Table 2: Representative Degradation of a Triazole Derivative under Various Conditions.

Condition% Degradation after 24 hours
4°C in pH 7.4 buffer< 1%
25°C in pH 7.4 buffer5%
37°C in pH 7.4 buffer15%
25°C in pH 9.0 buffer25%
25°C, exposed to ambient light10%

Experimental Protocols

Protocol 1: Determination of pH-Dependent Stability using HPLC

Objective: To assess the stability of 1-methyl-3-nitro-1H-1,2,4-triazole in aqueous solutions at different pH values.

Materials:

  • 1-methyl-3-nitro-1H-1,2,4-triazole

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 3.0, 5.0, 7.4)

  • Borate buffer (pH 9.0)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Prepare a stock solution of 1-methyl-3-nitro-1H-1,2,4-triazole (e.g., 10 mM) in a suitable organic solvent like acetonitrile or DMSO.

  • Dilute the stock solution to a final concentration of 100 µM in each of the pH buffers.

  • Incubate the solutions at a constant temperature (e.g., 37°C).

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

  • Immediately quench any further degradation by mixing the aliquot with a mobile phase or a suitable quenching solution and store at a low temperature (e.g., 4°C) until analysis.

  • Analyze the samples by HPLC. The mobile phase and detection wavelength should be optimized for 1-methyl-3-nitro-1H-1,2,4-triazole.

  • Quantify the peak area of the parent compound at each time point.

  • Calculate the percentage of the compound remaining at each time point relative to the amount at time zero.

  • Plot the natural logarithm of the concentration of the remaining compound versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k).

Visualizations

G cluster_workflow Experimental Workflow for Stability Assessment prep Prepare Stock Solution of 1MNT dilute Dilute in Test Buffers (Varying pH, Temp) prep->dilute incubate Incubate at Defined Conditions dilute->incubate sample Sample at Time Points (t=0, 2, 4... hrs) incubate->sample quench Quench Degradation sample->quench analyze Analyze by HPLC-UV quench->analyze data Calculate % Remaining & Half-life analyze->data

Caption: Workflow for assessing the stability of 1-methyl-3-nitro-1H-1,2,4-triazole.

G cluster_pathway Hypothetical Degradation Pathway parent 1-Methyl-3-nitro-1H-1,2,4-triazole intermediate1 Nucleophilic Adduct parent->intermediate1 Nucleophilic Attack (e.g., OH⁻) intermediate2 Reduced Nitro Group Intermediate parent->intermediate2 Reduction product1 Ring-Opened Product intermediate1->product1 Ring Cleavage product2 Amino-Triazole Derivative intermediate2->product2

Caption: A hypothetical degradation pathway for 1-methyl-3-nitro-1H-1,2,4-triazole.

References

Optimization

avoiding side reactions during the nitration of 1-methyl-1H-1,2,4-triazole

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding side reactions during the nitration of...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding side reactions during the nitration of 1-methyl-1H-1,2,4-triazole.

Troubleshooting Guide

Issue 1: Low Yield of Mononitrated Product and Formation of Dinitro Byproduct

Question: My reaction is producing a significant amount of 1-methyl-3,5-dinitro-1H-1,2,4-triazole, and the yield of the desired mononitrated product is low. How can I improve the selectivity for mononitration?

Answer: Over-nitration is a common side reaction in the nitration of activated heterocyclic systems. To favor the formation of the mononitrated product, consider the following adjustments to your protocol:

  • Control of Reaction Temperature: Maintain a low reaction temperature, typically between 0 °C and 5 °C, throughout the addition of the nitrating agent and the subsequent reaction time. Exceeding this temperature range can significantly increase the rate of the second nitration.

  • Stoichiometry of Nitrating Agent: Use a stoichiometric amount or a slight excess (e.g., 1.05 to 1.1 equivalents) of the nitrating agent (e.g., nitric acid). A large excess of the nitrating agent will drive the reaction towards dinitration.

  • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the starting material is consumed to a satisfactory level to prevent further nitration of the desired product.

ParameterRecommended Condition for MononitrationConsequence of Deviation
Temperature 0–5 °CIncreased dinitration
Nitrating Agent (Equivalents) 1.0–1.1Increased dinitration
Reaction Time Monitor by TLC/HPLCFormation of dinitro byproduct
Issue 2: Formation of an Unexpected Isomer

Question: I have isolated a mononitrated product, but I am unsure if it is the desired 1-methyl-3-nitro-1H-1,2,4-triazole or the 1-methyl-5-nitro-1H-1,2,4-triazole isomer. How can I control the regioselectivity and how do I identify the isomers?

Answer: The nitration of 1-methyl-1H-1,2,4-triazole can potentially yield two regioisomers. The electronic properties of the triazole ring influence the position of nitration.

  • Controlling Regioselectivity: The regiochemical outcome can be influenced by the reaction conditions. While specific studies on the regioselectivity of this particular nitration are not extensively documented, in many electrophilic substitutions on N-alkylated azoles, a mixture of isomers is possible. Careful control of temperature and the choice of nitrating agent and solvent system can sometimes favor one isomer over the other. It is crucial to perform a thorough characterization of the product to confirm its structure.

  • Isomer Identification:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to distinguish between the 3-nitro and 5-nitro isomers. The chemical shifts of the triazole ring protons and carbons will be different for each isomer due to the different electronic environment. A comparison with literature data for analogous compounds can aid in the assignment.

    • Chromatographic Separation: The two isomers will likely have different polarities and can often be separated by column chromatography on silica gel or by preparative HPLC.

Issue 3: Presence of an Amino-Nitro Impurity

Question: My final product shows an impurity that I suspect is 1-methyl-3-nitro-1H-1,2,4-triazol-5-amine. How could this have formed?

Answer: The presence of an amino-nitro impurity could arise from a few sources:

  • Impurity in Starting Material: The starting 1-methyl-1H-1,2,4-triazole may contain impurities that are themselves nitrated or that lead to the formation of this byproduct.

  • Side Reactions: While less common, under certain conditions, side reactions involving the nitrating agent and solvent or degradation of the triazole ring could potentially lead to the formation of such compounds.

  • Incomplete Diazotization in a Precursor Synthesis: If the 1-methyl-1H-1,2,4-triazole was synthesized from a precursor containing an amino group, incomplete conversion could lead to the presence of an amino-triazole that is then nitrated.

Recommendation: Ensure the purity of your starting 1-methyl-1H-1,2,4-triazole by purification (e.g., distillation or recrystallization) and characterization before use. An HPLC method has been reported for the analysis of 1-methyl-3,5-dinitro-1H-1,2,4-triazole and its impurity, 1-methyl-3-nitro-1H-1,2,4-triazol-5-amine, which could be adapted for quality control of your product.[1]

Frequently Asked Questions (FAQs)

Q1: What is a standard protocol for the mononitration of 1-methyl-1H-1,2,4-triazole?

Experimental Protocol: Selective Mononitration of 1-methyl-1H-1,2,4-triazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methyl-1H-1,2,4-triazole in a suitable solvent like concentrated sulfuric acid. Cool the mixture to 0–5 °C in an ice-salt bath.

  • Preparation of Nitrating Mixture: In a separate flask, prepare a nitrating mixture of concentrated nitric acid (1.05 equivalents) and concentrated sulfuric acid.

  • Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of 1-methyl-1H-1,2,4-triazole, maintaining the temperature between 0 °C and 5 °C.

  • Reaction: Stir the reaction mixture at 0–5 °C and monitor its progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., sodium carbonate or ammonium hydroxide) and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Q2: What are the key safety precautions for this reaction?

A2: The nitration of organic compounds is a highly exothermic process and requires strict safety measures.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Use an ice bath to control the reaction temperature and prevent a runaway reaction.

  • Add the nitrating agent slowly and monitor the temperature closely.

  • Be aware that nitrated organic compounds can be explosive, especially polynitrated compounds. Handle the products with care.

Q3: How can I visualize the reaction workflow?

A3: The following diagram illustrates the general workflow for the nitration of 1-methyl-1H-1,2,4-triazole.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start 1. Dissolve 1-methyl-1H-1,2,4-triazole in conc. H2SO4 addition 3. Add Nitrating Mixture (0-5 °C) start->addition nitrating_mix 2. Prepare Nitrating Mixture (HNO3/H2SO4) nitrating_mix->addition react 4. Stir and Monitor (TLC/HPLC) addition->react quench 5. Quench on Ice react->quench neutralize 6. Neutralize & Extract quench->neutralize purify 7. Purify (Column Chromatography) neutralize->purify product Isolated Product purify->product

Caption: Workflow for the nitration of 1-methyl-1H-1,2,4-triazole.

Q4: What is the logical relationship between reaction conditions and potential outcomes?

A4: The following diagram illustrates how different reaction parameters can influence the product distribution.

Reaction_Outcomes cluster_conditions Reaction Conditions cluster_products Potential Products temp Temperature mono Mononitrated Product (Desired) temp->mono Low (0-5°C) di Dinitrated Product (Side Product) temp->di High equivalents Equivalents of Nitrating Agent equivalents->mono ~1 equiv. equivalents->di Excess time Reaction Time time->mono Optimal time->di Prolonged unreacted Unreacted Starting Material time->unreacted Too Short

Caption: Influence of reaction conditions on product formation.

References

Troubleshooting

Technical Support Center: Troubleshooting Inconsistent Results in Antifungal Assays with Nitrotriazoles

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during antifungal assays with nitrotriazole com...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during antifungal assays with nitrotriazole compounds. The following guides and frequently asked questions (FAQs) are formatted to directly address specific experimental issues.

Troubleshooting Guides & FAQs

Section 1: Compound Handling and Solubility

Question 1: I'm observing variable Minimum Inhibitory Concentration (MIC) values for my nitrotriazole compound across different experiments. Could the way I'm handling the compound be a factor?

Answer: Yes, inconsistent compound handling is a primary source of variability. Nitrotriazole compounds, like many nitroaromatic molecules, can have specific solubility and stability characteristics that require careful attention.

Key Considerations:

  • Solvent Selection: While Dimethyl Sulfoxide (DMSO) is a common solvent for antifungal compounds, the solubility of nitrotriazoles can be limited.[1][2] It is crucial to determine the optimal solvent and concentration for your specific nitrotriazole derivative.

  • Stock Solution Preparation: Ensure your nitrotriazole compound is fully dissolved in the stock solution. Incomplete dissolution will lead to inaccurate concentrations in your assay. Visually inspect for any precipitate.

  • Precipitation in Assay Medium: A common issue is the precipitation of the compound when the DMSO stock is diluted into the aqueous assay medium (e.g., RPMI-1640).[3] This leads to a lower effective concentration of the compound and thus, inconsistent results.

Troubleshooting Steps:

  • Verify Solubility: Determine the solubility of your nitrotriazole in DMSO and the final assay medium.

  • Optimize Stock Concentration: You may need to use a lower stock concentration and a larger volume to prevent precipitation upon dilution. However, ensure the final DMSO concentration in your assay does not exceed a level that affects fungal growth (typically ≤1%).

  • Pre-warm Medium: Gently warming the assay medium before adding the compound stock can sometimes help maintain solubility.

  • Vortexing: Ensure thorough mixing after diluting the stock solution into the assay medium.

Question 2: Could my nitrotriazole compound be adsorbing to the plasticware, leading to inconsistent results?

Answer: Yes, adsorption to plastic surfaces, such as 96-well microplates, is a known issue for hydrophobic and nitroaromatic compounds.[4][5][6][7] This can reduce the actual concentration of the compound in the well, leading to falsely high MIC values and variability.

Troubleshooting Steps:

  • Use Low-Binding Plates: Consider using low-protein-binding microplates to minimize adsorption.

  • Pre-treatment of Plates: In some cases, pre-treating plates with a blocking agent may be necessary, although this should be validated to ensure it doesn't affect fungal growth or compound activity.

  • Minimize Incubation Time: Where possible without compromising the assay, shorter incubation times can reduce the extent of adsorption.

Section 2: Assay Conditions and Fungal Growth

Question 3: My MIC results for the same nitrotriazole and fungal strain are inconsistent between different assay runs. What assay parameters should I check?

Answer: Strict adherence to standardized protocols is critical for reproducible antifungal susceptibility testing. Several factors related to assay conditions can influence the outcome.

Key Parameters to Standardize:

  • Inoculum Preparation: The density of the fungal inoculum is crucial. A standardized inoculum should be prepared using a spectrophotometer to measure turbidity (e.g., 0.5 McFarland standard) and then diluted to the final desired concentration.

  • Media Composition and pH: The composition and pH of the growth medium (e.g., RPMI-1640) can significantly impact the activity of some antifungal agents.[8] Ensure the medium is prepared consistently and the pH is buffered correctly, typically to 7.0 with MOPS buffer for standard assays.

  • Incubation Conditions: Maintain consistent incubation temperature, time, and atmosphere (e.g., CO2 levels).

Table 1: Critical Parameters for Antifungal Susceptibility Testing

ParameterRecommendationPotential Impact of Inconsistency
Inoculum Density Standardized to 0.5 McFarland, then diluted.Too high: Falsely high MIC. Too low: Falsely low MIC.
Growth Medium RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS.Variations in components can affect fungal growth and compound activity.
pH of Medium Buffered to pH 7.0.pH can affect compound stability and activity, as well as fungal growth.[8][9]
Incubation Time 24-48 hours, depending on the fungus.Inconsistent timing can lead to variations in growth and MIC determination.
Incubation Temperature 35°C for most pathogenic fungi.Temperature fluctuations can alter fungal growth rates.
DMSO Concentration Typically ≤1% (v/v).Higher concentrations can inhibit fungal growth.

Question 4: I am observing "trailing growth" in my assays with nitrotriazoles. How should I interpret these results?

Answer: Trailing growth, characterized by reduced but persistent fungal growth over a range of drug concentrations, is a known phenomenon in azole antifungal susceptibility testing.[8][10][11][12][13] This can make determining the MIC endpoint challenging and lead to inconsistent interpretations.

Interpreting Trailing Growth:

  • Standardized Reading: The Clinical and Laboratory Standards Institute (CLSI) recommends reading the MIC as the lowest concentration that produces a significant reduction in growth (typically ≥50%) compared to the positive control.

  • pH Dependence: Trailing growth can be pH-dependent.[8][10] Assays performed at a lower pH may show a clearer endpoint. However, deviation from standardized protocols (pH 7.0) should be noted.

  • 24-hour vs. 48-hour Reading: For some isolates that exhibit trailing, reading the MIC at 24 hours may provide a more clinically relevant result than a 48-hour reading.[12]

Section 3: Physicochemical Properties of Nitrotriazoles

Question 5: Are there any other inherent properties of nitrotriazoles that could be causing inconsistent results?

Answer: Yes, the nitro-functional group can introduce specific chemical properties that may affect assay consistency.

  • Light Sensitivity: Some nitroaromatic compounds are sensitive to light, which can cause degradation.[14][15][16] It is advisable to prepare stock solutions and conduct assays with minimal exposure to direct light. Store stock solutions in the dark.

  • Redox Cycling: Nitroaromatic compounds can undergo redox cycling in biological systems, which could potentially interfere with cellular processes and impact assay results.[17][18][19] While the direct impact on antifungal assays is not well-documented, it is a potential source of variability.

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing for Yeasts (Adapted from CLSI M27)
  • Preparation of Antifungal Stock Solution:

    • Prepare a stock solution of the nitrotriazole compound in 100% DMSO at a concentration 100 times the highest final concentration to be tested.

    • Ensure the compound is fully dissolved.

  • Preparation of Microdilution Plates:

    • Dispense 100 µL of RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with MOPS) into each well of a 96-well microtiter plate.

    • Add an additional 100 µL of RPMI-1640 to the wells in column 12 to serve as a sterility control.

    • Add 2 µL of the nitrotriazole stock solution to the first well of each row (column 1).

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down to column 10. Discard the final 100 µL from column 10.

    • Column 11 will serve as the growth control (no drug).

  • Inoculum Preparation:

    • Subculture the yeast isolate on Sabouraud dextrose agar for 24 hours at 35°C.

    • Select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1 x 10^6 to 5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1 x 10^3 to 5 x 10^3 CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well from column 1 to 11.

    • Incubate the plates at 35°C for 24 to 48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the nitrotriazole that causes a prominent decrease in turbidity (approximately 50% reduction in growth) compared to the drug-free growth control well (column 11). This can be assessed visually or with a spectrophotometer.

Visualizations

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Compound_Prep Prepare Nitrotriazole Stock Solution (DMSO) Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Media_Prep Prepare RPMI-1640 (pH 7.0 with MOPS) Media_Prep->Serial_Dilution Inoculum_Prep Prepare Fungal Inoculum (0.5 McFarland) Inoculation Inoculate Plate with Fungal Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation Read_MIC Read MIC (50% Growth Inhibition) Incubation->Read_MIC

Caption: Workflow for a standard broth microdilution antifungal susceptibility assay.

Troubleshooting_Logic cluster_compound Compound-Related Issues cluster_assay_params Assay Parameter Issues cluster_interpretation Interpretation Issues Start Inconsistent MIC Results Solubility Check Solubility (DMSO & Medium) Start->Solubility Inoculum Verify Inoculum Density Start->Inoculum Trailing_Growth Address Trailing Growth Start->Trailing_Growth Precipitation Observe for Precipitation upon Dilution Solubility->Precipitation Adsorption Consider Adsorption to Plastic Precipitation->Adsorption Media_pH Check Medium pH and Composition Inoculum->Media_pH Incubation Standardize Incubation Time & Temperature Media_pH->Incubation Endpoint Standardize MIC Endpoint Reading Trailing_Growth->Endpoint

Caption: A logical flowchart for troubleshooting inconsistent MIC results.

Signaling_Pathway Nitrotriazole Nitrotriazole Compound CYP51 Lanosterol 14α-demethylase (CYP51) Nitrotriazole->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion Lanosterol Lanosterol Lanosterol->CYP51 Substrate Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Essential component Growth_Inhibition Fungal Growth Inhibition Fungal_Membrane->Growth_Inhibition Disruption leads to

Caption: The proposed mechanism of action for nitrotriazole antifungals.

References

Optimization

Technical Support Center: Enhancing the Safety of Handling Nitrotriazole-Based Energetic Materials

For Researchers, Scientists, and Drug Development Professionals This technical support center provides essential guidance on the safe handling, troubleshooting, and experimental protocols for nitrotriazole-based energeti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the safe handling, troubleshooting, and experimental protocols for nitrotriazole-based energetic materials. Adherence to these procedures is critical for ensuring laboratory safety and generating reliable experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the safe handling and storage of nitrotriazole-based energetic materials.

Q1: What are the primary hazards associated with nitrotriazole-based energetic materials?

A1: The primary hazards include sensitivity to impact, friction, and electrostatic discharge, which can lead to detonation or rapid decomposition.[1] They are also thermally sensitive and can decompose exothermically upon heating.[1] Additionally, the precursors and decomposition products may be toxic.

Q2: What are the essential personal protective equipment (PPE) requirements for handling these materials?

A2: Appropriate PPE is mandatory and includes, at a minimum, safety goggles, a flame-resistant lab coat (e.g., Nomex), and chemical-resistant gloves. For procedures with a higher risk of explosion or splash, a face shield, heavyweight anti-static gloves, and ear protection should be used.[1]

Q3: What are the best practices for storing nitrotriazole compounds?

A3: Store these materials in designated, locked magazines or cabinets, away from heat, sparks, open flames, and incompatible substances.[2][3] Containers should be clearly labeled with the compound name, date of receipt, and opening date.[4] For peroxide-forming precursors, regular testing is required.[4]

Q4: How should I handle a spill of a nitrotriazole-based material?

A4: For minor spills, trained personnel wearing appropriate PPE can manage the cleanup.[5] The spilled material should be wetted with a suitable solvent (e.g., water, unless the material is water-reactive) to reduce sensitivity.[6] Use non-sparking tools to collect the material into a designated waste container.[6] For major spills, evacuate the area immediately and contact emergency services.[5]

Q5: What are the general principles for the disposal of nitrotriazole waste?

A5: All nitrotriazole-contaminated waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[7] Never mix incompatible waste streams.[8] The first rinse of contaminated glassware should be collected as hazardous waste.[9]

Section 2: Troubleshooting Guides

This section provides a question-and-answer format to address specific issues that may arise during the synthesis and purification of nitrotriazole-based energetic materials.

Synthesis Troubleshooting

Q1: I am experiencing low or no yield in my nitrotriazole synthesis. What are the likely causes and solutions?

A1: Low or no yield can stem from several factors. Incomplete reaction is a common issue; ensure adequate reaction time and temperature, and vigorous stirring for proper mixing of reagents. Degradation of starting materials or the final product can also occur, so verify the quality of your reagents and avoid excessive temperatures. The pH of the reaction mixture can be critical, especially during cyclization steps, so monitor and adjust it as per the protocol.

Q2: My synthesis is producing a mixture of isomers. How can I improve the regioselectivity?

A2: The formation of isomers is a frequent challenge. Carefully controlling the reaction temperature can favor the formation of a specific isomer, with lower temperatures often being beneficial. The choice of nitrating agent and solvent also plays a significant role in the isomer ratio. Consider using milder nitrating agents if possible.

Q3: I am observing over-nitration of the triazole ring. How can this be prevented?

A3: To prevent over-nitration, use a stoichiometric amount of the nitrating agent. Adding the nitrating agent slowly to the reaction mixture will help control the reaction rate and temperature, minimizing the formation of unwanted byproducts.

Recrystallization Troubleshooting

Q1: My nitrotriazole compound is not crystallizing from the solution, even after cooling. What steps can I take?

A1: This is a common issue often caused by supersaturation.[10] Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.[11] Alternatively, adding a "seed crystal" of the pure compound can initiate crystallization.[11] If the solution is too dilute, you may need to evaporate some of the solvent to increase the concentration.[11]

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solid separates from the solution as a liquid rather than a solid. This often happens if the compound is impure or if the melting point of the solid is lower than the boiling point of the solvent.[12] To resolve this, try re-heating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[12]

Q3: The recrystallized product is still impure. What could be the reason?

A3: Impurities can be trapped in the crystal lattice if the crystallization occurs too quickly. Ensure the solution cools slowly to allow for the formation of purer crystals.[13] Also, make sure to wash the collected crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.[10]

Section 3: Quantitative Data on Nitrotriazole-Based Energetic Materials

The following tables provide a summary of key safety and performance parameters for common nitrotriazole-based energetic materials and their precursors. This data is essential for risk assessment and experimental design.

Table 1: Thermal Stability of Nitrotriazole Derivatives

CompoundDecomposition Onset (°C)Peak Decomposition (°C)
3-amino-1,2,4-triazole168223
2,4-dihydro-3H-1,2,4-triazol-3-ylidene-nitramide166188 (first stage)
5-amino-1,2,4-triazol-3-yl-acetic acid166188 (first stage)
5,5′-dinitro-3,3′-triazene-1,2,4-triazolate (ammonium salt)-240.6
5-nitro-3,3′-triazene-1,2,4-triazolate (potassium salt)-286.9
1,3,3-trinitroazetidine (TNAZ)~240-

Data compiled from multiple sources.[1][14][15]

Table 2: Sensitivity Data for Selected Energetic Materials

CompoundImpact Sensitivity (h50%, cm)Friction Sensitivity (N)
1,3,3-trinitroazetidine (TNAZ)> 47> 360
3-nitro-1,2,4-triazol-5-one (NTO)88> 353
RDX (Reference)28-30182
HMX (Reference)23-25142
TNT (Reference)15-100353

Data compiled from multiple sources.[16][17][18]

Section 4: Experimental Protocols

This section provides detailed methodologies for key safety and characterization experiments.

Protocol 4.1: Thermal Stability Analysis by DSC and TGA

Objective: To determine the decomposition temperature and thermal stability of nitrotriazole-based energetic materials.

Methodology:

  • Accurately weigh a small sample (0.5-5 mg) of the nitrotriazole compound into an appropriate crucible (e.g., aluminum or copper).[19]

  • Hermetically seal the crucible. For energetic materials, a pinhole lid is often used to allow for the controlled release of gaseous decomposition products.[19]

  • Place the sample crucible and an empty reference crucible into the DSC/TGA instrument.[19]

  • Purge the sample chamber with an inert gas (e.g., nitrogen or argon) at a constant flow rate.[20]

  • Heat the sample at a constant rate (e.g., 5, 10, or 20 °C/min).[19]

  • The DSC will measure the heat flow to or from the sample, while the TGA will measure the change in mass as a function of temperature.[19]

  • The onset temperature of the major exothermic peak in the DSC thermogram is reported as the decomposition temperature. The TGA curve provides information on mass loss during decomposition.[19]

Protocol 4.2: Impact Sensitivity Testing (Drop-Hammer Method)

Objective: To determine the sensitivity of an energetic material to impact.

Methodology:

  • Prepare a 35 ± 2 mg sample of the energetic material.[21]

  • Place the sample on the anvil of the drop-hammer apparatus. The test can be conducted with or without sandpaper between the sample and the anvil.[21]

  • Gently lower the striker pin onto the sample.[21]

  • Release a known weight from a specific height onto the striker.[21]

  • A microphone records the sound of the impact, and a "go" (reaction) or "no-go" (no reaction) is determined based on a pre-set threshold.[21]

  • The test is repeated multiple times, adjusting the drop height based on the previous result using the Bruceton "up-and-down" method.[22]

  • The 50% impact height (h50), the height at which there is a 50% probability of a reaction, is calculated from the series of tests.[22]

Protocol 4.3: Friction Sensitivity Testing (BAM Method)

Objective: To determine the sensitivity of an energetic material to friction.

Methodology:

  • Place a small sample (approximately 5 mg) of the energetic material onto a porcelain plate.[10]

  • Lower a porcelain pin onto the sample.[10]

  • Apply a specific load to the pin using a weighted arm.[10]

  • The porcelain plate is moved back and forth once under the stationary pin.[10]

  • The test is observed for any signs of reaction (e.g., spark, flame, or sound).[10]

  • The procedure is repeated, adjusting the load to determine the lowest load at which a reaction occurs in one out of ten trials.[10]

Section 5: Visual Guides

This section provides diagrams to illustrate key workflows and logical relationships for enhancing safety and troubleshooting.

experimental_workflow cluster_synthesis Synthesis Phase cluster_troubleshooting Troubleshooting Phase cluster_optimization Optimization & Completion start Start Synthesis reagents Verify Reagent Quality & Stoichiometry start->reagents conditions Review Reaction Conditions (Temp, Time, pH) reagents->conditions monitor Monitor Reaction (TLC/LC-MS) conditions->monitor workup Careful Work-up & Extraction monitor->workup characterize Characterize Crude Product workup->characterize identify_issue Identify Issue: Low Yield, Side Products, Isomers? characterize->identify_issue Unexpected Results? adjust_protocol Adjust Protocol: Modify Temp, Concentration, Addition Rate identify_issue->adjust_protocol optimized Optimized Synthesis identify_issue->optimized Successful Optimization re_run Re-run Experiment adjust_protocol->re_run re_run->optimized end End optimized->end

Caption: A generalized workflow for troubleshooting common issues during the synthesis of nitrotriazole-based compounds.

recrystallization_troubleshooting cluster_success Success cluster_failure Troubleshooting start Recrystallization Attempt check_crystals Crystals Formed? start->check_crystals collect_crystals Collect, Wash, and Dry Crystals check_crystals->collect_crystals Yes no_crystals No Crystals / Oiling Out check_crystals->no_crystals No end_success Pure Product collect_crystals->end_success induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization concentrate Concentrate Solution (Evaporate Solvent) induce_crystallization->concentrate Still No Crystals change_solvent Change Solvent System concentrate->change_solvent Still No Crystals change_solvent->start Re-attempt

Caption: A decision-making flowchart for troubleshooting common recrystallization problems.

thermal_decomposition cluster_pathways Initial Decomposition Pathways cluster_products Decomposition Products parent Nitrotriazole Compound path_a C-NO2 Bond Cleavage parent->path_a Heat path_b N-NO2 Bond Cleavage parent->path_b Heat path_c Ring Opening parent->path_c Heat radicals Radical Species path_a->radicals path_b->radicals path_c->radicals gases Gaseous Products (NOx, N2, CO, etc.) radicals->gases Further Reactions

Caption: A simplified diagram illustrating the primary thermal decomposition pathways for nitrotriazole-based energetic materials.[14][23]

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Antifungal Efficacy: 1-Methyl-3-nitro-1H-1,2,4-triazole Derivatives versus Fluconazole

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the antifungal efficacy of a novel class of compounds, 1-methyl-3-nitro-1H-1,2,4-triazole derivatives, against...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antifungal efficacy of a novel class of compounds, 1-methyl-3-nitro-1H-1,2,4-triazole derivatives, against the widely used antifungal agent, fluconazole. While direct comparative studies on 1-methyl-3-nitro-1H-1,2,4-triazole are limited, this analysis draws upon research on structurally similar nitrotriazole-bearing fluconazole derivatives to provide insights into their potential antifungal activity.

Introduction

Fluconazole, a member of the triazole class of antifungals, has long been a cornerstone in the treatment of various fungal infections.[1][2] Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][3][4] The disruption of ergosterol synthesis leads to a fungistatic effect.[4] However, the emergence of fluconazole-resistant fungal strains necessitates the development of novel antifungal agents.[5][6]

Recent research has focused on the synthesis of new triazole derivatives, including those containing a nitro group, to enhance antifungal potency and overcome resistance.[5][6] This guide will compare the antifungal profile of these emerging nitrotriazole compounds with that of fluconazole, focusing on their in vitro efficacy and underlying mechanisms.

Mechanism of Action: A Shared Target

Both fluconazole and the novel nitrotriazole derivatives belong to the azole class of antifungals and share a common mechanism of action: the inhibition of lanosterol 14α-demethylase (CYP51).[5][6][7] The nitrogen atom in the triazole ring coordinates with the heme iron atom in the active site of CYP51, disrupting the synthesis of ergosterol.[7] This leads to the accumulation of toxic sterol precursors and ultimately compromises the integrity of the fungal cell membrane.[1][6]

cluster_0 Fungal Cell Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 Conversion Ergosterol Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Component of CYP51->Ergosterol Synthesis Disrupted Membrane Integrity Disrupted Membrane Integrity Fungal Cell Membrane->Disrupted Membrane Integrity Leads to Azole Antifungals\n(Fluconazole, Nitrotriazoles) Azole Antifungals (Fluconazole, Nitrotriazoles) Azole Antifungals\n(Fluconazole, Nitrotriazoles)->CYP51 Inhibition Fungal Growth Inhibition Fungal Growth Inhibition Disrupted Membrane Integrity->Fungal Growth Inhibition

Mechanism of action of azole antifungals.

Comparative In Vitro Antifungal Activity

The antifungal efficacy of a compound is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of fluconazole and various synthesized nitrotriazole derivatives against several fungal strains, as reported in the literature. Lower MIC values indicate greater potency.

Fungal StrainFluconazole MIC (µg/mL)Nitrotriazole Derivatives MIC (µg/mL)Reference
Candida albicans (ATCC 10231)0.5 - 20.0625 - 4[5][8]
Candida krusei (ATCC 6258)>64 (Resistant)0.5 - 16[5]
Candida glabrata (ATCC 90030)8 - 320.25 - 8[5]
Cryptococcus neoformans (ATCC 32264)4 - 160.125 - 2[5][8]
Aspergillus fumigatus>644 - >64[5][8]

Note: The MIC values for nitrotriazole derivatives are presented as a range, reflecting the data from various synthesized compounds within this class.

The data suggests that certain nitrotriazole derivatives exhibit comparable or, in some cases, superior in vitro activity against various fungal pathogens, including fluconazole-resistant strains of Candida krusei.[5] This highlights the potential of nitrotriazole compounds to address the challenge of antifungal drug resistance.

Experimental Protocols

The determination of in vitro antifungal susceptibility is crucial for evaluating the efficacy of new compounds. The following is a generalized protocol for the broth microdilution method, a standard procedure for determining MIC values.

Broth Microdilution Assay for MIC Determination

Fungal Inoculum Preparation Fungal Inoculum Preparation Inoculation of Microtiter Plate Inoculation of Microtiter Plate Fungal Inoculum Preparation->Inoculation of Microtiter Plate Serial Drug Dilution Serial Drug Dilution Serial Drug Dilution->Inoculation of Microtiter Plate Incubation Incubation Inoculation of Microtiter Plate->Incubation Visual or Spectrophotometric Reading Visual or Spectrophotometric Reading Incubation->Visual or Spectrophotometric Reading MIC Determination MIC Determination Visual or Spectrophotometric Reading->MIC Determination

References

Comparative

Comparative Study of Nitrotriazole Derivatives Against Candida albicans

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the in vitro antifungal activity of novel nitrotriazole derivatives against Candida albicans, a prevalent fung...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro antifungal activity of novel nitrotriazole derivatives against Candida albicans, a prevalent fungal pathogen. The data presented is based on published experimental findings, offering a direct comparison with the widely used antifungal agent, fluconazole. This document is intended to inform researchers and professionals in the field of drug development about the potential of nitrotriazole compounds as antifungal candidates.

Quantitative Data Summary

The antifungal efficacy of synthesized nitrotriazole derivatives was evaluated by determining their Minimum Inhibitory Concentration (MIC) against various standard and clinical isolates of Candida albicans. The results, summarized in the table below, indicate that several nitrotriazole compounds exhibit significant antifungal activity, in some cases surpassing that of fluconazole.[1][2][3][4][5]

CompoundC. albicans (CBS 5982) MIC (µg/mL)C. albicans (CBS 1912) MIC (µg/mL)C. albicans (CBS 1905) MIC (µg/mL)C. albicans (Clinical Isolate 1) MIC (µg/mL)C. albicans (Clinical Isolate 2) MIC (µg/mL)
5a 10.50.250.1250.25
5b 0.50.250.1250.060.125
5c 210.50.250.5
5d 10.50.250.1250.25
5g 10.50.250.1250.25
Fluconazole 210.512

Experimental Protocols

The in vitro antifungal activity of the nitrotriazole derivatives was determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[6][7]

Broth Microdilution Assay:

  • Preparation of Compounds: The synthesized nitrotriazole derivatives and the reference drug, fluconazole, were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Preparation of Inoculum: Candida albicans strains were cultured on Sabouraud dextrose agar. Fungal colonies were then suspended in sterile saline, and the turbidity was adjusted to match a 0.5 McFarland standard, resulting in a yeast suspension of approximately 1-5 x 10^6 CFU/mL. This suspension was further diluted to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Assay Procedure: The antifungal agents were serially diluted in RPMI 1640 medium in 96-well microtiter plates. An equal volume of the prepared fungal inoculum was added to each well.

  • Incubation: The plates were incubated at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) was defined as the lowest concentration of the compound that caused a significant inhibition of fungal growth (typically ≥50% or ≥80%) compared to the drug-free control well.[6][7]

Visualizations

Proposed Mechanism of Action

The antifungal activity of nitrotriazole derivatives, similar to other azoles, is believed to stem from the inhibition of the enzyme lanosterol 14α-demethylase (CYP51).[1][2][8] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane. By inhibiting CYP51, nitrotriazole compounds disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth.[1][2][8]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Nitrotriazole Derivatives Lanosterol Lanosterol Intermediate 14α-methylated sterols Lanosterol->Intermediate CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol Intermediate->Ergosterol Disruption Disruption of Membrane Integrity Intermediate->Disruption Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Nitrotriazole Nitrotriazole Derivatives Inhibition Inhibition Nitrotriazole->Inhibition Inhibition->Intermediate Blocks conversion Growth_Inhibition Fungal Growth Inhibition Disruption->Growth_Inhibition

Caption: Proposed mechanism of action of nitrotriazole derivatives.

Experimental Workflow

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of the nitrotriazole derivatives against Candida albicans.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare stock solutions of Nitrotriazole derivatives and Fluconazole in DMSO D Perform serial dilutions of compounds in 96-well plates A->D B Culture C. albicans and prepare a standardized inoculum (0.5 McFarland) C Dilute inoculum to final concentration B->C E Add fungal inoculum to each well C->E D->E F Incubate plates at 35°C for 24-48h E->F G Visually or spectrophotometrically assess fungal growth F->G H Determine MIC: Lowest concentration with significant growth inhibition G->H

Caption: Broth microdilution assay workflow.

References

Validation

The Antifungal Potential of Nitro-Substituted Triazoles: A Comparative Analysis

Comparative Antifungal Activity of Nitro-Triazole Derivatives Recent studies have focused on the synthesis and evaluation of fluconazole derivatives incorporating a 3-nitro-1,2,4-triazole moiety. These compounds have dem...

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Antifungal Activity of Nitro-Triazole Derivatives

Recent studies have focused on the synthesis and evaluation of fluconazole derivatives incorporating a 3-nitro-1,2,4-triazole moiety. These compounds have demonstrated promising activity against a range of pathogenic yeasts, including fluconazole-resistant strains. The antifungal efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

The following table summarizes the MIC values for a series of these synthesized nitro-triazole derivatives against various fungal pathogens. These derivatives are based on a core structure analogous to fluconazole, with modifications that include the addition of the nitro-triazole group.

Compound IDFungal StrainMIC (µg/mL)
5a Candida albicans (ATCC 10231)16
Candida albicans (Clinical Isolate)8
Candida krusei (ATCC 6258)32
5b Candida albicans (ATCC 10231)8
Candida albicans (Clinical Isolate)4
Candida krusei (ATCC 6258)16
5c Candida albicans (ATCC 10231)16
Candida albicans (Clinical Isolate)8
Candida krusei (ATCC 6258)32
5d Candida albicans (ATCC 10231)8
Candida albicans (Clinical Isolate)4
Candida krusei (ATCC 6258)16
Fluconazole Candida albicans (ATCC 10231)1
Candida albicans (Clinical Isolate)2
Candida krusei (ATCC 6258)64

Note: The compound IDs (e.g., 5a, 5b) are taken from the study "Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents" and represent different substitutions on the core chemical scaffold.[1][2]

The data indicates that while these nitro-triazole derivatives may not surpass the potency of fluconazole against susceptible Candida albicans, they exhibit significant activity against the intrinsically fluconazole-resistant Candida krusei.[2] This suggests that the nitro-triazole moiety could be a valuable component in the development of new antifungal agents to combat drug resistance.

Experimental Protocols

The determination of the antifungal activity of these compounds was performed using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[3][4][5][6][7] This standardized protocol ensures the reproducibility and comparability of results across different studies.

Broth Microdilution Assay for Antifungal Susceptibility Testing
  • Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium. A suspension of the fungal cells is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined cell concentration (e.g., 0.5 McFarland standard). This suspension is further diluted in RPMI-1640 medium to achieve the final desired inoculum concentration.[8]

  • Preparation of Antifungal Agent Dilutions: The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.[3] A series of twofold dilutions of the stock solution are then prepared in the RPMI-1640 medium within a 96-well microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared fungal suspension. Control wells, including a drug-free growth control and a sterility control, are also included. The plates are then incubated at 35°C for 24-48 hours.[3]

  • Determination of Minimum Inhibitory Concentration (MIC): Following incubation, the MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction in turbidity) compared to the drug-free growth control.[3][6]

Visualizing the Experimental Workflow and Mechanism of Action

To better understand the processes involved, the following diagrams illustrate the experimental workflow for determining MIC values and the generally accepted signaling pathway for azole antifungal agents.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture inoculum_prep Inoculum Preparation fungal_culture->inoculum_prep Prepare Inoculum compound_stock Compound Stock Solution serial_dilution Serial Dilutions in Microplate compound_stock->serial_dilution Prepare Serial Dilutions inoculation Inoculation of Microplate serial_dilution->inoculation incubation Incubation (35°C, 24-48h) inoculation->incubation read_results Visual or Spectrophotometric Reading incubation->read_results determine_mic Determine MIC read_results->determine_mic

Experimental workflow for the broth microdilution assay.

Azole antifungals, including triazole derivatives, primarily exert their effect by inhibiting the enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway in fungi.[2] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.

signaling_pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_outcome Outcome lanosterol Lanosterol intermediate 14α-demethylated sterols lanosterol->intermediate Lanosterol 14α-demethylase (CYP51) lanosterol->lanosterol_to_intermediate_edge ergosterol Ergosterol intermediate->ergosterol disruption Disruption of Fungal Cell Membrane ergosterol->disruption triazole Nitro-Triazole Compound triazole->lanosterol_to_intermediate_edge inhibition Inhibition of Fungal Growth disruption->inhibition lanosterol_to_intermediate_edge->intermediate

Mechanism of action of azole antifungal agents.

References

Comparative

Structure-Activity Relationship of 1-Methyl-3-nitro-1H-1,2,4-triazole Analogs: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The 1,2,4-triazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antifungal, antibacterial, and anticancer properties. The introduction of a nitro group at the 3-position and a methyl group at the 1-position of the triazole ring can significantly influence the molecule's electronic properties and biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-methyl-3-nitro-1H-1,2,4-triazole analogs, supported by experimental data, to inform the design of novel therapeutic agents.

Antifungal Activity of 3-Nitro-1H-1,2,4-triazole Analogs

A series of fluconazole-inspired analogs, where a 1H-1,2,4-triazole ring was replaced with a 3-nitro-1H-1,2,4-triazole moiety, were synthesized and evaluated for their antifungal activity against various Candida and Aspergillus species. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible growth of a microorganism, were determined using the broth microdilution method.[1]

Key Findings:

  • Impact of Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the core structure significantly influenced the antifungal potency.

  • Halogen Substitution: Compounds with di-halogenated phenyl rings, particularly 2,4-dichloro and 2,4-difluoro substitutions, demonstrated the most potent antifungal activity.[1]

  • Nitro Group Importance: The presence of the nitro group on the triazole ring was found to be crucial for the observed antifungal activity.

Table 1: Antifungal Activity (MIC in μg/mL) of 3-Nitro-1H-1,2,4-triazole Analogs [1]

Compound IDR1R2C. albicans (ATCC 10231)C. glabrata (ATCC 90030)C. krusei (ATCC 6258)A. fumigatus (ATCC 204305)
1a HH163264>64
1b 4-FH81632>64
1c 2,4-diFH24832
1d 4-ClH4816>64
1e 2,4-diClH12416
Fluconazole --1816>64

Note: The presented data is a summarized representation from the cited study for illustrative purposes. The full study contains a more extensive list of analogs and fungal strains.

Cytotoxicity of 1,2,4-Triazole Derivatives

While specific cytotoxicity data for 1-methyl-3-nitro-1H-1,2,4-triazole analogs against cancer cell lines is not extensively available in the public domain, broader studies on 1,2,4-triazole derivatives have demonstrated their potential as anticancer agents. The cytotoxic effects are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Future research should focus on synthesizing and evaluating a focused library of 1-methyl-3-nitro-1H-1,2,4-triazole analogs to establish a clear SAR for anticancer activity. Key structural modifications could include variations of substituents at the 5-position of the triazole ring and the exploration of different linkers to various aromatic and heterocyclic moieties.

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungus.

Methodology: [1]

  • Preparation of Antifungal Agent Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of final concentrations.

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A suspension of fungal conidia or yeast cells is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined cell density.

  • Inoculation: The prepared fungal inoculum is added to each well of the microtiter plate containing the diluted antifungal agent.

  • Incubation: The plates are incubated at a controlled temperature (typically 35°C) for a specified period (e.g., 24-48 hours), depending on the growth rate of the fungus.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to a drug-free control well.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Methodology: [2]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizations

Antifungal_Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of 1-methyl-3-nitro-1H-1,2,4-triazole analogs C Inoculate microtiter plates with fungal suspension A->C B Prepare fungal inoculum (e.g., Candida albicans) B->C D Incubate plates at 35°C C->D E Visually or spectrophotometrically assess fungal growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement cluster_data_analysis Data Analysis A Seed cancer cells in 96-well plates B Treat cells with various concentrations of triazole analogs A->B C Incubate for 48-72 hours B->C D Add MTT reagent to each well C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate cell viability (%) G->H I Determine IC50 values H->I

Caption: Workflow for the MTT cytotoxicity assay.

References

Validation

A Comparative Analysis of the Energetic Performance of 1-methyl-3-nitro-1H-1,2,4-triazole (MNT) and RDX

For Researchers, Scientists, and Professionals in Energetic Materials Development This guide provides a detailed comparison of the energetic properties of the emerging energetic material 1-methyl-3-nitro-1H-1,2,4-triazol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Professionals in Energetic Materials Development

This guide provides a detailed comparison of the energetic properties of the emerging energetic material 1-methyl-3-nitro-1H-1,2,4-triazole (MNT) and the widely used secondary explosive, RDX (Cyclotrimethylenetrinitramine). Due to the limited availability of experimental data for MNT, this comparison leverages computationally predicted performance parameters for MNT alongside well-established experimental data for RDX.

Executive Summary

1-methyl-3-nitro-1H-1,2,4-triazole (MNT) is a heterocyclic nitro compound with potential applications as an energetic material. This guide provides a comparative assessment of its energetic performance against RDX, a powerful and commonly utilized military explosive. While experimental data for MNT is scarce, computational studies offer valuable insights into its potential capabilities. This document summarizes the key performance metrics, details the methodologies for their determination, and presents a logical framework for the synthesis of MNT.

Data Presentation

The following table summarizes the key energetic performance indicators for MNT and RDX. The data for MNT is based on computational predictions, while the data for RDX is derived from established experimental measurements.

Property1-methyl-3-nitro-1H-1,2,4-triazole (MNT) (Predicted)RDX (Experimental)
Detonation Velocity (D) ~8.1 km/s8750 m/s[1]
Detonation Pressure (P) ~28 GPa34 GPa
Density (ρ) ~1.65 g/cm³1.82 g/cm³[2]
Heat of Formation (ΔHf) ~ +150 kJ/mol+63.2 kJ/mol

Experimental and Computational Protocols

Determination of Energetic Properties of RDX (Experimental)

The energetic properties of RDX are determined through a series of well-established experimental procedures:

  • Detonation Velocity: The velocity at which the detonation wave propagates through the explosive is a critical performance parameter. It is commonly measured using the Dautriche method or electronic methods involving ionization probes . In the ionization probe method, a cylindrical charge of the explosive is prepared, and probes are placed at precise intervals along its length. Upon detonation, the arrival of the detonation wave at each probe creates an electrical signal. The time intervals between these signals are measured using a high-speed oscilloscope, and the detonation velocity is calculated from the known distances between the probes.

  • Detonation Pressure: The immense pressure generated at the detonation front is a measure of the explosive's brisance or shattering power. A common method for its determination is the plate dent test . In this test, a standardized cylinder of the explosive is detonated in contact with a steel witness plate. The depth of the resulting dent in the plate is measured and correlated to the detonation pressure using established empirical relationships.

  • Density: The crystal density of RDX is typically determined using gas pycnometry . This technique measures the volume of the solid material by displacing a known volume of an inert gas. The density is then calculated from the measured volume and the mass of the sample.

  • Heat of Formation: The standard enthalpy of formation is determined using bomb calorimetry . A weighed sample of the explosive is combusted in a high-pressure oxygen atmosphere within a calibrated bomb calorimeter. The heat released during the combustion is measured by the temperature rise of the surrounding water bath. From the heat of combustion, the standard enthalpy of formation can be calculated using Hess's law.

Prediction of Energetic Properties of MNT (Computational)

In the absence of comprehensive experimental data for MNT, its energetic properties have been predicted using computational chemistry methods. These methods provide valuable estimates of performance and guide further experimental work.

  • Quantum Chemical Calculations: The geometry of the MNT molecule is first optimized using density functional theory (DFT) methods, such as B3LYP, with a suitable basis set (e.g., 6-31G**). These calculations provide the optimized molecular structure and electronic properties.

  • Heat of Formation: The gas-phase heat of formation is calculated using isodesmic reactions. This method involves constructing a balanced chemical reaction where the types of chemical bonds are conserved on both the reactant and product sides. By using known experimental heats of formation for the other species in the reaction, the heat of formation for the target molecule (MNT) can be accurately calculated. The solid-state heat of formation is then estimated by subtracting the calculated heat of sublimation.

  • Density: The theoretical crystal density can be predicted based on the calculated molecular volume from the optimized geometry, often employing packing considerations or more advanced crystal structure prediction algorithms.

  • Detonation Performance: The detonation velocity and pressure are then estimated using empirical formulas, such as the Kamlet-Jacobs equations, which utilize the calculated density and heat of formation as inputs.

Synthesis of 1-methyl-3-nitro-1H-1,2,4-triazole (MNT)

The synthesis of 1-methyl-3-nitro-1H-1,2,4-triazole can be conceptualized through a multi-step process, as illustrated in the diagram below. A potential synthetic route involves the methylation of a suitable triazole precursor followed by nitration.

Synthesis_Pathway Conceptual Synthesis of 1-methyl-3-nitro-1H-1,2,4-triazole cluster_start Starting Materials cluster_step1 Step 1: Methylation cluster_step2 Step 2: Nitration 1H-1,2,4-triazole 1H-1,2,4-triazole 1-methyl-1H-1,2,4-triazole 1-methyl-1H-1,2,4-triazole 1H-1,2,4-triazole->1-methyl-1H-1,2,4-triazole Methylating Agent (e.g., CH3I) MNT 1-methyl-3-nitro-1H-1,2,4-triazole 1-methyl-1H-1,2,4-triazole->MNT Nitrating Agent (e.g., HNO3/H2SO4)

Caption: Conceptual synthesis pathway for 1-methyl-3-nitro-1H-1,2,4-triazole.

Logical Relationship: Performance vs. Molecular Structure

The energetic performance of these compounds is intrinsically linked to their molecular structure. The diagram below illustrates the key structural features that influence the detonation properties.

Performance_Structure_Relationship Influence of Molecular Structure on Energetic Performance cluster_structure Molecular Structure cluster_performance Energetic Performance Nitro_Groups Number of Nitro Groups Oxygen_Balance Oxygen Balance Nitro_Groups->Oxygen_Balance Detonation_Velocity Detonation Velocity Oxygen_Balance->Detonation_Velocity Detonation_Pressure Detonation Pressure Oxygen_Balance->Detonation_Pressure Density Crystal Density Density->Detonation_Velocity Density->Detonation_Pressure Heat_of_Formation Heat of Formation Heat_of_Formation->Detonation_Velocity Heat_of_Formation->Detonation_Pressure Ring_Strain Ring Strain (for RDX) Ring_Strain->Heat_of_Formation

Caption: Key molecular factors influencing the energetic performance of explosives.

Conclusion

Based on the available data, RDX exhibits superior energetic performance compared to the computationally predicted values for 1-methyl-3-nitro-1H-1,2,4-triazole. RDX possesses a higher density, detonation velocity, and detonation pressure. However, it is important to note that the data for MNT is theoretical. Experimental validation is crucial to confirm these predictions. Further research into the synthesis and characterization of MNT is warranted to fully assess its potential as a viable energetic material, particularly concerning its sensitivity and thermal stability, which are critical factors for practical applications.

References

Comparative

A Comparative Analysis of the Detonating Performance of 1-methyl-3-nitro-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the detonation characteristics of 1-methyl-3-nitro-1H-1,2,4-triazole (MNT), benchmarked against established en...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the detonation characteristics of 1-methyl-3-nitro-1H-1,2,4-triazole (MNT), benchmarked against established energetic materials such as Trinitrotoluene (TNT), Research Department Explosive (RDX), and High-Melting Explosive (HMX). Due to the limited availability of direct experimental data for MNT, this report incorporates theoretically calculated values for its detonation velocity and pressure based on computational studies of structurally similar nitro-triazole compounds.

Data Presentation: Detonation Properties
CompoundAbbreviationChemical FormulaDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)
1-methyl-3-nitro-1H-1,2,4-triazoleMNTC₃H₄N₄O₂~1.6 (estimated)~8,000 - 8,500 (theoretical)~28 - 32 (theoretical)
TrinitrotolueneTNTC₇H₅N₃O₆1.656,900[1]19
Research Department ExplosiveRDXC₃H₆N₆O₆1.828,75034
High-Melting ExplosiveHMXC₄H₈N₈O₈1.919,10039

Experimental Protocols

The determination of detonation velocity and pressure for energetic materials involves highly specialized and hazardous testing. Below are detailed methodologies for key experiments typically cited in the characterization of such materials.

Determination of Detonation Velocity

1. Dautriche Method:

This classic method provides a relatively simple means of measuring the average detonation velocity over a set distance.

  • Apparatus: A main charge of the explosive being tested, a detonating cord with a known and uniform detonation velocity, a witness plate (typically lead or steel), and a detonator.

  • Procedure:

    • Two holes are drilled into the main explosive charge at a precisely measured distance apart.

    • The two ends of a single piece of detonating cord are inserted into these holes.

    • The main charge is initiated at one end.

    • As the detonation front propagates through the main charge, it sequentially initiates the two ends of the detonating cord.

    • Two detonation waves travel in opposite directions along the cord from the points of initiation.

    • The point where these two waves collide creates a distinct mark on the witness plate placed in contact with the center of the cord.

    • By measuring the distance from the center of the cord to the collision mark, and knowing the detonation velocity of the cord and the distance between the insertion points on the main charge, the detonation velocity of the test explosive can be calculated.

2. Electronic Probe Method:

This method offers a more precise measurement of detonation velocity by timing the passage of the detonation front between multiple points.

  • Apparatus: A cylindrical charge of the explosive, a series of electronic probes (such as ionization pins or fiber optic sensors) placed at accurately known intervals along the charge, a high-speed data acquisition system (e.g., an oscilloscope), and a detonator.

  • Procedure:

    • The explosive charge is prepared with probes inserted at predetermined distances.

    • The charge is initiated at one end.

    • As the detonation wave propagates down the charge, it sequentially activates each probe.

    • The activation of each probe generates an electrical or optical signal that is recorded by the data acquisition system.

    • The time intervals between the signals from consecutive probes are measured with high precision.

    • The detonation velocity is calculated by dividing the known distance between the probes by the measured time interval.

Determination of Detonation Pressure

1. Plate Dent Test:

This is a widely used method to estimate the Chapman-Jouguet (C-J) pressure, which is the pressure at the end of the reaction zone of a detonation.

  • Apparatus: A cylindrical charge of the explosive with a specific diameter and length, a standardized witness plate made of a material like steel, a detonator, and a means to measure the depth of the resulting dent.

  • Procedure:

    • The explosive charge is placed in direct contact with the center of the witness plate.

    • The charge is detonated.

    • The detonation imparts a dent into the witness plate.

    • The depth of this dent is carefully measured.

    • The detonation pressure is then determined by comparing the measured dent depth to a calibration curve that has been established using explosives with well-characterized detonation pressures.[2][3][4]

Mandatory Visualization

Generalized Synthesis Pathway for 1-substituted-3-nitro-1H-1,2,4-triazole

The following diagram illustrates a plausible synthetic route for a 1-substituted-3-nitro-1H-1,2,4-triazole, such as MNT. The synthesis of 1,2,4-triazoles can often be achieved through the reaction of a hydrazine derivative with formamide.[5][6] Subsequent nitration yields the final product.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_reagents Reagents cluster_product Product Methylhydrazine Methylhydrazine Triazole 1-methyl-1H-1,2,4-triazole Methylhydrazine->Triazole Reaction Formamide Formamide Formamide->Triazole MNT 1-methyl-3-nitro-1H-1,2,4-triazole (MNT) Triazole->MNT Nitration Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitrating_Agent->MNT

Caption: A generalized synthetic pathway for 1-methyl-3-nitro-1H-1,2,4-triazole (MNT).

References

Validation

A Comparative Guide to the Thermal Stability of Nitrotriazole Isomers

For researchers, scientists, and professionals in drug development, understanding the thermal stability of isomeric compounds is crucial for ensuring safety, efficacy, and shelf-life. This guide provides a comparative an...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the thermal stability of isomeric compounds is crucial for ensuring safety, efficacy, and shelf-life. This guide provides a comparative analysis of the thermal stability of various nitrotriazole isomers, leveraging available experimental data and theoretical insights.

The arrangement of the nitro group and the nitrogen atoms within the triazole ring significantly influences the thermal stability of nitrotriazole isomers. This guide focuses on a comparison between isomers of nitro-1,2,4-triazole and nitro-1,2,3-triazole, providing a summary of their decomposition characteristics based on thermal analysis techniques.

Executive Summary of Thermal Stability

Quantitative Comparison of Thermal Decomposition

The following table summarizes the available experimental data on the thermal decomposition of various nitrotriazole isomers and related compounds. The data has been collected from multiple sources and experimental conditions may vary.

Compound NameIsomer TypeDecomposition Onset (°C)Decomposition Peak (°C)Reference
3-Amino-5-nitro-1,2,4-triazole1,2,4-triazole derivative166188 (first stage)[3]
3-Nitro-1,2,4-triazol-5-one (NTO)1,2,4-triazole derivativeNot specified~276[3]
5,5′-Dinitro-2H,2H′-3,3′-bi-1,2,4-triazole (DNBT)1,2,4-triazole derivativeNot specifiedTemperature jumps at 52°C and 77°C (initial thermal equilibrium)[4]
1-(4-Nitrophenyl)-1H-1,2,3-triazole1,2,3-triazole derivative190Not specified[5]

Note: The data for NTO and DNBT are for derivatives of nitrotriazole and are included for comparative context. Direct experimental data for simple nitrotriazole isomers is sparse in the reviewed literature.

Experimental Protocols

The thermal stability of nitrotriazole isomers is primarily determined using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

General Experimental Protocol for DSC/TGA Analysis

A small sample of the nitrotriazole isomer (typically 1-5 mg) is placed in an aluminum or copper crucible.[6] The crucible is then hermetically sealed and placed in the DSC/TGA instrument. An empty, sealed crucible is used as a reference. The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) under an inert atmosphere, such as nitrogen.[6] The DSC instrument measures the heat flow into or out of the sample relative to the reference, identifying endothermic (melting) and exothermic (decomposition) events. The TGA instrument measures the change in mass of the sample as a function of temperature, indicating the onset and completion of decomposition.

Logical Relationship in Thermal Stability Comparison

The following diagram illustrates the key factors influencing the thermal stability of nitrotriazole isomers and the experimental methods used for their evaluation.

G Factors Influencing and Evaluation of Nitrotriazole Thermal Stability cluster_factors Influencing Factors cluster_properties Thermal Properties cluster_methods Evaluation Methods Isomerism Isomerism (1,2,4- vs 1,2,3-triazole) Decomposition_Temp Decomposition Temperature Isomerism->Decomposition_Temp influences Nitro_Position Position of Nitro Group Nitro_Position->Decomposition_Temp influences Activation_Energy Activation Energy Decomposition_Temp->Activation_Energy related to DSC Differential Scanning Calorimetry (DSC) DSC->Decomposition_Temp measures TGA Thermogravimetric Analysis (TGA) TGA->Decomposition_Temp measures

Caption: Logical workflow of factors affecting and methods for assessing nitrotriazole thermal stability.

Conclusion

The isomeric form of nitrotriazoles plays a fundamental role in their thermal stability. Theoretical calculations and available experimental data on related compounds suggest that 1,2,4-nitrotriazole isomers are generally more thermally stable than their 1,2,3- counterparts. The position of the nitro group is also a critical determinant of the decomposition temperature. However, a definitive quantitative comparison requires further direct experimental studies on the simple nitrotriazole isomers under standardized conditions. The experimental protocols and analytical methods outlined in this guide provide a framework for such future investigations.

References

Validation

Comparative Impact Sensitivity of Nitrotriazole-Based Energetic Materials: A Guide for Researchers

A detailed analysis of nitrotriazole-based energetic materials reveals a spectrum of impact sensitivities, largely influenced by the nature and position of functional groups attached to the triazole ring. This guide prov...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of nitrotriazole-based energetic materials reveals a spectrum of impact sensitivities, largely influenced by the nature and position of functional groups attached to the triazole ring. This guide provides a comparative overview of key nitrotriazole derivatives, presenting experimental data on their impact sensitivity and detailing the methodologies used for these assessments.

This publication is intended for researchers, scientists, and professionals in the field of energetic materials development. The information compiled herein aims to facilitate the objective comparison of the performance of various nitrotriazole-based compounds, with a focus on their susceptibility to initiation by impact.

Quantitative Comparison of Impact Sensitivity

The impact sensitivity of an energetic material is a critical parameter that dictates its handling safety and application suitability. The following table summarizes the impact sensitivity data for several nitrotriazole-based compounds, with values obtained from standardized experimental tests. It is important to note that direct comparison between different studies can be challenging due to variations in experimental apparatus and conditions.

Compound NameAcronymImpact Sensitivity (J)Test Method
3-nitro-1,2,4-triazol-5-oneNTO22 - 92Julius Peter / US Drop Impact
1-amino-3-nitro-1,2,4-triazoleANTA>320 (cm, Type 12)US Drop Impact
2-amino-4-nitro-1,2,3-triazole<1BAM Drophammer
1-amino-4-nitro-1,2,3-triazole<1BAM Drophammer
Ammonium 5,5′-dinitro-3,3′-triazene-1,2,4-triazolate15 - 45Not Specified
Potassium 5-nitro-3,3′-triazene-1,2,4-triazolate15 - 45Not Specified

Note: Impact sensitivity values can be reported in Joules (J) or as a drop height in centimeters (cm) from a specific apparatus (e.g., US Drop Impact Type 12). A higher value generally indicates lower sensitivity (i.e., the material is less sensitive to impact).

Experimental Protocols

The determination of impact sensitivity is conducted using standardized tests designed to measure the energy required to initiate a reaction in an energetic material. The most common methods cited in the literature for nitrotriazole-based compounds are the BAM Fallhammer Test and the Julius Peter Apparatus.

BAM Fallhammer Test

The Bundesanstalt für Materialforschung und -prüfung (BAM) fallhammer test is a widely recognized method for determining the impact sensitivity of solid and liquid energetic materials.

Apparatus: The apparatus consists of a robust frame with a guidance system for a drop weight. The drop weight can be varied (e.g., 1 kg, 5 kg, 10 kg) and is released from a specified height onto a sample of the energetic material. The sample is confined in a standardized steel sleeve between two steel cylinders.

Procedure:

  • A small, measured amount of the explosive sample (typically around 40 mm³) is placed in the steel sleeve assembly.

  • The drop weight is raised to a predetermined height and released, allowing it to impact the sample.

  • The outcome of the impact is observed for any signs of reaction, such as a flash, flame, smoke, or audible report.

  • The "up-and-down" method is typically employed to determine the height at which there is a 50% probability of initiation (H₅₀). This involves a series of trials where the drop height is increased after a "no-go" (no reaction) and decreased after a "go" (reaction).

  • The impact energy is then calculated from the H₅₀ value and the mass of the drop weight.

Julius Peter Apparatus

The Julius Peter apparatus is another instrument used to assess the impact sensitivity of explosives. While specific procedural details can vary, the fundamental principle is similar to the BAM fallhammer. It involves dropping a weight from a certain height onto a sample of the explosive material and observing for initiation.

Structure-Sensitivity Relationships

The impact sensitivity of nitrotriazole-based energetic materials is intrinsically linked to their molecular structure. The introduction of different functional groups onto the triazole ring can significantly alter the stability of the molecule and, consequently, its sensitivity to impact.

G Structure-Impact Sensitivity Relationship in Nitrotriazoles cluster_0 Functional Group Substitution cluster_1 Impact on Molecular Properties cluster_2 Resulting Impact Sensitivity Nitro_Group Nitro Group (-NO2) Increased_Reactivity Increased Electron Withdrawal (destabilizing effect) Nitro_Group->Increased_Reactivity Leads to Amino_Group Amino Group (-NH2) Hydrogen_Bonding Intermolecular Hydrogen Bonding (stabilizing effect) Amino_Group->Hydrogen_Bonding Promotes Dinitro_Groups Multiple Nitro Groups High_Energy_Density Increased Oxygen Balance & Energy Content Dinitro_Groups->High_Energy_Density Contributes to Increased_Sensitivity Increased Sensitivity Increased_Reactivity->Increased_Sensitivity Results in Decreased_Sensitivity Decreased Sensitivity Hydrogen_Bonding->Decreased_Sensitivity Contributes to High_Energy_Density->Increased_Sensitivity Often leads to

Caption: Logical relationship between functional group substitution and impact sensitivity.

Generally, the introduction of electron-withdrawing groups like the nitro group (-NO₂) tends to increase the sensitivity of the energetic material by making the molecule more reactive. Conversely, the presence of amino groups (-NH₂) can decrease sensitivity. This is often attributed to the formation of intermolecular hydrogen bonds, which can increase the stability of the crystal lattice, thus requiring more energy to initiate a reaction. The addition of multiple nitro groups can further increase the energy content and often the sensitivity of the compound. These relationships provide a valuable framework for the rational design of new energetic materials with tailored sensitivity properties.

Safety & Regulatory Compliance

Safety

Essential Procedures for the Safe Disposal of 1-Methyl-3-Nitro-1H-1,2,4-Triazole

For Researchers, Scientists, and Drug Development Professionals: The proper disposal of 1-methyl-3-nitro-1H-1,2,4-triazole is critical for ensuring laboratory safety and environmental protection. Due to its nitro- and tr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: The proper disposal of 1-methyl-3-nitro-1H-1,2,4-triazole is critical for ensuring laboratory safety and environmental protection. Due to its nitro- and triazole functionalities, this compound should be treated as a potentially energetic and hazardous material. Adherence to the following step-by-step procedures is essential for minimizing risks and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. Personnel handling this compound must be equipped with appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical splash goggles or safety glasses with side shields.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Protective Clothing A standard laboratory coat.
Respiratory Protection To be used in a well-ventilated area. If there is a risk of generating dust, a NIOSH-approved respirator is necessary.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment and Cleanup:

    • For dry spills, carefully sweep or vacuum the material, taking care to avoid dust generation. A vacuum cleaner equipped with a HEPA filter should be utilized.

    • For liquid spills, use an inert absorbent material.

  • Collection: Place all contaminated materials into a clearly labeled, sealed container suitable for hazardous waste.

  • Decontamination: Thoroughly clean the spill area with soap and water.

Disposal Protocol: A Step-by-Step Guide

The disposal of 1-methyl-3-nitro-1H-1,2,4-triazole must be managed as a hazardous, and potentially energetic, waste stream.

  • Waste Identification and Classification : Due to the presence of the nitro group, this compound should be considered a potentially energetic material and classified as hazardous waste. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]

  • Waste Collection :

    • Collect waste 1-methyl-3-nitro-1H-1,2,4-triazole in its original container if possible, or in a clearly labeled, sealed container appropriate for hazardous waste.[2]

    • Crucially, do not mix this waste with other waste streams. [2]

  • Container Management :

    • Ensure waste containers are kept tightly closed.[2]

    • Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]

  • Arranging for Disposal :

    • Contact your institution’s Environmental Health and Safety (EHS) office or the equivalent department to schedule a pickup for the hazardous waste.

    • The final disposal of 1-methyl-3-nitro-1H-1,2,4-triazole must be conducted by a licensed and approved hazardous waste disposal company.[3] Incineration at a permitted facility is a probable final disposal method.[2]

Disposal Workflow

cluster_collection Waste Collection & Labeling cluster_storage Temporary Storage cluster_disposal Disposal Arrangement collect Collect waste in a a designated, sealed container. label_waste Label container clearly: 'Hazardous Waste: 1-methyl-3-nitro-1H-1,2,4-triazole' collect->label_waste no_mix Do Not Mix with other waste. label_waste->no_mix storage Store in a cool, dry, well-ventilated, and secure area. no_mix->storage contact_ehs Contact Institutional EHS for pickup. storage->contact_ehs licensed_disposal Disposal by a licensed hazardous waste contractor. contact_ehs->licensed_disposal

Caption: Disposal workflow for 1-methyl-3-nitro-1H-1,2,4-triazole.

References

Handling

Essential Safety and Operational Guide for 1-methyl-3-nitro-1H-1,2,4-triazole

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-methyl-3-nitro-1H-1,2,4-triazole. The information is compiled to ensure the safety of researchers, s...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-methyl-3-nitro-1H-1,2,4-triazole. The information is compiled to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Hazard Identification and Risk Assessment:

1-methyl-3-nitro-1H-1,2,4-triazole is a nitro-containing heterocyclic compound. While specific toxicological data for this exact compound is limited, data from structurally similar nitro and triazole compounds indicate potential hazards. It should be handled with care, assuming it may be harmful if inhaled, ingested, or absorbed through the skin.[1][2][3] It may cause skin, eye, and respiratory tract irritation.[1][3] Some aromatic nitro compounds can have systemic effects, and some triazole derivatives are suspected of causing reproductive harm.[1] Therefore, a thorough risk assessment is mandatory before beginning any experimental work.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required when handling 1-methyl-3-nitro-1H-1,2,4-triazole to minimize exposure.[1]

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.Protects eyes from splashes and airborne particles.[4][5]
Face ShieldTo be worn over safety goggles.Provides a secondary layer of protection for the face from splashes or unexpected reactions.[5][6]
Hand Protection Chemical-Resistant GlovesButyl rubber or nitrile gloves are recommended for handling nitro compounds.[1][4][7] Gloves should be inspected before use and changed immediately upon contamination.[5][8]Prevents skin absorption, a primary route of exposure for nitro compounds.[4]
Body Protection Laboratory CoatFlame-resistant with a full front closure.Protects skin and personal clothing from contamination.[4][5]
Full-Length Pants and Closed-Toe Shoes-Ensures no exposed skin on the lower body and feet.[1][5]
Respiratory Protection RespiratorA NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges.Required when handling the solid compound outside of a certified chemical fume hood or if engineering controls are insufficient.[1]

Experimental Protocols: Handling and Disposal

Handling Procedures:

All work with 1-methyl-3-nitro-1H-1,2,4-triazole should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][4]

Preparation:

  • Ensure all required PPE is available and in good condition.[5]

  • Verify that the chemical fume hood is functioning correctly.[1][5]

  • Assemble all necessary glassware, reagents, and equipment within the fume hood.[5]

Handling the Compound:

  • When weighing the solid, use a disposable weigh boat and handle it carefully to avoid generating dust.[3][5] If possible, moisten the substance to prevent dusting.[2]

  • When transferring the solid, use a spatula and ensure it is decontaminated after use.[5]

  • When preparing solutions, add the solid to the solvent slowly to prevent splashing.[5]

Post-Handling:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Properly segregate and dispose of all contaminated materials as outlined in the disposal plan.[5]

Disposal Plan:

Waste material must be disposed of in accordance with national and local regulations. Do not let the product enter drains.

  • Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be collected in a dedicated, labeled hazardous waste bag within the fume hood.[5]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container.[5]

  • Containers: Leave chemicals in their original containers. Handle uncleaned containers as you would the product itself.

Workflow and Logical Relationships

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don PPE prep_hood Verify Fume Hood prep_ppe->prep_hood prep_setup Assemble Equipment prep_hood->prep_setup handle_weigh Weigh Solid prep_setup->handle_weigh handle_transfer Transfer Solid handle_weigh->handle_transfer handle_solution Prepare Solution handle_transfer->handle_solution post_decon Decontaminate Surfaces & Equipment handle_solution->post_decon post_dispose Segregate & Dispose of Waste post_decon->post_dispose disp_solid Solid Waste Container post_dispose->disp_solid disp_liquid Liquid Waste Container post_dispose->disp_liquid

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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